3-(Phenylsulfonyl)propanoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(benzenesulfonyl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZGKMLYCRNKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555595 | |
| Record name | 3-(Benzenesulfonyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3445-53-2 | |
| Record name | 3-(Benzenesulfonyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Utility of 3-(Phenylsulfonyl)propanoyl Chloride in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Phenylsulfonyl Moiety as a Privileged Scaffold
In the landscape of modern medicinal chemistry, the phenylsulfonyl group stands out as a critical pharmacophore, embedded in a diverse array of therapeutic agents. Its prevalence stems from its unique electronic properties, metabolic stability, and its capacity to engage in key hydrogen bonding interactions within biological targets.[1] 3-(Phenylsulfonyl)propanoyl chloride, as a reactive building block, provides a direct and efficient avenue for the incorporation of this valuable moiety into nascent drug candidates. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and strategic applications, with a focus on empowering researchers in the field of drug development.
Core Chemical and Physical Properties
3-(Phenylsulfonyl)propanoyl chloride (CAS No. 3445-53-2) is a specialized acyl chloride reagent that serves as a versatile intermediate in organic synthesis.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₃S | |
| Molecular Weight | 232.68 g/mol | [2] |
| IUPAC Name | 3-(phenylsulfonyl)propanoyl chloride | [2] |
| Appearance | Solid (Physical form may vary) | [3] |
| Boiling Point | 398.8 ± 34.0 °C (Predicted) | |
| Density | 1.347 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Reacts with water. Soluble in many organic solvents. |
Synthesis and Purification: A Controlled Approach
The primary and most direct route to 3-(phenylsulfonyl)propanoyl chloride is through the conversion of its corresponding carboxylic acid, 3-(phenylsulfonyl)propanoic acid. This transformation is typically achieved using standard chlorinating agents.
Synthesis of 3-(Phenylsulfonyl)propanoic Acid
A common precursor, 3-(phenylsulfonyl)propanoic acid, can be synthesized via several methods. One established route involves the reaction of a sulfinate salt with an appropriate three-carbon electrophile.
Conversion to 3-(Phenylsulfonyl)propanoyl Chloride
The conversion of the carboxylic acid to the acyl chloride is a critical step that requires careful control of reaction conditions to ensure high yield and purity.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(phenylsulfonyl)propanoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride (SOCl₂) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure. The crude 3-(phenylsulfonyl)propanoyl chloride can then be purified by vacuum distillation.
Caption: Synthesis of 3-(Phenylsulfonyl)propanoyl Chloride.
Reactivity Profile: A Gateway to Diverse Functionality
The high reactivity of the acyl chloride functional group makes 3-(phenylsulfonyl)propanoyl chloride an exceptionally useful building block for introducing the 3-(phenylsulfonyl)propanoyl moiety into a wide range of molecules.[1] This reactivity is primarily driven by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by various nucleophiles.
Nucleophilic Acyl Substitution
The cornerstone of 3-(phenylsulfonyl)propanoyl chloride's utility is its participation in nucleophilic acyl substitution reactions. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group.
Caption: Nucleophilic Acyl Substitution Mechanism.
Synthesis of Amides
The reaction with primary and secondary amines readily affords the corresponding N-substituted amides. These reactions are often carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.
-
Reactant Preparation: Dissolve the desired aniline derivative in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran (THF).
-
Base Addition: Add an equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.
-
Acylation: Slowly add a solution of 3-(phenylsulfonyl)propanoyl chloride in the same solvent to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is typically washed with dilute acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography.
Synthesis of Esters
Similarly, alcohols and phenols react with 3-(phenylsulfonyl)propanoyl chloride to yield the corresponding esters. These reactions are also frequently performed in the presence of a base.
-
Reactant Preparation: Dissolve the substituted phenol in a suitable anhydrous solvent (e.g., dichloromethane).
-
Base Addition: Add an equivalent of a base like pyridine.
-
Acylation: Slowly add 3-(phenylsulfonyl)propanoyl chloride to the mixture at 0 °C.
-
Reaction Completion: Allow the reaction to proceed at room temperature until the starting phenol is consumed.
-
Isolation: The work-up procedure is similar to that for amide synthesis, involving aqueous washes and purification of the resulting ester.
Applications in Drug Discovery and Development
The phenylsulfonyl group is a well-established pharmacophore found in numerous FDA-approved drugs.[5] Its presence can influence a molecule's solubility, metabolic stability, and binding affinity to biological targets. 3-(Phenylsulfonyl)propanoyl chloride serves as a key intermediate for incorporating this valuable functionality into novel therapeutic agents.
Kinase Inhibitors
A significant number of kinase inhibitors feature a sulfonyl or sulfonamide group, which often plays a crucial role in binding to the kinase domain. The 3-(phenylsulfonyl)propanoyl moiety can be utilized to synthesize novel kinase inhibitors with tailored properties.
Other Therapeutic Areas
The versatility of the phenylsulfonyl group extends to a wide range of therapeutic areas, including cardiovascular, antiviral, and anti-inflammatory drug development.[6][7] The ability to readily synthesize amides and esters from 3-(phenylsulfonyl)propanoyl chloride allows for the rapid generation of compound libraries for screening against various biological targets.
Spectroscopic Characterization
Standard spectroscopic techniques are employed to confirm the structure and purity of 3-(phenylsulfonyl)propanoyl chloride and its derivatives.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the C=O stretch of the acyl chloride. The sulfonyl group exhibits strong characteristic absorptions in the ranges of 1300-1350 cm⁻¹ (asymmetric stretch) and 1140-1160 cm⁻¹ (symmetric stretch).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the unambiguous assignment of all protons and carbons in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern, which can be useful for structural elucidation.
Safety, Handling, and Storage
3-(Phenylsulfonyl)propanoyl chloride is a reactive and moisture-sensitive compound that requires careful handling.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Versatile Tool for Medicinal Chemists
3-(Phenylsulfonyl)propanoyl chloride is a valuable and versatile reagent in the arsenal of the medicinal chemist. Its ability to efficiently introduce the privileged phenylsulfonyl moiety into a wide range of molecular scaffolds makes it a powerful tool for the synthesis of novel drug candidates. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the pursuit of new and improved therapeutics.
References
-
PubChem. 3-(Phenylsulfonyl)propanoyl chloride. National Center for Biotechnology Information. [Link]
-
ResearchGate. Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. [Link]
-
Royal Society of Chemistry. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
National Institutes of Health. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]
-
ResearchGate. Recent developments in the synthesis of N-aryl sulfonamides. [Link]
-
PubMed. Synthesis of N-aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities. [Link]
-
PubMed. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. [Link]
- Google Patents.
-
PubMed. Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable and Safe RORγt Inverse Agonists for Potential Treatment of Rheumatoid Arthritis. [Link]
-
Frontiers. Drug Design Strategies for the Treatment of Viral Disease. Plant Phenolic Compounds and Their Derivatives. [Link]
-
ResearchGate. Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. [Link]
-
PubMed. Design and synthesis of rho kinase inhibitors (III). [Link]
-
MDPI. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]
-
Arkivoc. Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. [Link]
-
MDPI. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. [Link]
-
PubMed. Novel cardiovascular drugs in clinical trials. [Link]
-
MDPI. Advancements in Antiviral Drug Development: Comprehensive Insights into Design Strategies and Mechanisms Targeting Key Viral Proteins. [Link]
-
ResearchGate. Structural diversity of US FDA-approved sulfur-containing drugs. [Link]
-
Indo American Journal of Pharmaceutical Research. SYNTHESIS OF ARYL ESTERS BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]
-
ResearchGate. A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. [Link]
-
Royal Society of Chemistry. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. [Link]
-
MDPI. Antiviral Drug Discovery. [Link]
-
Longdom Publishing. Novel Targets for Antiviral Drug Development: Promising Pathways. [Link]
-
National Institutes of Health. Advances in Antiviral Material Development. [Link]
-
National Institutes of Health. Latest drug developments in the field of cardiovascular disease. [Link]
-
Oxford Academic. New pharmacological agents and novel cardiovascular pharmacotherapy strategies in 2022. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S | CID 14084694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(phenylsulfonyl)propanoyl chloride | 3445-53-2 [sigmaaldrich.com]
- 4. 3-(Phenylsulfonyl)propanoyl chloride CAS#: 3445-53-2 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel cardiovascular drugs in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmb.or.kr [jmb.or.kr]
3-(Phenylsulfonyl)propanoyl chloride molecular structure and weight
An In-Depth Technical Guide to 3-(Phenylsulfonyl)propanoyl Chloride: Structure, Properties, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of 3-(phenylsulfonyl)propanoyl chloride (CAS No: 3445-53-2), a bifunctional reagent of significant interest to researchers in organic synthesis and medicinal chemistry. We will dissect its molecular architecture, detail its physicochemical properties, and explore its reactivity, with a focus on the mechanistic underpinnings of its utility. This document serves as a resource for scientists and drug development professionals, offering not only established data but also practical, field-proven insights into its synthesis and application. The protocols described herein are designed to be self-validating, emphasizing safety, efficiency, and reproducibility.
Introduction to a Key Synthetic Intermediate
3-(Phenylsulfonyl)propanoyl chloride is a specialized acid chloride that serves as a versatile building block in modern organic synthesis.[1] Its value lies in its dual-functional nature: a highly reactive acyl chloride group for covalent bond formation and a structurally significant phenylsulfonyl moiety. The acyl chloride facilitates efficient coupling with a wide range of nucleophiles, while the phenylsulfonyl group is a well-established pharmacophore in medicinal chemistry, often used to modulate a molecule's electronic profile, metabolic stability, and conformational rigidity.[1] This unique combination makes it an invaluable intermediate for constructing complex molecular scaffolds, particularly in the development of novel therapeutic agents and fine chemicals.[1]
Molecular Structure and Physicochemical Properties
Molecular Structure Analysis
The structure of 3-(phenylsulfonyl)propanoyl chloride features a phenyl group connected to a propanoyl chloride chain via a sulfonyl linker. The key to its reactivity is the potent electrophilicity of the carbonyl carbon, which is significantly enhanced by the strong electron-withdrawing inductive effects of both the adjacent chlorine atom and the distal, yet influential, phenylsulfonyl group.[1]
Caption: 2D Molecular Structure of 3-(Phenylsulfonyl)propanoyl chloride.
Physicochemical Data Summary
The fundamental properties of 3-(phenylsulfonyl)propanoyl chloride are summarized below. This data is critical for experimental design, safety assessment, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 3-(benzenesulfonyl)propanoyl chloride | [2] |
| CAS Number | 3445-53-2 | [1][2] |
| Molecular Formula | C₉H₉ClO₃S | [1][2] |
| Molecular Weight | 232.68 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Boiling Point | 398.8 ± 34.0 °C (Predicted) | [4] |
| Density | 1.347 ± 0.06 g/cm³ (Predicted) | [4][5] |
| InChI Key | QPZGKMLYCRNKCK-UHFFFAOYSA-N | [1][2][3] |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)CCC(=O)Cl | [2] |
Chemical Reactivity and Mechanistic Considerations
Nucleophilic Acyl Substitution: The Core Reactivity
As a derivative of a carboxylic acid, 3-(phenylsulfonyl)propanoyl chloride readily undergoes nucleophilic acyl substitution.[1] This class of reaction is central to its utility, allowing for the covalent attachment of the phenylsulfonylpropanoyl moiety to various molecular scaffolds. The general mechanism is a two-step addition-elimination process.
Caption: General workflow for nucleophilic acyl substitution reactions.
The reaction is initiated by the attack of a nucleophile (such as an amine or alcohol) on the highly electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group to yield the final acylated product.[6]
Key Synthetic Transformations
-
Amide Formation: Reaction with primary or secondary amines yields N-substituted propionamides. This is one of the most common applications, as the resulting amide bond is a stable and prevalent feature in pharmaceuticals.[1]
-
Ester Formation: In the presence of an alcohol, the corresponding 3-(phenylsulfonyl)propanoate ester is formed. These esters can serve as valuable intermediates for further synthetic manipulations.[1] The reaction is typically conducted with a non-nucleophilic base like pyridine to neutralize the HCl byproduct.[1]
Synthetic Protocols and Methodologies
Protocol 1: Synthesis of 3-(Phenylsulfonyl)propanoyl Chloride
The most direct route to the title compound is the chlorination of its carboxylic acid precursor, 3-(phenylsulfonyl)propanoic acid.[1] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Expertise & Experience: The choice of thionyl chloride is strategic. It reacts with the carboxylic acid to form the desired acyl chloride, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies the workup procedure immensely, as they can be easily removed from the reaction mixture, driving the equilibrium towards the product. For more sensitive substrates, oxalyl chloride with a catalytic amount of DMF is a milder alternative.[1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S | CID 14084694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(phenylsulfonyl)propanoyl chloride | 3445-53-2 [sigmaaldrich.com]
- 4. 3-(Phenylsulfonyl)propanoyl chloride | 3445-53-2 [amp.chemicalbook.com]
- 5. 3-(Phenylsulfonyl)propanoyl chloride CAS#: 3445-53-2 [chemicalbook.com]
- 6. savemyexams.com [savemyexams.com]
An In-depth Technical Guide on the Synthesis of 3-(Phenylsulfonyl)propanoyl chloride from 3-(phenylsulfonyl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Phenylsulfonyl)propanoyl chloride is a valuable chemical intermediate, playing a crucial role as a building block in the synthesis of a variety of organic molecules.[1][2][3] Its utility is particularly notable in the pharmaceutical and fine chemical industries.[2][3] The presence of both a reactive acyl chloride and a phenylsulfonyl group allows for its incorporation into diverse molecular scaffolds, making it a key component in the development of new drugs and specialty chemicals.[1][3] This guide provides a comprehensive overview of its synthesis from 3-(phenylsulfonyl)propanoic acid, focusing on the underlying chemistry, a detailed experimental protocol, and essential safety considerations.
The Chemical Transformation: From Carboxylic Acid to Acyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental reaction in organic synthesis.[4][5][6] The hydroxyl (-OH) group of a carboxylic acid is a poor leaving group, necessitating its conversion into a more reactive species to facilitate nucleophilic acyl substitution.[7][8] This is typically achieved using a chlorinating agent.
Common Chlorinating Agents
Several reagents are effective for this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent.[4][9]
-
Thionyl Chloride (SOCl₂): This reagent is widely used for converting carboxylic acids into their corresponding acyl chlorides.[4][10] The reaction produces the desired acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies the purification process.[5][10]
-
Oxalyl Chloride ((COCl)₂): Often employed for its milder reaction conditions, oxalyl chloride is another effective reagent for this conversion.[9]
For the synthesis of 3-(phenylsulfonyl)propanoyl chloride, thionyl chloride is a common and efficient choice.[11]
Reaction Mechanism with Thionyl Chloride
The reaction of a carboxylic acid with thionyl chloride proceeds through a well-established mechanism:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carbonyl oxygen of the carboxylic acid on the sulfur atom of thionyl chloride.[8][12][13]
-
Formation of a Chlorosulfite Intermediate: This initial step leads to the formation of a highly reactive chlorosulfite intermediate.[8]
-
Nucleophilic Acyl Substitution: A chloride ion then acts as a nucleophile, attacking the carbonyl carbon.[8][10][12]
-
Product Formation: The intermediate collapses, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[5][10][12]
Caption: General reaction scheme for the synthesis of 3-(phenylsulfonyl)propanoyl chloride.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 3-(phenylsulfonyl)propanoyl chloride.
Reagents and Equipment
| Reagent/Equipment | Key Considerations |
| 3-(Phenylsulfonyl)propanoic acid | Starting material. |
| Thionyl chloride (SOCl₂) | Chlorinating agent; corrosive and reacts violently with water.[14][15][16][17] |
| Anhydrous Solvent (e.g., Dichloromethane) | To dissolve or suspend the starting material. |
| Round-bottom flask | Reaction vessel. |
| Reflux condenser | To prevent loss of solvent during heating. |
| Magnetic stirrer and heating mantle | For mixing and controlled heating. |
| Gas trap (scrubber) | To neutralize toxic gaseous byproducts (HCl and SO₂).[15] |
Procedure
-
Preparation: Ensure all glassware is thoroughly dried to prevent the hydrolysis of thionyl chloride. The reaction should be carried out in a well-ventilated fume hood.
-
Reaction Setup: Place 3-(phenylsulfonyl)propanoic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Add an anhydrous solvent.
-
Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride to the stirred mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux for a few hours.
-
Work-up: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The crude product can then be purified, typically by distillation under reduced pressure.
Safety and Handling
Thionyl Chloride is a hazardous chemical and must be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[14][18]
-
Ventilation: All work with thionyl chloride must be conducted in a certified chemical fume hood to avoid inhalation of its corrosive and toxic fumes.[14][16]
-
Reaction with Water: Thionyl chloride reacts violently with water, producing toxic gases.[14][15][16][17] Ensure all equipment is dry and avoid contact with moisture.
-
Waste Disposal: Dispose of thionyl chloride and any reaction waste according to institutional and local regulations for hazardous chemical waste.[18]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[16][17][18]
Characterization of 3-(Phenylsulfonyl)propanoyl chloride
The successful synthesis of the product can be confirmed using various spectroscopic methods:
-
Infrared (IR) Spectroscopy: The IR spectrum of an acyl chloride will show a characteristic strong carbonyl (C=O) stretching absorption band around 1800 cm⁻¹.[19][20]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the carbon adjacent to the carbonyl group will exhibit a characteristic chemical shift, typically in the range of 2.5-3.0 ppm.[19]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbonyl carbon of an acyl chloride typically appears in the range of 160-180 ppm in the ¹³C NMR spectrum.[20]
Conclusion
The synthesis of 3-(phenylsulfonyl)propanoyl chloride from 3-(phenylsulfonyl)propanoic acid using thionyl chloride is a robust and widely used method. By understanding the reaction mechanism, adhering to a precise experimental protocol, and strictly following safety guidelines, researchers can reliably produce this versatile intermediate for a wide range of applications in chemical synthesis and drug development.
References
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Video]. YouTube. Retrieved from [Link]
-
Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
-
Lanxess. (n.d.). Thionyl chloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: THIONYL CHLORIDE. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(m-benzoyl phenyl)-propionyl chloride. Retrieved from [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Phenylsulfonyl)propanoyl chloride. Retrieved from [Link]
-
Study.com. (n.d.). Use structures to illustrate the preparation of propanoyl chloride from propanoic acid. Retrieved from [Link]
-
Organic Chemistry: A Tenth Edition. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Chemwhat. (n.d.). Understanding the Synthesis and Applications of 3-Phenylpropanoyl Chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]
-
Chemwhat. (2026, January 7). The Role of 3-Phenylpropanoyl Chloride in Specialty Chemical Manufacturing. Retrieved from [Link]
-
Quora. (2021, September 12). Can I use propionyl chloride instead of oxalyl chloride for making acyl chlorides from carboxylic acids? Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Acyl chloride - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. youtube.com [youtube.com]
- 13. homework.study.com [homework.study.com]
- 14. lanxess.com [lanxess.com]
- 15. nj.gov [nj.gov]
- 16. fishersci.com [fishersci.com]
- 17. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. bionium.miami.edu [bionium.miami.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
IUPAC name for 3-(benzenesulfonyl)propanoyl chloride
An In-depth Technical Guide to 3-(Benzenesulfonyl)propanoyl Chloride: Synthesis, Reactivity, and Applications
Abstract
3-(Benzenesulfonyl)propanoyl chloride, a specialized acyl chloride, stands as a pivotal reagent in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, combining a highly reactive acyl chloride with an electron-withdrawing benzenesulfonyl group, makes it an invaluable building block for introducing the 3-(phenylsulfonyl)propanoyl moiety into a diverse range of molecular architectures. This guide provides a comprehensive technical overview of its chemical identity, synthesis protocols, mechanistic reactivity, and key applications, particularly in the development of complex sulfone-containing structures and heterocyclic scaffolds for drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to serve as an essential resource for researchers and drug development professionals.
Nomenclature and Physicochemical Profile
Accurate identification and understanding of a reagent's physical properties are foundational to its effective and safe use in a laboratory setting. 3-(Benzenesulfonyl)propanoyl chloride is characterized by the following identifiers and properties.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-(benzenesulfonyl)propanoyl chloride | [1][2] |
| CAS Number | 3445-53-2 | [1][2] |
| Molecular Formula | C₉H₉ClO₃S | [1][2] |
| InChI | 1S/C9H9ClO3S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2 | [1][2] |
| InChIKey | QPZGKMLYCRNKCK-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)CCC(=O)Cl | [2] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 232.68 g/mol | [1][2] |
| Appearance | Solid | |
| Boiling Point | 398.8 ± 34.0 °C (Predicted) | [3][4] |
| Density | 1.347 ± 0.06 g/cm³ (Predicted) | [4] |
Synthesis of 3-(Benzenesulfonyl)propanoyl Chloride
The most direct and widely adopted method for preparing 3-(benzenesulfonyl)propanoyl chloride is through the chlorination of its corresponding carboxylic acid, 3-(phenylsulfonyl)propanoic acid.[1] This conversion is a cornerstone reaction in organic chemistry, leveraging reagents that efficiently replace the carboxylic acid's hydroxyl group with a chloride ion.
Synthetic Workflow
The synthesis is typically a two-stage process: first, the preparation of the carboxylic acid precursor, followed by its conversion to the target acyl chloride.
Caption: General two-stage synthesis of 3-(benzenesulfonyl)propanoyl chloride.
Experimental Protocol: Chlorination of 3-(Phenylsulfonyl)propanoic acid
This protocol describes a standard laboratory procedure for converting the carboxylic acid precursor to the acyl chloride using thionyl chloride (SOCl₂). The choice of thionyl chloride is advantageous as its byproducts (SO₂ and HCl) are gaseous, simplifying product purification.
Materials:
-
3-(Phenylsulfonyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). This is critical as the acyl chloride product is highly moisture-sensitive.[1]
-
Reagent Addition: To the flask, add 3-(phenylsulfonyl)propanoic acid (1.0 eq). Suspend the acid in a minimal amount of anhydrous DCM or toluene.
-
Chlorination: While stirring, slowly add thionyl chloride (approx. 1.5-2.0 eq) to the suspension at room temperature. The addition is often done via a dropping funnel. Causality Note: An excess of thionyl chloride ensures the complete conversion of the carboxylic acid.
-
Reaction: Gently heat the mixture to reflux (typically 40-50 °C for DCM, higher for toluene) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator. Trustworthiness Check: It is crucial to use a trap between the evaporator and the pump to capture the corrosive SOCl₂ and HCl vapors.
-
Purification: The resulting crude 3-(benzenesulfonyl)propanoyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation, though this is often challenging due to its high boiling point.
Chemical Reactivity and Mechanistic Insights
The chemistry of 3-(benzenesulfonyl)propanoyl chloride is dominated by the high electrophilicity of its carbonyl carbon. This reactivity is a direct consequence of the strong electron-withdrawing inductive effects of both the adjacent chlorine atom and the benzenesulfonyl group at the 3-position.[1] This electronic arrangement makes the compound an excellent substrate for nucleophilic acyl substitution .
Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a two-step, addition-elimination mechanism. A nucleophile (Nu⁻) first attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. In the second step, the carbonyl double bond is reformed by expelling the chloride ion, which is an excellent leaving group.
Caption: General mechanism of nucleophilic acyl substitution.
Common Transformations
Due to its high reactivity, 3-(benzenesulfonyl)propanoyl chloride serves as a versatile starting material.[1][5]
-
Hydrolysis: Reacts readily, often violently, with water to revert to 3-(phenylsulfonyl)propanoic acid.[6] This necessitates handling under anhydrous conditions.
-
Esterification: Reacts with alcohols to form the corresponding esters. This reaction is typically rapid and high-yielding.
-
Amidation: Reacts with ammonia or primary/secondary amines to produce amides. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.
Applications in Medicinal Chemistry and Organic Synthesis
The phenylsulfonyl group is a prominent feature in many biologically active molecules, where it can act as a hydrogen bond acceptor, modulate lipophilicity, and improve metabolic stability.[1] 3-(Benzenesulfonyl)propanoyl chloride is a key intermediate for incorporating this valuable pharmacophore.
-
Building Block for Heterocyclic Scaffolds: The reagent is used to introduce the 3-(phenylsulfonyl)propanoyl side chain, which can then participate in or facilitate subsequent cyclization reactions to form various heterocyclic systems.[1]
-
Synthesis of Novel Drug Candidates: Its ability to easily form amide and ester bonds makes it a go-to reagent for derivatizing complex molecules. For instance, in the development of novel enzyme inhibitors or receptor antagonists, this compound can be used to probe the structure-activity relationship (SAR) by introducing the sulfonyl-containing moiety.[7][8]
-
Intermediate for Complex Molecules: It serves as a valuable intermediate for preparing more elaborate sulfone-containing structures for a wide array of research applications.[1]
Spectroscopic Characterization
Structural confirmation of 3-(benzenesulfonyl)propanoyl chloride relies on a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl ring (multiplet, ~7.5-8.0 ppm). Two distinct triplets in the aliphatic region (~3.0-3.8 ppm) for the two diastereotopic methylene groups (-CH₂-CH₂-). |
| ¹³C NMR | A carbonyl carbon signal at high chemical shift (>170 ppm). Aromatic carbon signals (~125-140 ppm). Aliphatic carbon signals. |
| IR Spectroscopy | A strong C=O stretch for the acyl chloride (~1800 cm⁻¹). Strong, characteristic S=O stretches for the sulfone group (~1300-1330 cm⁻¹ and ~1150-1170 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak cluster [M]⁺ and [M+2]⁺ due to the presence of ³⁵Cl and ³⁷Cl isotopes (m/z 232/234). Key fragment ions include loss of Cl ([C₉H₉O₃S]⁺, m/z 197), the phenylsulfonyl cation ([C₆H₅SO₂]⁺, m/z 141), and the phenyl cation ([C₆H₅]⁺, m/z 77).[1] |
Safety, Handling, and Storage
3-(Benzenesulfonyl)propanoyl chloride is a hazardous chemical that requires strict safety protocols. Its high reactivity is the source of its utility and its danger.
-
Hazards: The compound is classified as corrosive (GHS05) and toxic upon inhalation (GHS06).[1] It causes severe skin burns and eye damage.[9] It reacts violently with water, releasing corrosive hydrogen chloride gas.[9]
-
Handling:
-
Always handle inside a certified chemical fume hood.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.[1][10]
-
Use only dry glassware and inert-atmosphere techniques (e.g., Schlenk line) to prevent decomposition from moisture.[1]
-
Ground equipment to prevent static discharge.[10]
-
-
Storage:
References
- 3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S - Benchchem.
-
3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S | CID 14084694 - PubChem. [Link]
-
MATERIAL SAFETY DATA SHEET (MSDS) - KSCL (KRISHNA). [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]
-
Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC - NIH. [Link]
-
an introduction to acyl chlorides (acid chlorides) - Chemguide. [Link]
-
A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S | CID 14084694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Phenylsulfonyl)propanoyl chloride | 3445-53-2 [m.chemicalbook.com]
- 4. 3-(Phenylsulfonyl)propanoyl chloride CAS#: 3445-53-2 [m.chemicalbook.com]
- 5. savemyexams.com [savemyexams.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Safe Handling of 3-(Phenylsulfonyl)propanoyl Chloride for Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, inherent hazards, and essential safety protocols for the handling of 3-(Phenylsulfonyl)propanoyl chloride (CAS No. 3445-53-2). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a standard safety data sheet to offer a deeper understanding of the causality behind recommended precautions, ensuring a proactive and informed approach to laboratory safety.
Section 1: Chemical Identification and Physicochemical Properties
3-(Phenylsulfonyl)propanoyl chloride is a specialized acyl chloride reagent utilized as a versatile building block in organic synthesis.[1] Its utility stems from the presence of two key functional groups: a highly reactive acyl chloride and a phenylsulfonyl moiety. This combination allows for the strategic introduction of the 3-(phenylsulfonyl)propanoyl group into various nucleophiles to construct more complex molecules, a common requirement in the synthesis of novel therapeutic agents.[1]
The electrophilicity of the carbonyl carbon is significantly enhanced by the electron-withdrawing effects of both the adjacent sulfonyl group and the chlorine atom, making the compound highly susceptible to nucleophilic attack.[1] This high reactivity is the cornerstone of its synthetic utility, but also the foundation of its primary hazards.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-(benzenesulfonyl)propanoyl chloride | [2] |
| CAS Number | 3445-53-2 | [2] |
| Molecular Formula | C₉H₉ClO₃S | [2] |
| Molecular Weight | 232.68 g/mol | [2] |
| Appearance | Inferred to be a liquid or low-melting solid | General Acyl Chlorides |
| Boiling Point | Data not available; likely high due to molecular weight | N/A |
| Solubility | Reacts violently with water; soluble in aprotic organic solvents |[1][3] |
Section 2: Core Reactivity and Hazard Analysis: The "Why" Behind the Danger
The primary hazard associated with 3-(Phenylsulfonyl)propanoyl chloride, and acyl chlorides in general, is its extreme reactivity with nucleophiles, most notably water.[3] This is not a passive dissolution but a rapid, exothermic chemical reaction.
Hydrolysis: The Most Critical Reaction
Upon contact with moisture from the atmosphere or aqueous solutions, 3-(Phenylsulfonyl)propanoyl chloride undergoes rapid hydrolysis. This reaction produces 3-(phenylsulfonyl)propanoic acid and highly corrosive hydrogen chloride (HCl) gas.[1] The HCl gas will then readily dissolve in any available moisture (e.g., on mucous membranes, in the lungs) to form hydrochloric acid.
This reaction is the causal factor for many of the handling precautions. The "fuming" appearance of many acyl chlorides is, in fact, the result of HCl gas reacting with atmospheric moisture.[4]
Toxicological Profile (Inferred)
-
Corrosivity: The compound itself and its hydrolysis product, hydrochloric acid, are highly corrosive.[3] Contact will cause severe chemical burns to the skin, eyes, and respiratory tract.[5] Ocular exposure can lead to permanent eye damage, including blindness.[3]
-
Inhalation Toxicity: Inhalation of vapors or the HCl gas produced upon hydrolysis is highly toxic.[6] It can cause severe irritation and chemical burns to the entire respiratory system, potentially leading to pulmonary edema.[5]
-
Ingestion: Ingestion is harmful and will cause severe burns to the mouth, throat, and gastrointestinal tract, with a risk of perforation.[3][7]
Table 2: GHS Hazard Classification (Inferred from Analogous Compounds)
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Water-Reactive | - | EUH014: Reacts violently with water |
Source: Compiled from SDS of Propionyl Chloride and Benzenesulfonyl Chloride.[5][6][7]
Environmental Hazards
The environmental fate of this specific compound is not well-documented.[8] However, due to its rapid hydrolysis, the primary environmental concern is the immediate acidification of the affected area and the toxicity of the resulting sulfonic acid and chloride ions to aquatic life.[9] Discharge into drains or waterways must be strictly avoided.
Section 3: Hierarchy of Controls & Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation is essential. The hierarchy of controls prioritizes eliminating or engineering out hazards before relying on procedural or personal measures.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It must be selected based on the highest potential for exposure and must be worn at all times when handling the reagent.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | Tightly fitting chemical splash goggles AND a full-face shield. | Protects against splashes of corrosive liquid and fumes. A face shield protects the entire face from severe burns.[3] |
| Hand Protection | Heavy-duty chemical resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended. | Provides a robust barrier against corrosive material. Inspect gloves for integrity before each use.[5] |
| Body Protection | Flame-retardant laboratory coat, chemical-resistant apron, and closed-toe shoes. | Protects skin from accidental splashes and contact. |
| Respiratory | Not typically required if used within a certified chemical fume hood. For emergencies or spill cleanup, a self-contained breathing apparatus (SCBA) is necessary. | A fume hood provides adequate ventilation and containment. SCBA is required for situations with high vapor concentrations.[3] |
Section 4: Standard Operating Procedures for Safe Handling
Adherence to a strict, peer-reviewed protocol is non-negotiable. The causality for these steps is directly linked to the chemical's reactivity.
Experimental Protocol: General Handling and Reaction Setup
-
Preparation:
-
Causality: To prevent accidental exposure and ensure emergency equipment is available.
-
Ensure a certified chemical fume hood is operational.
-
Locate the nearest safety shower, eyewash station, and appropriate fire extinguisher (dry chemical, CO₂).
-
Assemble all necessary glassware and ensure it is completely dry by oven-drying or flame-drying under vacuum.
-
-
Inert Atmosphere:
-
Causality: To prevent violent hydrolysis with atmospheric moisture.[1]
-
Set up the reaction apparatus under a positive pressure of an inert gas (Nitrogen or Argon). Use a bubbler to monitor gas flow.
-
-
Reagent Transfer:
-
Causality: To minimize exposure risk during the most vulnerable step.
-
Don all required PPE (face shield, double gloves, lab coat).
-
Use dry, clean syringes or cannulas for transferring the liquid reagent. Never pour in an open atmosphere.
-
Perform all transfers deep within the chemical fume hood.
-
-
Reaction Quenching:
-
Causality: Unreacted acyl chloride will react violently with aqueous workup solutions.
-
Cool the reaction vessel in an ice bath.
-
Slowly and cautiously add a non-protic quenching agent (e.g., a solution of isopropanol in an inert solvent) to consume any excess acyl chloride before proceeding with an aqueous workup.
-
Section 5: Storage and Incompatibility
Proper storage is critical to maintaining the reagent's integrity and preventing hazardous situations.
-
Storage Conditions: Store in a tightly sealed container, preferably the original manufacturer's bottle.[1] The storage area must be cool, dry, and well-ventilated, separate from incompatible materials.[5] A recommended storage temperature is -20°C to prolong shelf life.[1]
-
Incompatible Materials:
-
Water, Alcohols, Amines: React violently to produce corrosive HCl gas.[3]
-
Strong Bases (e.g., hydroxides, alkoxides): Can cause vigorous, uncontrolled reactions.
-
Strong Oxidizing Agents: May lead to dangerous reactions.
-
Section 6: Emergency Procedures
Immediate and correct response to an exposure or spill is critical to minimizing harm.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[5]
Spill Response
The response protocol depends on the scale of the spill.
For a small spill inside a fume hood:
-
Ensure PPE is worn.
-
Cover the spill with a dry, inert absorbent material like sand, dry lime, or soda ash. Do NOT use combustible materials like paper towels.
-
Slowly and carefully neutralize the mixture with sodium bicarbonate or soda ash.
-
Collect the resulting material into a clearly labeled, sealed container for hazardous waste disposal.
-
Wipe the area with a damp cloth (use caution due to residual reactivity) and then decontaminate thoroughly.
For a large spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department.
Section 7: Waste Disposal
All waste containing 3-(Phenylsulfonyl)propanoyl chloride, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Neutralization: Small residual amounts in reaction flasks can be cautiously quenched by slowly adding an alcohol (like isopropanol) while cooling in an ice bath, followed by a slow addition of a weak base like sodium bicarbonate solution.
-
Collection: Collect all waste streams (quenched reaction mixtures, contaminated absorbents, disposable PPE) in designated, clearly labeled, and sealed hazardous waste containers.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[9] Never pour this chemical or its waste down the drain.
References
-
PubChem. 3-(Phenylsulfonyl)propanoyl chloride. National Center for Biotechnology Information. [Link]
-
Di Guardo, A., et al. (2023). Environmental fate of sulfonated-PCBs: Soil partitioning properties, bioaccumulation, persistence, and mobility. Journal of Hazardous Materials. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Benzoyl chloride: Human health tier II assessment. (2014-11-27). [Link]
-
IARC Publications. α-CHLORINATED TOLUENES AND BENZOYL CHLORIDE 1. Exposure Data. [Link]
-
PubChem. Benzenepropanoyl chloride | C9H9ClO | CID 64801. National Center for Biotechnology Information. [Link]
-
MDPI. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. (2022-09-28). [Link]
-
ResearchGate. (PDF) Response of the zooplankton community and environmental fate of perfluorooctane sulfonic acid in aquatic microcosms. (2004-04-01). [Link]
-
YouTube. Acyl Chlorides - formation and hydrolysis mechanism. (2023-03-16). [Link]
-
Carl Roth. MATERIAL SAFETY DATA SHEET PROPIONYL CHLORIDE. (2022-02-23). [Link]
-
PubMed. Environmental fate and global distribution of polychlorinated biphenyls. (2009-01-01). [Link]
-
NCBI. α-Chlorinated toluenes and benzoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. (1999). [Link]
-
Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. (2024-06-23). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S | CID 14084694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. savemyexams.com [savemyexams.com]
- 5. eastharbourgroup.com [eastharbourgroup.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. fishersci.com [fishersci.com]
- 8. Environmental fate of sulfonated-PCBs: Soil partitioning properties, bioaccumulation, persistence, and mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stability and storage conditions for 3-(Phenylsulfonyl)propanoyl chloride
An In-Depth Technical Guide to the Stability and Storage of 3-(Phenylsulfonyl)propanoyl Chloride
This guide provides an in-depth technical overview of the critical stability parameters and storage conditions for 3-(Phenylsulfonyl)propanoyl chloride (CAS No. 3445-53-2). A thorough understanding and implementation of these protocols are essential for researchers, scientists, and drug development professionals to ensure the compound's chemical integrity, achieve reproducible experimental results, and maintain a safe laboratory environment.
Introduction: A Profile of a Reactive Intermediate
3-(Phenylsulfonyl)propanoyl chloride is a versatile bifunctional reagent used in organic synthesis.[1] Its utility is derived from two key structural features: a highly reactive acyl chloride group and a stable phenyl sulfone moiety.
-
Acyl Chloride (-COCl): This functional group is the molecule's primary reactive center. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack.[1][2] This reactivity is fundamental to its role in synthesis but also renders the compound highly sensitive.
-
Phenyl Sulfone (-SO₂Ph): This group is generally stable under common reaction conditions and serves to modulate the electronic properties of the molecule.[1]
The paramount consideration for this compound is the high reactivity of the acyl chloride group, particularly its pronounced sensitivity to moisture, which dictates all handling and storage procedures.[1]
Chemical Stability and Degradation Pathways
The primary factor governing the stability of 3-(Phenylsulfonyl)propanoyl chloride is its reactivity with water.
Hydrolytic Instability
The principal degradation pathway is rapid hydrolysis upon contact with water, including atmospheric moisture.[1][2] This is a vigorous nucleophilic acyl substitution reaction that yields 3-(phenylsulfonyl)propanoic acid and corrosive hydrogen chloride (HCl) gas.[3][4][5]
Mechanism of Hydrolysis:
Caption: Nucleophilic addition-elimination mechanism for the hydrolysis of 3-(Phenylsulfonyl)propanoyl chloride.
The "fuming" often observed when acyl chlorides are exposed to air is the HCl byproduct reacting with ambient moisture.[5] This reaction is often autocatalytic, as the generated HCl can accelerate the degradation of the remaining material.
Thermal Considerations
While specific decomposition data is limited, acyl chlorides can be thermally labile. Elevated temperatures will accelerate the rate of hydrolysis and can promote other decomposition pathways. Therefore, exposure to heat should be minimized.[6][7]
Chemical Incompatibilities
Due to its high reactivity, 3-(Phenylsulfonyl)propanoyl chloride is incompatible with a range of substances. Contact with these should be strictly avoided.
| Incompatible Material Class | Result of Contact |
| Water / Moisture | Rapid hydrolysis to carboxylic acid and HCl gas.[1][3] |
| Alcohols & Phenols | Vigorous reaction to form esters.[1][2][3][8] |
| Ammonia & Amines | Rapid reaction to form amides.[1][2][3] |
| Strong Bases (e.g., NaOH) | Neutralization and promotion of hydrolysis.[7] |
| Strong Oxidizing Agents | Potential for vigorous, exothermic reactions.[6][7] |
Table 1: Key Chemical Incompatibilities.
Optimal Storage and Handling Protocols
To preserve the integrity and ensure the safe use of 3-(Phenylsulfonyl)propanoyl chloride, strict adherence to proper storage and handling protocols is mandatory.
Long-Term Storage
The primary objective of storage is the rigorous exclusion of atmospheric moisture and the maintenance of low temperatures to minimize degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C or -20°C.[1] | Slows the rate of chemical degradation. |
| Atmosphere | Under a dry, inert gas (e.g., Argon or Nitrogen).[1] | Prevents contact with atmospheric moisture, the primary cause of hydrolysis. |
| Container | Tightly-sealed, corrosion-resistant glass bottle with a PTFE-lined cap. | Ensures an airtight seal and prevents reaction with container materials.[6][9] |
| Location | A dedicated, well-ventilated, dry storage area away from incompatible materials.[6][9] | Prevents accidental exposure and ensures safety. |
Table 2: Recommended Long-Term Storage Conditions.
Laboratory Handling and Aliquoting
All manipulations must be performed in a controlled environment to prevent moisture ingress.
Mandatory Precautions:
-
Fume Hood: All work must be conducted in a certified chemical fume hood to safely manage potential HCl fumes.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
-
Anhydrous Techniques: Use oven-dried glassware and handle the reagent under an inert atmosphere (glovebox or Schlenk line) whenever possible.[1][2]
Workflow for Safe Aliquoting:
Caption: A self-validating workflow for aliquoting moisture-sensitive reagents.
Verification of Compound Integrity
Before use, especially after long-term storage, it is prudent to assess the quality of the reagent.
-
Visual Inspection: The compound is a solid. Signs of degradation include a pungent, acrid odor (due to HCl), fuming upon exposure to air, or a change in appearance from a free-flowing solid to a sticky or clumped mass, which indicates the formation of the carboxylic acid hydrolysis product.[5]
-
Analytical Confirmation (¹H NMR): For sensitive applications, purity can be confirmed by ¹H NMR spectroscopy. A sample is prepared in a dry, deuterated solvent (e.g., CDCl₃) under an inert atmosphere. The presence of a broad singlet peak in the downfield region (typically >10 ppm), characteristic of a carboxylic acid proton, is a definitive marker of hydrolysis. The degree of degradation can be quantified by comparing the integration of this peak to the peaks of the parent compound.
Conclusion
The stability of 3-(Phenylsulfonyl)propanoyl chloride is critically dependent on the strict exclusion of moisture. Its integrity is best preserved through storage at refrigerated temperatures (2-8°C or -20°C) under a dry, inert atmosphere in a tightly sealed, appropriate container. All handling must employ rigorous anhydrous techniques to prevent hydrolytic degradation. By adhering to these guidelines, researchers can ensure the quality of this valuable synthetic intermediate, leading to more reliable and reproducible scientific outcomes.
References
-
PubChem, National Center for Biotechnology Information. 3-(Phenylsulfonyl)propanoyl chloride. [Link]
-
ChemistryStudent. Acyl Chlorides (A-Level). [Link]
-
Krishna Solvechem Ltd. MATERIAL SAFETY DATA SHEET (MSDS) - 3-Chloropropionyl chloride. [Link]
-
Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
-
Allery Chemistry. Preparations and Reactions of Acyl Chlorides. YouTube. [Link]
-
Study.com. Video: Acyl Chloride Uses, Reactions & Synthesis. [Link]
-
Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]
-
Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. savemyexams.com [savemyexams.com]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. kscl.co.in [kscl.co.in]
The Alchemist's Reagent: A Technical Guide to the Reactivity of 3-(Phenylsulfonyl)propanoyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond a Simple Acyl Chloride
In the landscape of modern organic synthesis and medicinal chemistry, 3-(phenylsulfonyl)propanoyl chloride stands out not merely as a reactive building block, but as a versatile tool for molecular architects. Its unique combination of a highly electrophilic acyl chloride and a structurally significant phenylsulfonyl moiety allows for the precise installation of a functionalized three-carbon chain, a motif of considerable interest in the design of novel therapeutics and functional materials. This guide moves beyond a cursory overview, offering a deep dive into the reactivity of this reagent with a range of nucleophiles. We will explore the mechanistic underpinnings of these transformations, provide practical, field-tested protocols, and illuminate the strategic thinking behind its application in complex synthetic endeavors. As Senior Application Scientists, our goal is to equip you not just with procedures, but with the understanding to innovate.
The Molecular Blueprint: Structure, Synthesis, and Electronic Profile
1.1. Structural Anatomy
3-(Phenylsulfonyl)propanoyl chloride, with the chemical formula C₉H₉ClO₃S, possesses a molecular architecture primed for reactivity.[1] The molecule can be deconstructed into three key components:
-
The Acyl Chloride: This functional group is the epicenter of the molecule's reactivity, serving as an excellent acylating agent. The carbonyl carbon is rendered highly electrophilic by the inductive electron-withdrawing effects of both the adjacent chlorine atom and the distant, yet influential, phenylsulfonyl group.[2]
-
The Propionyl Linker: The three-carbon chain provides a flexible spacer, allowing the phenylsulfonyl group to be positioned at a strategic distance from the point of attachment.
-
The Phenylsulfonyl Group: This is not a mere spectator. The sulfonyl group is a powerful electron-withdrawing group, further enhancing the electrophilicity of the carbonyl carbon.[3][4] Moreover, its presence imparts specific physicochemical properties to the resulting adducts, such as increased metabolic stability, modulation of solubility, and the ability to engage in hydrogen bonding interactions with biological targets.[3][4][5][6]
1.2. Synthesis: From Carboxylic Acid to a Reactive Intermediate
The most direct and common route to 3-(phenylsulfonyl)propanoyl chloride is through the chlorination of its corresponding carboxylic acid, 3-(phenylsulfonyl)propanoic acid.[7]
Synthesis of 3-(Phenylsulfonyl)propanoic Acid
A reliable method for the synthesis of the precursor acid involves the reaction of benzenesulfonyl hydrazide with acrylic acid.[8]
Experimental Protocol: Synthesis of 3-(Phenylsulfonyl)propanoic Acid [8]
-
Reaction Setup: In a thick-walled pressure tube, combine benzenesulfonyl hydrazide (1 equivalent) and acrylic acid (1.5 equivalents) in water.
-
Heating: Seal the tube and heat the reaction mixture in an oil bath at 120 °C for 24 hours.
-
Work-up: After cooling to room temperature, carefully vent the tube. Adjust the pH of the solution to 6 with a suitable base.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(phenylsulfonyl)propanoic acid as a white crystalline powder.
Conversion to 3-(Phenylsulfonyl)propanoyl Chloride
The conversion of the carboxylic acid to the acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[7][9] The use of thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[7]
Experimental Protocol: Synthesis of 3-(Phenylsulfonyl)propanoyl Chloride [7]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 3-(phenylsulfonyl)propanoic acid (1 equivalent).
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) to the carboxylic acid at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heating: Gently heat the reaction mixture to reflux (typically around 70-80 °C) until the evolution of gas ceases (indicating the completion of the reaction).
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(phenylsulfonyl)propanoyl chloride can often be used directly in subsequent reactions or further purified by vacuum distillation.
Reactivity with Nucleophiles: A Mechanistic Exploration
The reactivity of 3-(phenylsulfonyl)propanoyl chloride is dominated by the nucleophilic acyl substitution mechanism.[7][10] This two-step process involves the initial addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.[7][10]
Caption: General mechanism of nucleophilic acyl substitution.
2.1. Reaction with Amines: Formation of Amides
The reaction of 3-(phenylsulfonyl)propanoyl chloride with primary or secondary amines is a robust and high-yielding method for the synthesis of the corresponding amides. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile.[7]
Experimental Protocol: Amide Synthesis
-
Reaction Setup: Dissolve the amine (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 3-(phenylsulfonyl)propanoyl chloride (1 equivalent) in the same solvent to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for a specified time (typically 1-4 hours), monitoring by TLC.
-
Work-up: Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.
-
Purification: The crude amide can be purified by recrystallization or column chromatography.
2.2. Reaction with Alcohols and Phenols: Formation of Esters
Alcohols and phenols react with 3-(phenylsulfonyl)propanoyl chloride to form esters. These reactions are often carried out in the presence of a base to neutralize the HCl byproduct. The nucleophilicity of the oxygen atom in alcohols is generally higher than in phenols due to the delocalization of the lone pair into the aromatic ring in the latter.[11]
Experimental Protocol: Ester Synthesis
-
Reaction Setup: Dissolve the alcohol or phenol (1 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) in an aprotic solvent (e.g., dichloromethane, diethyl ether).
-
Addition of Acyl Chloride: At 0 °C, add 3-(phenylsulfonyl)propanoyl chloride (1 equivalent) dropwise.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for amide synthesis.
2.3. Reaction with Thiols: Formation of Thioesters
Thiols, being excellent nucleophiles, react readily with 3-(phenylsulfonyl)propanoyl chloride to produce thioesters.[12][13] The reaction is typically performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.[12]
Experimental Protocol: Thioester Synthesis [12]
-
Thiolate Formation: In a flask under an inert atmosphere, dissolve the thiol (1 equivalent) in a suitable solvent such as THF or DMF. Add a base like sodium hydride or triethylamine (1 equivalent) to generate the thiolate.
-
Addition of Acyl Chloride: Cool the thiolate solution to 0 °C and slowly add 3-(phenylsulfonyl)propanoyl chloride (1 equivalent).
-
Reaction and Work-up: Allow the reaction to proceed at room temperature. The work-up is analogous to the amide and ester syntheses.
2.4. Reaction with Organometallic Reagents: Carbon-Carbon Bond Formation
The reaction of 3-(phenylsulfonyl)propanoyl chloride with organometallic reagents provides a powerful method for the formation of new carbon-carbon bonds, leading to ketones or tertiary alcohols.
Grignard Reagents: Formation of Tertiary Alcohols
Grignard reagents (RMgX) are highly reactive nucleophiles that typically add twice to acyl chlorides.[10][14][15][16] The initial reaction forms a ketone, which is more reactive than the starting acyl chloride and immediately undergoes a second nucleophilic attack by another equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup.[10][14][15]
Caption: Reaction of an acyl chloride with a Grignard reagent.
Organocuprates (Gilman Reagents): Selective Formation of Ketones
In contrast to Grignard reagents, organocuprates (R₂CuLi), also known as Gilman reagents, are less reactive and allow for the selective formation of ketones from acyl chlorides.[10][17][18][19] The reaction typically stops after the first addition, as organocuprates do not readily react with the resulting ketone.[10][17] This selectivity makes them invaluable for synthetic chemists.
Experimental Protocol: Ketone Synthesis with a Gilman Reagent [10][17]
-
Preparation of the Gilman Reagent: In a dry flask under an inert atmosphere, dissolve copper(I) iodide (1 equivalent) in anhydrous diethyl ether or THF. Cool the suspension to -78 °C (dry ice/acetone bath) and add two equivalents of an organolithium reagent (RLi) dropwise.
-
Reaction with Acyl Chloride: To the freshly prepared Gilman reagent at -78 °C, slowly add a solution of 3-(phenylsulfonyl)propanoyl chloride (1 equivalent) in the same solvent.
-
Quenching and Work-up: After the addition is complete, stir the reaction at low temperature for a short period, then quench by pouring it into a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, wash, dry, and purify as previously described.
Tabular Summary of Reactivity
| Nucleophile | Product | Key Reaction Conditions |
| Primary/Secondary Amine | Amide | Aprotic solvent, base (e.g., triethylamine), 0 °C to RT |
| Alcohol/Phenol | Ester | Aprotic solvent, base (e.g., pyridine), 0 °C to RT |
| Thiol | Thioester | Aprotic solvent, base (e.g., NaH or triethylamine) |
| Grignard Reagent (RMgX) | Tertiary Alcohol | Anhydrous ether or THF, excess Grignard reagent, acidic workup |
| Organocuprate (R₂CuLi) | Ketone | Anhydrous ether or THF, low temperature (-78 °C) |
The Phenylsulfonyl Moiety: A Strategic Asset in Drug Discovery
The inclusion of the phenylsulfonyl group is often a deliberate design choice in medicinal chemistry. This group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3][4][5][6]
-
Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can increase the in vivo half-life of a drug candidate.[3][4]
-
Hydrogen Bonding: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating stronger binding to biological targets such as enzymes and receptors.[4][6]
-
Solubility and Polarity: The polar nature of the sulfonyl group can be used to modulate the overall polarity and aqueous solubility of a molecule, which is a critical parameter for drug absorption and distribution.[3][4]
-
Bioisosterism: The sulfonyl group can act as a bioisostere for other functional groups like carbonyls or phosphates, allowing for the fine-tuning of a molecule's properties while maintaining its biological activity.[4]
Conclusion: A Reagent of Choice
3-(Phenylsulfonyl)propanoyl chloride is a powerful and versatile reagent that offers chemists a reliable method for introducing a functionalized three-carbon unit into a wide array of molecules. Its predictable reactivity, governed by the principles of nucleophilic acyl substitution, allows for the synthesis of amides, esters, thioesters, ketones, and tertiary alcohols with high efficiency. The strategic incorporation of the phenylsulfonyl group provides an additional layer of control over the physicochemical and pharmacological properties of the final products. A thorough understanding of its reactivity, as outlined in this guide, empowers researchers and drug development professionals to leverage this valuable building block to its full potential in the pursuit of novel and impactful chemical entities.
References
- Groves, J. K. (1972). The acylation of organometallic reagents. Chemical Society Reviews, 1, 73.
- Wakefield, B. J. (1995). Organomagnesium Methods in Organic Synthesis. Academic Press.
-
Application of Sulfonyl in Drug Design. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Conversion of Acid Chlorides to Ketones. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Application of Sulfonyl in Drug Design | Request PDF. (2015). ResearchGate. Retrieved from [Link]
-
Thioester. (n.d.). Wikipedia. Retrieved from [Link]
-
Acid Chloride to Ketone: Videos & Practice Problems. (2022, May 4). Pearson. Retrieved from [Link]
-
Thioester: Bonding, Synthesis, and Reactions. (n.d.). Chemistry Learner. Retrieved from [Link]
-
Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). PubMed. Retrieved from [Link]
-
18.4: 19.4 New Synthesis of Aldehydes and Ketones. (2019, September 3). Chemistry LibreTexts. Retrieved from [Link]
-
Conversion of Esters to Thioesters under Mild Conditions. (2021, March 15). RSC Publishing. Retrieved from [Link]
-
Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2012). ResearchGate. Retrieved from [Link]
-
Base‐promoted synthesis of thioesters from acid chlorides and thiols. (n.d.). ResearchGate. Retrieved from [Link]
-
Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation. (n.d.). ACS Publications. Retrieved from [Link]
-
Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
3-(PHENYLSULFONYL)PROPIONIC ACID | CAS No.10154-71-9 Synthetic Routes. (n.d.). Mol-Instincts. Retrieved from [Link]
- A kind of synthetic method of 3- (benzene sulfonyl) propionic acid. (2019, June 21). Google Patents.
-
13.1.1: "Nucleophilic Acyl Substitution". (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
20.2 Nucleophilic Acyl Substitution | Organic Chemistry. (2021, April 8). YouTube. Retrieved from [Link]
-
Nucleophilic Acyl Substitution Reactions and Their Mechanisms. (2025, July 22). AI Study Notes | TLDL. Retrieved from [Link]
-
Oxidation of a thiol to a sulfonyl chloride. (2013, June 6). ChemSpider Synthetic Pages. Retrieved from [Link]
-
Reactions of organocopper reagents. (n.d.). Wikipedia. Retrieved from [Link]
-
Nucleophilic acyl substitution: hydrolysis of acid chlorides. (2018, April 1). YouTube. Retrieved from [Link]
-
Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? (2025, July 3). Reddit. Retrieved from [Link]
-
20.4: Acid Halide Chemistry. (2019, September 3). Chemistry LibreTexts. Retrieved from [Link]
-
Structural effects on the solvolytic reactivity of carboxylic and sulfonic acid chlorides. Comparisons with gas-phase data for cation formation. (2008, August 15). PubMed. Retrieved from [Link]
-
Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Find the product, of propanoyl chloride and the following reagents. (a) Excess CH_3MgBr in ether. (b) H_3O^+. (n.d.). Clutch Prep. Retrieved from [Link]
-
Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Reaction of an acyl chloride with a Grignard reagent. (2023, April 14). YouTube. Retrieved from [Link]
-
3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S | CID 14084694. (n.d.). PubChem. Retrieved from [Link]
-
Why is the reaction between acyl chloride and phenol less vigorous compared to the reaction between acyl chloride and alcohol, despite phenol being a stronger acid? (2023, April 11). Reddit. Retrieved from [Link]
-
20.17: Reactions of Acid Chlorides. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
Acyl chloride. (n.d.). Wikipedia. Retrieved from [Link]
- Process for the preparation of aromatic thiols. (n.d.). Google Patents.
-
Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine a. (n.d.). ResearchGate. Retrieved from [Link]
-
R2CuLi Organocuprates - Gilman Reagents. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Convert Propanoic acid to Propanal. (2025, June 5). Filo. Retrieved from [Link]
Sources
- 1. 3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S | CID 14084694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Application of Sulfonyl in Drug Design | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 11. reddit.com [reddit.com]
- 12. Thioester - Wikipedia [en.wikipedia.org]
- 13. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgosolver.com [orgosolver.com]
- 16. youtube.com [youtube.com]
- 17. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
An In-Depth Technical Guide to the Spectroscopic Data of 3-(Phenylsulfonyl)propanoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Phenylsulfonyl)propanoyl chloride is a bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery.[1] Its structure incorporates a reactive acyl chloride moiety and a phenylsulfonyl group, making it a versatile building block for the introduction of the 3-(phenylsulfonyl)propanoyl pharmacophore into a variety of molecular scaffolds. The phenylsulfonyl group can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The acyl chloride provides a reactive handle for forming stable amide or ester linkages.[1]
This technical guide provides a comprehensive overview of the spectroscopic data of 3-(phenylsulfonyl)propanoyl chloride, including detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Furthermore, this guide outlines the synthetic protocol for its preparation from 3-(phenylsulfonyl)propanoic acid and the necessary purification techniques, ensuring the acquisition of high-purity material suitable for spectroscopic analysis and subsequent synthetic applications.
Synthesis and Purification
The most direct route to 3-(phenylsulfonyl)propanoyl chloride is the conversion of its corresponding carboxylic acid, 3-(phenylsulfonyl)propanoic acid, using a suitable chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this transformation. The following protocol details a representative procedure using oxalyl chloride, which is often preferred due to the formation of volatile byproducts (CO, CO₂, and HCl).
Experimental Protocol: Synthesis of 3-(Phenylsulfonyl)propanoyl chloride
Materials:
-
3-(Phenylsulfonyl)propanoic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, add 3-(phenylsulfonyl)propanoic acid.
-
Add anhydrous dichloromethane to dissolve the starting material.
-
Under a gentle flow of inert gas, add a catalytic amount of N,N-dimethylformamide (1-2 drops) to the stirred solution.
-
Slowly add oxalyl chloride (typically 1.5-2.0 equivalents) to the reaction mixture at room temperature. Gas evolution will be observed.
-
After the initial gas evolution subsides, gently heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitoring by TLC or the cessation of gas evolution).
-
Cool the reaction mixture to room temperature.
-
Carefully remove the solvent and excess oxalyl chloride under reduced pressure. It is advisable to use a trap containing a basic solution to neutralize the corrosive and toxic vapors.
-
The resulting crude 3-(phenylsulfonyl)propanoyl chloride can be used directly or purified further.
Purification
Due to the moisture-sensitive nature of acyl chlorides, all purification steps must be carried out under strictly anhydrous conditions.[1]
-
Distillation: For liquid acyl chlorides, fractional distillation under reduced pressure is the primary method of purification.[1] This removes less volatile impurities such as the starting carboxylic acid.
-
Recrystallization: If the acyl chloride is a solid, recrystallization from a non-protic, inert solvent such as hexane or toluene can be employed.[1]
The purity of the final product should be assessed by NMR spectroscopy prior to its use in subsequent reactions.
Caption: Synthetic workflow for 3-(Phenylsulfonyl)propanoyl chloride.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 3-(phenylsulfonyl)propanoyl chloride. The electron-withdrawing nature of the phenylsulfonyl and acyl chloride groups significantly influences the chemical shifts of the neighboring protons and carbons.
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group and the two methylene groups of the propanoyl chain.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.5 - 8.0 | Multiplet |
| -SO₂-CH ₂- | 3.4 - 3.6 | Triplet |
| -CH ₂-COCl | 3.2 - 3.4 | Triplet |
The methylene protons adjacent to the sulfonyl group (-SO₂-CH₂-) are expected to be deshielded and appear as a triplet. The methylene protons adjacent to the acyl chloride carbonyl group (-CH₂-COCl) are also deshielded and should appear as a triplet.[1] The aromatic protons on the benzene ring will likely appear as a complex multiplet in the downfield region of the spectrum.[1]
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C =O (Acyl Chloride) | ~170 |
| Phenyl-C (ipso) | ~140 |
| Phenyl-C (ortho, meta, para) | 127 - 134 |
| -SO₂-C H₂- | ~55 |
| -C H₂-COCl | ~45 |
The carbonyl carbon of the acyl chloride is expected to be the most downfield signal due to the strong deshielding effect of the oxygen and chlorine atoms. The aromatic carbons will resonate in their characteristic region, and the two methylene carbons will be distinguishable based on their proximity to the electron-withdrawing groups.
Caption: Molecular structure of 3-(Phenylsulfonyl)propanoyl chloride.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups present in 3-(phenylsulfonyl)propanoyl chloride.
Characteristic IR Absorptions:
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O (Acyl Chloride) | 1770 - 1815 | Strong |
| SO₂ (Asymmetric Stretch) | 1300 - 1350 | Strong |
| SO₂ (Symmetric Stretch) | 1140 - 1160 | Strong |
| C-Cl Stretch | 650 - 800 | Medium |
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch | < 3000 | Medium |
The most prominent and diagnostic peak in the IR spectrum will be the strong carbonyl (C=O) stretch of the acyl chloride functional group, appearing at a high wavenumber.[1] The presence of the sulfonyl group will be confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.[1]
Conclusion
This technical guide has provided a detailed overview of the synthesis, purification, and spectroscopic characterization of 3-(phenylsulfonyl)propanoyl chloride. The provided protocols and spectral data serve as a valuable resource for researchers utilizing this important building block in their synthetic endeavors. The combination of NMR and IR spectroscopy allows for the unambiguous confirmation of the structure and purity of the title compound, which is essential for its successful application in the development of novel chemical entities.
References
-
PrepChem. Synthesis of 3-(m-benzoyl phenyl)-propionyl chloride. [Link]
-
Organic Syntheses. Oxalyl Chloride. [Link]
-
LookChem. General procedures for the purification of Acid chlorides. [Link]
-
PubChem. 3-(Phenylsulfonyl)propanoyl chloride. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. 1H NMR Chemical Shifts. [Link]
Sources
A Researcher's Guide to 3-(Phenylsulfonyl)propanoyl Chloride: Sourcing, Synthesis, and Application
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-(Phenylsulfonyl)propanoyl chloride (CAS No. 3445-53-2). We will delve into its chemical significance, survey the commercial supplier landscape, outline critical handling and quality control measures, and provide a practical, field-proven protocol for its application.
Introduction: The Role of 3-(Phenylsulfonyl)propanoyl Chloride in Modern Synthesis
3-(Phenylsulfonyl)propanoyl chloride is a specialized acyl chloride reagent that serves as a versatile building block in organic synthesis.[1] Its molecular structure, featuring a reactive acyl chloride and a stable phenylsulfonyl moiety, makes it an invaluable tool for introducing the 3-(phenylsulfonyl)propanoyl group into a wide range of molecules.
The phenylsulfonyl group is a key functional group in medicinal chemistry, often incorporated into drug candidates to modulate physicochemical properties such as electronic character, metabolic stability, and molecular conformation.[1] The acyl chloride provides a highly reactive handle for forming new covalent bonds, typically through nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles to generate corresponding amides and esters.[1]
Key Chemical Properties:
-
Physical Form: Typically a solid at room temperature.
Synthetic Origin and Core Reactivity
Understanding the origin of a reagent is fundamental to appreciating its quality and reactivity. The most direct and common synthesis of 3-(Phenylsulfonyl)propanoyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 3-(phenylsulfonyl)propanoic acid.[1] This transformation is typically achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), leveraging a well-established nucleophilic acyl substitution mechanism.
Caption: Fig. 1: General synthesis and primary reactivity workflow.
The reactivity of the acyl chloride group makes this compound a powerful acylating agent. It readily participates in reactions to form stable amide and ester linkages, which are foundational bonds in a vast array of pharmaceuticals and functional materials.[1]
Commercial Supplier Landscape: A Comparative Analysis
The selection of a reliable commercial supplier is a critical first step in any research endeavor. Purity, documentation, and supply chain integrity directly impact experimental reproducibility and success. Below is a comparative table of notable suppliers for 3-(Phenylsulfonyl)propanoyl chloride.
| Supplier | CAS Number | Purity | Available Documentation | Notes |
| Sigma-Aldrich (Merck) | 3445-53-2 | 95% | Certificate of Analysis (CoA), Safety Data Sheet (SDS) | Sells product from partners like Life Chemicals Inc. |
| Benchchem | 3445-53-2[1] | High Purity (Typically ≥95%) | Technical Data Sheet | Marketed as a versatile building block for research.[1] |
| BLD Pharm | 3445-53-2[4] | Not specified | Product Information | Notes the requirement for cold-chain transportation.[4] |
| ChemicalBook | 3445-53-2[3] | Varies | Lists multiple global suppliers and basic properties.[3] | A directory to connect with various manufacturers. |
Expert Insight on Procurement: When procuring 3-(Phenylsulfonyl)propanoyl chloride, researchers must prioritize the Certificate of Analysis (CoA) . A CoA is a self-validating document that provides lot-specific data on purity (e.g., by HPLC or NMR), appearance, and other quality control tests.[5] Always request the most recent CoA for the specific batch you are purchasing. The absence of a detailed CoA should be considered a significant red flag.
Critical Safety, Handling, and Storage Protocols
3-(Phenylsulfonyl)propanoyl chloride is a reactive and hazardous chemical that demands stringent safety protocols. Its primary hazards stem from its corrosivity and high reactivity, particularly with water and other nucleophiles.
Hazard Profile:
-
Corrosivity: Causes severe skin burns and eye damage.[6] Can be corrosive to the respiratory tract.[6]
-
Reactivity: As an acyl chloride, it reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[7] It is incompatible with alcohols, strong bases, and strong oxidizing agents.[6]
-
Health Hazards: Ingestion can cause severe damage to delicate tissues and is a medical emergency.[6][8] Inhalation can be toxic.[8]
Mandatory Handling Procedures:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof chemical safety goggles with a face shield.
-
Inert Atmosphere: Due to its moisture sensitivity, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for reactions requiring anhydrous conditions.[1] Use dry glassware and solvents.
-
Spill Management: In case of a spill, absorb with an inert, dry material (e.g., vermiculite or sand) and dispose of as hazardous chemical waste.[6] Do not use water.
Storage Requirements:
-
Store in a cool, dry, and well-ventilated area, preferably in a corrosives-compatible cabinet.[6]
-
The recommended storage temperature is often -20°C to maintain long-term stability.[1]
-
Keep the container tightly sealed to prevent moisture ingress.[1]
Application Workflow: A Protocol for Amide Synthesis
This section provides a trusted, step-by-step protocol for a common application: the synthesis of an N-substituted 3-(phenylsulfonyl)propanamide. This reaction exemplifies the utility of 3-(Phenylsulfonyl)propanoyl chloride as an acylating agent.
Caption: Fig. 2: Step-by-step experimental workflow for amide synthesis.
Objective: To synthesize an N-alkyl-3-(phenylsulfonyl)propanamide.
Materials:
-
3-(Phenylsulfonyl)propanoyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.1 eq)
-
Non-nucleophilic base (e.g., Triethylamine, TEA, or Diisopropylethylamine, DIPEA) (1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware (dried in an oven)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Methodology:
-
Reactor Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve the amine (1.1 eq) and the non-nucleophilic base (1.2 eq) in anhydrous DCM.
-
Causality Insight: The base is crucial for neutralizing the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
-
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Causality Insight: This acylation reaction is highly exothermic. Cooling controls the reaction rate, minimizing the formation of side products.
-
-
Acyl Chloride Addition: Dissolve 3-(Phenylsulfonyl)propanoyl chloride (1.0 eq) in a small volume of anhydrous DCM and add it dropwise to the cooled, stirring amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup (Quenching): Once the reaction is complete, cool the mixture again to 0°C and slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining acyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation and Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.
-
Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
3-(Phenylsulfonyl)propanoyl chloride is a high-value reagent for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its successful application hinges on a triad of critical factors: sourcing from a reputable supplier with transparent quality documentation, strict adherence to rigorous safety and handling protocols due to its hazardous nature, and the application of chemically sound reaction conditions. By integrating these principles, researchers can effectively leverage this powerful building block to advance their synthetic objectives.
References
-
3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S | CID 14084694 - PubChem. [Link]
-
MATERIAL SAFETY DATA SHEET (MSDS) - KSCL (KRISHNA) (for 3-Chloropropionyl chloride). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S | CID 14084694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Phenylsulfonyl)propanoyl chloride | 3445-53-2 [amp.chemicalbook.com]
- 4. 3445-53-2|3-(Phenylsulfonyl)propanoyl chloride|BLD Pharm [bldpharm.com]
- 5. thermofisher.com [thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. kscl.co.in [kscl.co.in]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of amides using 3-(Phenylsulfonyl)propanoyl chloride
Application Note & Protocol
Facile Synthesis of Biologically Relevant Amides using 3-(Phenylsulfonyl)propanoyl Chloride
Abstract
This document provides a comprehensive guide for the synthesis of N-substituted amides utilizing 3-(phenylsulfonyl)propanoyl chloride as a key reagent. Amide bonds are fundamental linkages in a vast array of pharmaceuticals and biologically active molecules. The incorporation of the phenylsulfonyl moiety, facilitated by this reagent, is a strategic approach in medicinal chemistry to enhance molecular properties such as metabolic stability, binding affinity, and solubility.[1] This application note details the underlying chemical principles, provides validated step-by-step protocols, discusses critical experimental parameters, and outlines the necessary safety precautions for handling this reactive compound. The protocols are designed for researchers, medicinal chemists, and process development scientists engaged in drug discovery and organic synthesis.
Introduction: The Strategic Role of 3-(Phenylsulfonyl)propanoyl Chloride
3-(Phenylsulfonyl)propanoyl chloride (CAS No: 3445-53-2) is a specialized acyl chloride that serves as a versatile building block in modern organic synthesis.[1] Its utility stems from two key structural features:
-
The Acyl Chloride Moiety: This functional group is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable amide bonds.[1][] The reaction is typically rapid and high-yielding.
-
The Phenylsulfonyl Group: This group is a common pharmacophore in medicinal chemistry.[1] Its presence in a molecule can significantly modulate physicochemical properties. It is an effective hydrogen bond acceptor and can introduce conformational rigidity, often leading to improved binding at target receptors and enhanced metabolic stability by blocking potential sites of oxidation.
The combination of a reactive handle for amide formation and a functionally important sulfonyl group makes 3-(phenylsulfonyl)propanoyl chloride an invaluable tool for constructing diverse libraries of compounds for biological screening and lead optimization in drug development programs.
Table 1: Properties of 3-(Phenylsulfonyl)propanoyl chloride
| Property | Value | Source |
| CAS Number | 3445-53-2 | [1] |
| Molecular Formula | C₉H₉ClO₃S | [1][3] |
| Molecular Weight | 232.68 g/mol | [1][3] |
| IUPAC Name | 3-(benzenesulfonyl)propanoyl chloride | [3] |
| Appearance | Off-white to yellow solid | |
| Primary Hazards | Corrosive, Lachrymator, Moisture-sensitive | [1] |
The Chemistry: Mechanism of Amide Bond Formation
The reaction between 3-(phenylsulfonyl)propanoyl chloride and an amine proceeds via a well-established nucleophilic addition-elimination mechanism.[1][4] The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing effects of both the chlorine atom and the sulfonyl group, makes it highly susceptible to nucleophilic attack.[1]
The process can be broken down into four key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[1][4]
-
Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, forming a transient tetrahedral intermediate where the oxygen atom carries a negative charge and the nitrogen atom bears a positive charge.[1]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.[1]
-
Deprotonation: A base, which can be a second equivalent of the reacting amine or an added non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA), removes a proton from the nitrogen atom to yield the final, neutral amide product and the corresponding ammonium salt.[4]
Caption: The nucleophilic addition-elimination pathway for amide synthesis.
Experimental Protocols & Methodologies
Materials and Equipment
-
Reagents: 3-(Phenylsulfonyl)propanoyl chloride, primary or secondary amine, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), triethylamine (TEA) or diisopropylethylamine (DIEA), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen or argon gas inlet, septum, syringes, addition funnel, separatory funnel, rotary evaporator, standard glassware for purification (e.g., chromatography column).
General Protocol for Amide Synthesis (Schotten-Baumann Conditions)
This protocol is a robust starting point for the coupling of a wide variety of amines.
Caption: Standard experimental workflow for amide synthesis.
Step-by-Step Methodology:
-
Preparation: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and dissolve it in anhydrous DCM (approx. 0.1-0.5 M concentration).
-
Base Addition: Add the base (e.g., TEA, 1.2 equivalents) to the stirring solution.
-
Cooling: Cool the flask to 0 °C in an ice bath. This is crucial to control the exothermic reaction between the amine and the highly reactive acyl chloride.[]
-
Acyl Chloride Addition: Dissolve 3-(phenylsulfonyl)propanoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cold amine solution over 15 minutes. A precipitate (the ammonium salt of the base) will likely form.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Aqueous Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the excess acid chloride and the ammonium salt. Transfer the mixture to a separatory funnel and extract the product into the organic layer. Separate the layers and extract the aqueous phase two more times with DCM.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.
Causality and Experimental Choices
-
Choice of Base: A non-nucleophilic base like TEA or DIEA is used to scavenge the HCl generated during the reaction.[5] Using at least one equivalent is necessary to drive the reaction to completion. An excess (1.1-1.5 eq) is often used to ensure all HCl is neutralized. A second equivalent of the substrate amine can also serve as the base, but this requires using at least two equivalents of the valuable amine starting material.
-
Anhydrous Conditions: 3-(Phenylsulfonyl)propanoyl chloride is highly moisture-sensitive and reacts violently with water.[1][6] Hydrolysis of the acyl chloride to the corresponding carboxylic acid is a major competing side reaction that reduces yield. Therefore, the use of anhydrous solvents and a dry, inert atmosphere (N₂ or Ar) is critical for success.
-
Temperature Control: The acylation reaction is often highly exothermic.[] Starting the reaction at 0 °C helps to control the reaction rate, prevent side reactions, and ensure safety. For less reactive amines, the reaction may require warming to room temperature or even gentle heating to proceed to completion.
Safety and Handling Protocols
3-(Phenylsulfonyl)propanoyl chloride is a hazardous chemical that must be handled with appropriate precautions.
-
GHS Hazards: The compound is corrosive (GHS05) and toxic upon inhalation (GHS06).[1] It causes severe skin burns and eye damage and reacts violently with water.[6]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear nitrile gloves, chemical safety goggles, a face shield, and a flame-resistant lab coat.[6]
-
Handling: Use spark-proof tools and ground all equipment to prevent static discharge.[6][7] Never work alone. Ensure an eyewash station and safety shower are immediately accessible.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C in a cool, dry, and well-ventilated place.[1] It must be segregated from incompatible materials such as bases, alcohols, amines, and oxidizing agents.[1][6]
-
Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations. Quench small residual amounts of the reagent carefully with a dilute base solution in a fume hood before disposal.
Applications in Drug Discovery & Medicinal Chemistry
The amides synthesized from 3-(phenylsulfonyl)propanoyl chloride are valuable intermediates and final compounds in pharmaceutical research. The phenylsulfonyl group is a bioisostere for other functional groups and can impart desirable properties to a drug candidate.
-
Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, and its incorporation can protect adjacent sites from enzymatic action, thereby increasing the half-life of a drug.[1]
-
Receptor Binding: As a strong hydrogen bond acceptor, the sulfonyl group can form critical interactions with biological targets like enzymes and receptors, enhancing binding affinity and selectivity.
-
Scaffold Development: The reagent is a key building block for creating more complex molecules, including various heterocyclic scaffolds that are prevalent in many approved drugs.[1]
The straightforward and reliable nature of this amide coupling reaction allows for the rapid generation of analog libraries, a cornerstone of modern structure-activity relationship (SAR) studies.
References
-
Amide Synthesis - Fisher Scientific. Source: Fisher Scientific. [Link]
-
3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S | CID 14084694 - PubChem. Source: PubChem, National Library of Medicine. [Link]
-
MATERIAL SAFETY DATA SHEET (MSDS) - KSCL (KRISHNA). Source: Krishna Solvechem Ltd. [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Source: RSC Advances, Royal Society of Chemistry. [Link]
-
Amide synthesis by acylation. Source: Organic Chemistry Portal. [Link]
-
An improved method of amide synthesis using acyl chlorides | Request PDF. Source: ResearchGate. [Link]
-
synthesis of amides from acid chlorides. Source: YouTube. [Link]
-
SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES. Source: Organic Syntheses. [Link]
-
reaction between acyl chlorides and amines - addition / elimination. Source: Chemguide. [Link]
-
Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Source: Organic Chemistry Revision Sheets. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Source: Angewandte Chemie International Edition, Wiley Online Library. [Link]
-
What is the mechanism of the reaction between an amine hydrochloride salt and an acyl chloride? Source: Reddit. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Source: PubMed Central, National Library of Medicine. [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Source: Chemistry Steps. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Source: MDPI. [Link]
Sources
Application Notes and Protocols for the Esterification of Alcohols with 3-(Phenylsulfonyl)propanoyl Chloride
Introduction
The synthesis of esters is a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceuticals, materials science, and fragrance industries. The phenylsulfonyl moiety is a key functional group in medicinal chemistry, often incorporated into molecules to enhance their therapeutic properties by modulating factors like metabolic stability, binding affinity, and electronic characteristics. This document provides a comprehensive guide to the esterification of various alcohols using 3-(phenylsulfonyl)propanoyl chloride, a versatile building block for introducing the 3-(phenylsulfonyl)propanoyl group.
The reaction of an acyl chloride with an alcohol is a highly efficient method for ester formation, proceeding via a nucleophilic acyl substitution mechanism.[1][2] This method is often preferred over Fischer esterification due to its typically faster reaction rates and irreversible nature under neutral or basic conditions.[3][4] The protocols detailed herein are designed for researchers and professionals in drug development and organic synthesis, providing robust and reproducible methods for the preparation of a variety of 3-(phenylsulfonyl)propanoate esters.
Reaction Mechanism and Principles
The esterification of an alcohol with 3-(phenylsulfonyl)propanoyl chloride proceeds through a well-established nucleophilic addition-elimination pathway. The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-(phenylsulfonyl)propanoyl chloride.[5]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
-
Deprotonation: A weak base, often a tertiary amine like triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is formed.[3] This prevents the protonation of the alcohol and potential side reactions.
The overall reaction is highly favorable and typically proceeds to completion under mild conditions.
Visualizing the Workflow
Caption: General workflow for the synthesis of 3-(phenylsulfonyl)propanoate esters.
Experimental Protocols
Materials and Equipment:
-
3-(Phenylsulfonyl)propanoyl chloride
-
Anhydrous alcohols (e.g., methanol, ethanol, isopropanol)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et3N) or pyridine
-
Round-bottom flasks and magnetic stir bars
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
-
NMR spectrometer, IR spectrometer, Mass spectrometer
Safety Precautions:
-
3-(Phenylsulfonyl)propanoyl chloride is an acyl chloride and is corrosive, lachrymatory, and reacts violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[6][7]
-
Anhydrous solvents are flammable. Keep away from ignition sources.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.
Protocol 1: Synthesis of Methyl 3-(Phenylsulfonyl)propanoate
This protocol details the synthesis of the methyl ester, a common building block.
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add anhydrous methanol (1.2 equivalents) and anhydrous dichloromethane (DCM, ~20 mL). Cool the flask to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.5 equivalents) to the cooled solution with stirring.
-
Addition of Acyl Chloride: In a separate, dry dropping funnel, dissolve 3-(phenylsulfonyl)propanoyl chloride (1.0 equivalent) in anhydrous DCM (~10 mL). Add this solution dropwise to the stirred alcohol/triethylamine mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is complete when the starting acyl chloride spot has disappeared.
-
Workup:
-
Quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO3 (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 4:1) to afford the pure methyl 3-(phenylsulfonyl)propanoate.[8]
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Expected ¹H NMR signals for the methylene protons adjacent to the sulfonyl and carbonyl groups will be downfield due to the electron-withdrawing effects.[9]
Protocol 2: Synthesis of Isopropyl 3-(Phenylsulfonyl)propanoate
This protocol illustrates the esterification of a secondary alcohol, which may require slightly longer reaction times due to increased steric hindrance.[10]
Step-by-Step Procedure:
-
Reaction Setup: Follow the same setup as in Protocol 1, but use anhydrous isopropanol (1.2 equivalents) as the alcohol.
-
Addition of Base and Acyl Chloride: Follow steps 2 and 3 from Protocol 1.
-
Reaction: Allow the reaction to stir at room temperature. Due to the increased steric hindrance of the secondary alcohol, the reaction may require a longer time (4-8 hours, or overnight). Monitor the reaction progress by TLC.
-
Workup and Purification: The workup and purification steps are identical to those described in Protocol 1.
-
Characterization: Characterize the purified isopropyl 3-(phenylsulfonyl)propanoate using appropriate spectroscopic methods.
Data Summary Table
The following table provides a summary of typical reaction conditions and expected outcomes for the esterification of 3-(phenylsulfonyl)propanoyl chloride with various alcohols.
| Alcohol | Type | Relative Reactivity | Typical Reaction Time | Expected Yield |
| Methanol | Primary | High | 2-4 hours | >90% |
| Ethanol | Primary | High | 2-4 hours | >90% |
| n-Propanol | Primary | High | 3-5 hours | >85% |
| Isopropanol | Secondary | Moderate | 4-8 hours | 75-85% |
| tert-Butanol | Tertiary | Low | Very slow, may require catalyst and heat | Low to moderate |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Increase reaction time. - Gently warm the reaction mixture (e.g., to 40 °C). |
| Moisture in reagents/glassware | - Ensure all glassware is oven-dried. - Use freshly opened or distilled anhydrous solvents and reagents. | |
| Formation of 3-(Phenylsulfonyl)propanoic acid | Hydrolysis of the acyl chloride | - Strictly anhydrous conditions are crucial. - Add the acyl chloride slowly at 0 °C. |
| Difficult Purification | Close-running spots on TLC | - Optimize the eluent system for column chromatography by testing various solvent ratios. - Consider using a different stationary phase if necessary. |
Mechanism Visualization
Caption: Nucleophilic addition-elimination mechanism.
Conclusion
The esterification of alcohols with 3-(phenylsulfonyl)propanoyl chloride is a robust and high-yielding reaction that provides access to a wide range of valuable phenylsulfonylpropanoate esters. The protocols outlined in this application note are designed to be readily implemented in a standard organic synthesis laboratory. By carefully controlling reaction conditions, particularly by maintaining an anhydrous environment, researchers can consistently obtain high yields of the desired ester products. These compounds serve as important intermediates in the development of novel therapeutic agents and functional materials.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Hydroxy Esters via Column Chromatography.
- Save My Exams. (2023). Acyl Chlorides & Esters | Edexcel A Level Chemistry Revision Notes 2015.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Sigma-Aldrich. (2017). Acetyl chloride - Safety Data Sheet.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- Chemistry LibreTexts. (2023). Acid chlorides react with alcohols to form esters.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from Western Carolina University website.
- INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
- Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis.
- Chemguide. (n.d.). preparation of esters.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination.
- PubChem. (n.d.). 3-(Phenylsulfonyl)propanoyl chloride.
- ChemicalBook. (n.d.). 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- RSC Publishing. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA.
- MDPI. (n.d.). Recent Advances in the Properties and Applications of Polyglycerol Fatty Acid Esters.
- IISTE.org. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- BenchChem. (n.d.). Application Note: Characterization of Propanoic acid, 3-(trichlorogermyl)- using 1H NMR Spectroscopy.
Sources
- 1. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
Application Notes & Protocol: N-Acylation with 3-(Phenylsulfonyl)propanoyl Chloride
Abstract
This document provides a comprehensive guide for the N-acylation of primary and secondary amines using 3-(phenylsulfonyl)propanoyl chloride. This protocol is designed for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry. The phenylsulfonyl moiety is a critical functional group, often incorporated to modulate the electronic properties, metabolic stability, and conformational behavior of target molecules.[1] This guide details the underlying reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization of the N-acylated products.
Introduction: The Significance of the 3-(Phenylsulfonyl)propanoyl Moiety
N-acylation is a fundamental transformation in organic chemistry for the formation of robust amide bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[2] The choice of the acylating agent is paramount as it dictates the physicochemical properties of the final product. 3-(Phenylsulfonyl)propanoyl chloride is a versatile bifunctional reagent that introduces a 3-(phenylsulfonyl)propanoyl group.[1]
The presence of the phenylsulfonyl group offers several advantages:
-
Electron-Withdrawing Nature: The sulfonyl group is strongly electron-withdrawing, which can influence the reactivity and acidity of the resulting amide.[3]
-
Modulation of Physicochemical Properties: It can enhance metabolic stability and alter solubility and intermolecular interactions.[3]
-
Synthetic Handle: The sulfone group itself can be a site for further chemical modification. Sulfones are valuable intermediates in a variety of organic transformations.[4]
-
Bioisosterism: N-acyl sulfonamides, a related class of compounds, are recognized as bioisosteres of carboxylic acids, playing a crucial role in drug design.[5][6]
Reaction Mechanism and Principles
The N-acylation of an amine with 3-(phenylsulfonyl)propanoyl chloride proceeds via a nucleophilic acyl substitution mechanism. This reaction is generally rapid and exothermic.[7]
Mechanism Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the 3-(phenylsulfonyl)propanoyl chloride, leading to the formation of a tetrahedral intermediate.[7]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.[7]
-
Deprotonation: A non-nucleophilic base, such as triethylamine or pyridine, or a second equivalent of the starting amine, removes a proton from the nitrogen atom. This neutralizes the hydrogen chloride (HCl) byproduct formed, yielding the final N-acylated amide product and an ammonium salt.[1][7] It is crucial to scavenge the HCl, as its presence would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Caption: Nucleophilic acyl substitution mechanism for N-acylation.
Experimental Protocol
This protocol provides a general procedure for the N-acylation of a primary amine with 3-(phenylsulfonyl)propanoyl chloride. The reaction conditions may require optimization based on the specific substrate.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Primary or Secondary Amine | ≥98% | Various | Substrate |
| 3-(Phenylsulfonyl)propanoyl chloride | ≥95% | BenchChem[1] | Acylating agent. Moisture-sensitive.[1] Handle under inert gas. |
| Triethylamine (Et₃N) or Pyridine | ≥99% | Various | Anhydrous. Base to scavenge HCl. |
| Dichloromethane (DCM) or Chloroform | Anhydrous | Various | Reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Various | For aqueous workup. |
| Brine (Saturated NaCl solution) | ACS Grade | Various | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Various | Drying agent. |
Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Addition funnel
-
Ice bath
-
Standard glassware for organic synthesis (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Chromatography column (if required for purification)
Safety Precautions
-
3-(Phenylsulfonyl)propanoyl chloride is a reactive acyl chloride and is moisture-sensitive.[1] It is corrosive and will cause severe skin burns and eye damage.[8] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8]
-
Solvents like dichloromethane are volatile and should be handled in a fume hood.
-
The reaction can be exothermic . Controlled, dropwise addition of the acyl chloride, especially at the beginning of the reaction, is crucial.[7]
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, nitrogen-flushed round-bottom flask, add the amine (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.5 M.
-
Add triethylamine (1.1 - 1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Addition of Acyl Chloride:
-
Dissolve 3-(phenylsulfonyl)propanoyl chloride (1.05 - 1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes. A precipitate (triethylammonium chloride) may form.[7]
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.
-
Remove the ice bath and let the reaction warm to room temperature.
-
Monitor the reaction progress by TLC until the starting amine is consumed.[7]
-
-
Workup:
-
Quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Caption: General workflow for N-acylation and product isolation.
Product Characterization
The structure and purity of the N-acylated product should be confirmed using standard spectroscopic techniques.[1]
| Technique | Expected Observations |
| ¹H NMR Spectroscopy | Characteristic signals for the phenyl protons of the sulfonyl group, two methylene groups of the propanoyl chain, and the protons of the amine moiety. The chemical shifts and coupling patterns will confirm the molecular structure.[1][9] |
| ¹³C NMR Spectroscopy | Distinct resonances for the carbonyl carbon (typically ~165-175 ppm), the carbons of the phenyl ring, and the methylene carbons.[9] |
| IR Spectroscopy | A strong C=O stretching vibration for the amide carbonyl group (typically 1630-1680 cm⁻¹). Strong absorptions for the sulfonyl group (S=O) in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).[1][9] A broad N-H stretch may be observed around 3200-3400 cm⁻¹ for secondary amides. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the mass of the desired product, and the fragmentation pattern should be consistent with its structure.[9] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive amine (protonated) | Ensure an adequate amount of base (at least 1.1 eq) is used. Use anhydrous solvents and reagents. |
| Decomposed acyl chloride | Use fresh or properly stored 3-(phenylsulfonyl)propanoyl chloride. It is moisture-sensitive and should be stored at -20°C under an inert atmosphere.[1] | |
| Formation of Byproducts | O-acylation if hydroxyl groups are present | Protect hydroxyl groups before N-acylation. |
| Reaction with the base (if nucleophilic) | Use a non-nucleophilic base like triethylamine or 2,6-lutidine. | |
| Difficult Purification | Product is highly polar | Use a more polar eluent system for column chromatography. Consider reverse-phase chromatography if necessary. |
| Ammonium salt co-elutes or is insoluble in DCM | Perform a thorough aqueous workup. The reaction mixture can be filtered before the workup to remove the bulk of the ammonium salt precipitate. |
Conclusion
The N-acylation of amines with 3-(phenylsulfonyl)propanoyl chloride is a reliable and efficient method for introducing the phenylsulfonylpropanoyl moiety into organic molecules. This functional group is of significant interest in medicinal chemistry and drug development due to its ability to modulate key molecular properties. By following the detailed protocol and considering the principles outlined in these application notes, researchers can successfully synthesize a wide range of N-acylated products for their scientific investigations.
References
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
Munir, S., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PubMed Central. Retrieved from [Link]
-
Fiveable. (n.d.). Sulfonyl Group Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
MDPI. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Retrieved from [Link]
-
ChemRxiv. (2023). Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery. Retrieved from [Link]
-
ACS Omega. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eastharbourgroup.com [eastharbourgroup.com]
- 9. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-(Phenylsulfonyl)propanoyl Chloride as a Versatile Building Block for the Synthesis of Bio-active Heterocyclic Scaffolds
Prepared by: Senior Application Scientist, Organic Synthesis Division
Abstract
This technical guide provides an in-depth exploration of 3-(phenylsulfonyl)propanoyl chloride (CAS No: 3445-53-2), a highly reactive and versatile bifunctional building block in modern organic synthesis.[1][2] We will detail its intrinsic chemical properties that make it an exceptional precursor for constructing a variety of medicinally relevant heterocyclic compounds. The narrative will move beyond simple procedural lists to explain the underlying principles of its reactivity, focusing on the synergistic roles of the acyl chloride and the phenylsulfonyl moieties. This guide provides field-tested, step-by-step protocols for the synthesis of pyrazole and isoxazole derivatives, complete with mechanistic insights, characterization data, and process visualizations to empower researchers in drug discovery and chemical development.
The Chemistry and Reactivity of the Building Block
3-(Phenylsulfonyl)propanoyl chloride is a specialized acid chloride reagent characterized by a molecular formula of C₉H₉ClO₃S and a molecular weight of 232.68 g/mol .[1][2] Its utility in synthesis stems from two key structural features:
-
The Acyl Chloride Group (-COCl): This functional group is a powerful electrophile. The carbon atom of the carbonyl is rendered highly electron-deficient due to the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[3] This high degree of positive character makes it exceptionally susceptible to attack by a wide range of nucleophiles, initiating nucleophilic acyl substitution reactions.[1][4]
-
The Phenylsulfonyl Group (-SO₂Ph): Located at the β-position relative to the carbonyl group, the phenylsulfonyl moiety is a strong electron-withdrawing group. Its presence acidifies the α-protons (the CH₂ group adjacent to the carbonyl), making them susceptible to deprotonation under basic conditions. This feature is crucial for subsequent intramolecular cyclization steps, which are often required for heterocycle formation.
The combination of a highly reactive electrophilic site and an activatable methylene group within the same molecule makes 3-(phenylsulfonyl)propanoyl chloride a potent precursor for domino reactions leading to complex heterocyclic systems.
Table 1: Physicochemical Properties of 3-(Phenylsulfonyl)propanoyl chloride
| Property | Value | Source |
| CAS Number | 3445-53-2 | [1][2] |
| Molecular Formula | C₉H₉ClO₃S | [1][2] |
| Molecular Weight | 232.68 g/mol | [1][2] |
| IUPAC Name | 3-(benzenesulfonyl)propanoyl chloride | [2] |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)CCC(=O)Cl | [2] |
Synthesis Application I: Construction of Phenylsulfonyl-Substituted Pyrazoles
Pyrazoles are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs, including the anti-inflammatory agent Celecoxib.[5] The following protocol details a reliable method for synthesizing 5-hydroxy-5-phenyl-3-(2-(phenylsulfonyl)ethyl)-4,5-dihydro-1H-pyrazole derivatives through a condensation reaction with hydrazine hydrate.
General Reaction Scheme & Mechanism
The synthesis proceeds via a two-step mechanism: nucleophilic acyl substitution followed by intramolecular cyclization.
-
Nucleophilic Attack: The hydrazine, a potent dinucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of a chloride ion, forming a stable hydrazide intermediate.[3][6]
-
Intramolecular Cyclization: Under the reaction conditions, the second nitrogen atom of the hydrazide attacks the carbonyl carbon (if a ketone is used as a co-reagent) or undergoes condensation with an enolizable ketone, leading to the formation of the five-membered pyrazole ring. The phenylsulfonyl group activates the adjacent methylene for this cyclization.
Diagram: Pyrazole Synthesis Workflow
Caption: Workflow for the synthesis of pyrazole derivatives.
Detailed Experimental Protocol: Synthesis of a Pyrazoline Derivative
This protocol is adapted from general procedures for pyrazole synthesis from α,β-unsaturated systems.[5]
Materials:
-
3-(Phenylsulfonyl)propanoyl chloride (1.0 eq, 2.33 g, 10 mmol)
-
Hydrazine hydrate (1.2 eq, 0.60 g, 12 mmol)
-
Absolute Ethanol (50 mL)
-
Glacial Acetic Acid (catalytic, ~0.5 mL)
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(phenylsulfonyl)propanoyl chloride and absolute ethanol (30 mL).
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add hydrazine hydrate dropwise over 10 minutes with vigorous stirring. Causality Note: The initial reaction is exothermic; slow addition at low temperature controls the reaction rate and prevents side-product formation.
-
Intermediate Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure the complete formation of the hydrazide intermediate.
-
Cyclization: Add a catalytic amount of glacial acetic acid. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring.
-
Isolation: A solid precipitate should form. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 30 mL).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the final pyrazoline derivative.
Synthesis Application II: Preparation of Phenylsulfonyl-Functionalized Isoxazoles
Isoxazoles are another class of five-membered heterocycles with significant applications in drug discovery, notably in anti-inflammatory and anticancer agents.[7][8] The reaction of 3-(phenylsulfonyl)propanoyl chloride with hydroxylamine hydrochloride provides a direct route to 3-substituted isoxazoles.
General Reaction Scheme & Mechanism
The formation of the isoxazole ring follows a pathway analogous to the pyrazole synthesis.
-
Oximation/Amide Formation: Hydroxylamine hydrochloride, in the presence of a base, reacts with the acyl chloride to form an N-acyl hydroxylamine (a hydroxamic acid derivative).
-
Intramolecular Cyclization: The hydroxyl group of this intermediate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the β-keto sulfone system, which is in equilibrium with its enol form. Subsequent dehydration leads to the formation of the aromatic isoxazole ring.[8][9]
Diagram: Isoxazole Synthesis Pathway
Caption: General pathway for isoxazole synthesis.
Detailed Experimental Protocol: Synthesis of an Isoxazole Derivative
This protocol is based on established methods for isoxazole synthesis from β-dicarbonyl precursors and hydroxylamine.[7][8]
Materials:
-
3-(Phenylsulfonyl)propanoyl chloride (1.0 eq, 2.33 g, 10 mmol)
-
Hydroxylamine hydrochloride (1.2 eq, 0.83 g, 12 mmol)
-
Sodium hydroxide (2.4 eq, 0.96 g, 24 mmol)
-
Ethanol (40 mL)
-
Water (10 mL)
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer
Procedure:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride and sodium hydroxide in a mixture of ethanol and water. Stir until a clear solution is obtained. Trustworthiness Note: Pre-dissolving the reagents ensures a homogenous reaction medium and prevents localized high concentrations of base.
-
Acyl Chloride Addition: Cool the hydroxylamine solution to 0-5 °C. Add the 3-(phenylsulfonyl)propanoyl chloride dropwise over 15 minutes while maintaining the temperature below 10 °C.
-
Intermediate Formation: After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Cyclization and Dehydration: Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction's completion via TLC.
-
Work-up: Cool the reaction mixture to room temperature and then pour it into 150 mL of cold water. Acidify the solution to pH ~5-6 with dilute HCl.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and air dry.
-
Purification: Further purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure isoxazole product.
Spectroscopic Characterization Data
Accurate characterization is essential for validating the successful synthesis of the target compounds. The following table provides expected spectroscopic data for the starting material and a representative heterocyclic product.[1][10]
Table 2: Representative Spectroscopic Data
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 3-(Phenylsulfonyl)propanoyl chloride | ~1800 (C=O, acid chloride), ~1320 & 1150 (S=O, sulfone) | 7.9-7.5 (m, 5H, Ar-H), 3.6-3.4 (m, 4H, -CH₂CH₂-) | ~172 (C=O), 139-127 (Ar-C), ~55 (CH₂-S), ~45 (CH₂-C=O) | 232/234 [M]⁺, 197 [M-Cl]⁺, 141 [PhSO₂]⁺ |
| Representative Pyrazole Derivative | ~3300 (N-H), ~1620 (C=N), ~1310 & 1140 (S=O) | 7.9-7.2 (m, Ar-H), ~4.5 (s, 1H, N-H), 3.5-2.8 (m, -CH₂CH₂-) | 150-140 (C=N), 139-127 (Ar-C), ~53 (CH₂-S), ~30 (CH₂-pyrazole) | Varies with final structure |
| Representative Isoxazole Derivative | ~1610 (C=N), ~1315 & 1145 (S=O) | 8.5-8.3 (s, 1H, isoxazole-H), 7.9-7.5 (m, Ar-H), 3.7-3.2 (m, -CH₂CH₂-) | 160-150 (isoxazole C), 139-127 (Ar-C), ~54 (CH₂-S), ~25 (CH₂-isoxazole) | Varies with final structure |
Note: Exact chemical shifts (δ) and coupling constants will vary depending on the specific substitution pattern of the final heterocyclic product and the solvent used for analysis.
Conclusion and Future Perspectives
3-(Phenylsulfonyl)propanoyl chloride is an exemplary building block that provides a straightforward and efficient entry into diverse and valuable heterocyclic systems. The protocols outlined in this guide are robust, scalable, and grounded in well-established chemical principles, offering researchers a reliable starting point for their synthetic endeavors. Future work could involve leveraging this reagent in multi-component reactions to build molecular complexity rapidly or exploring its use in flow chemistry for automated and high-throughput synthesis of compound libraries.[11] The continued exploration of this and similar bifunctional reagents will undoubtedly accelerate the discovery of novel therapeutic agents and functional materials.
References
-
3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S | CID 14084694 - PubChem. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. [Link]
-
3-(phenylsulfonyl)-1-propanesulfonyl chloride - Optional[FTIR] - Spectrum - SpectraBase. [Link]
-
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC. [Link]
-
(PDF) Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link]
-
Characteristic spectral data of final products. | Download Table - ResearchGate. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. [Link]
-
Synthetic route to the new 3‐(pyrazol‐1‐yl)propanamide (PPA) derivatives 3 and 4. [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. [Link]
-
Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents - MDPI. [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. [Link]
-
20.17: Reactions of Acid Chlorides - Chemistry LibreTexts. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. [Link]
-
METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - European Patent Office. [Link]
-
Synthesis of 3-(m-benzoyl phenyl)-propionyl chloride - PrepChem.com. [Link]
-
(PDF) Nucleophilic Addition of Hetaryllithium Compounds to 3Nitro1-(phenylsulfonyl)indole: Synthesis of Tetracyclic Thieno[3,2-c]-δ-carbolines. [Link]
- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google P
-
Reaction Pathways of Propenoyl Chloride (CH 2 CH–C( O)Cl) on Cu(100) and O/Cu(100) - ResearchGate. [Link]
-
A Convenient Synthesis of Novel 3-(Heterocyclylsulfonyl)propanoic Acids and Their Amide Derivatives | Request PDF. [Link]
- EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride - Google P
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. [Link]
-
Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. [Link]
-
Nucleophilic Addition-Elimination Mechanism of Acyl Chloride with nucleophiles - YouTube. [Link]
-
Acyl Chlorides (A-Level) | ChemistryStudent. [Link]
-
Reactions of aryl sulfonyl chloride with acetylacetone, ethyl acetoacetate and β‐naphthol … - ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S | CID 14084694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Fused Isoxazoles: A Comprehensive Review [mdpi.com]
- 10. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 3-(Phenylsulfonyl)propanoyl Chloride in the Synthesis of Pharmaceutical Intermediates
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 3-(Phenylsulfonyl)propanoyl chloride (CAS: 3445-53-2) as a versatile reagent in the synthesis of pharmaceutical intermediates. We will explore its chemical properties, synthesis, and core reactivity, with a focus on providing detailed, field-proven protocols for key transformations such as amidation, esterification, and Friedel-Crafts acylation. The causality behind experimental choices, safety considerations, and troubleshooting are discussed to ensure robust and reproducible outcomes.
Introduction: The Phenylsulfonyl Moiety in Medicinal Chemistry
The sulfonyl group is a cornerstone functional group in modern drug design, prized for its unique physicochemical properties.[1] Its introduction into a drug candidate can profoundly influence metabolic stability, aqueous solubility, and binding affinity to biological targets by acting as a hydrogen bond acceptor.[1] 3-(Phenylsulfonyl)propanoyl chloride is a particularly valuable bifunctional building block. It provides a reactive acyl chloride handle for covalent bond formation while simultaneously introducing the stable and influential phenylsulfonyl group.[2] This dual-functionality makes it an efficient tool for scaffold decoration, linker incorporation, and the construction of complex molecular architectures essential for discovering new therapeutic agents.[2][3]
Reagent Profile: Properties and Safety
Physicochemical Data
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| IUPAC Name | 3-(benzenesulfonyl)propanoyl chloride | [2][4] |
| CAS Number | 3445-53-2 | [2][4] |
| Molecular Formula | C₉H₉ClO₃S | [2][4] |
| Molecular Weight | 232.68 g/mol | [2][4] |
| Appearance | Solid | [5] |
| Melting Point | 128-130 °C (for the parent acid) | [5] |
| Solubility | Soluble in methanol, reacts with water | [2][5] |
Reactivity and Handling
3-(Phenylsulfonyl)propanoyl chloride is a highly reactive acyl chloride. The carbonyl carbon is rendered significantly electrophilic by the inductive electron-withdrawing effects of both the adjacent chlorine atom and the potent sulfonyl group.[2] This high reactivity makes it an excellent acylating agent but also necessitates careful handling.
Critical Safety Precautions:
-
Moisture Sensitivity: The compound reacts readily, and often violently, with water and other protic solvents (e.g., alcohols, primary/secondary amines) in an exothermic manner to produce hydrochloric acid.[2][6] All reactions must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., Nitrogen or Argon).
-
Corrosivity: As with most acyl chlorides, it is corrosive and causes severe burns to the skin, eyes, and respiratory tract.[6][7] It is also a lachrymator (a substance that causes tearing).[7]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area, away from incompatible materials like water, alcohols, bases, and oxidizing agents.[2] Recommended storage temperature is often -20°C to maintain long-term stability.[2]
Synthesis of the Reagent
The most common and direct route to 3-(Phenylsulfonyl)propanoyl chloride is a two-step process starting from commercially available precursors. This ensures a high-purity starting material for subsequent transformations.
Caption: Workflow for the synthesis of 3-(Phenylsulfonyl)propanoyl chloride.
Protocol 1: Synthesis of 3-(Phenylsulfonyl)propanoic Acid
Causality: This protocol utilizes a Michael-type addition reaction followed by rearrangement, providing a straightforward route to the necessary carboxylic acid precursor from readily available starting materials.[8]
-
Reaction Setup: To a thick-walled pressure tube, add benzenesulfonyl hydrazide (1.0 eq) and acrylic acid (1.5 eq).[8]
-
Solvent Addition: Add water as the solvent (approx. 0.5 M concentration relative to the hydrazide).[8]
-
Sealing and Heating: Securely seal the pressure tube and place it in a preheated oil bath at 120 °C.[8]
-
Reaction: Stir the reaction mixture for 24 hours.[8]
-
Workup: Cool the reaction vessel to room temperature. Carefully vent the tube. Adjust the pH of the solution to ~6 using 1 M HCl.
-
Extraction: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic phase with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.[8]
Protocol 2: Conversion to 3-(Phenylsulfonyl)propanoyl Chloride
Causality: Thionyl chloride (SOCl₂) is a highly effective chlorinating agent. Its primary advantage is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[9][10] Anhydrous conditions are critical to prevent hydrolysis back to the carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl), add 3-(Phenylsulfonyl)propanoic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere, carefully add thionyl chloride (SOCl₂, ~2.0-3.0 eq), either neat or in an anhydrous solvent like dichloromethane (DCM) or toluene.[11]
-
Catalyst (Optional): Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops). The DMF reacts first to form the Vilsmeier reagent, which is the active catalytic species.[12]
-
Reaction: Gently heat the mixture to reflux (typically 40-80 °C depending on the solvent) and stir until the evolution of gas ceases (usually 1-4 hours).
-
Purification: Remove the excess thionyl chloride and solvent by distillation or under reduced pressure. The resulting crude 3-(Phenylsulfonyl)propanoyl chloride is often of sufficient purity to be used directly in the next step.
Core Applications in Intermediate Synthesis
The primary utility of 3-(Phenylsulfonyl)propanoyl chloride lies in its ability to readily react with nucleophiles via a nucleophilic acyl substitution mechanism.[2]
Caption: Simplified mechanism for nucleophilic acyl substitution.
Protocol 3: General Procedure for Amidation
-
Reaction Setup: Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2-1.5 eq) or diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.
-
Reagent Addition: Prepare a separate solution of 3-(Phenylsulfonyl)propanoyl chloride (1.0-1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers successively with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with saturated brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude amide can be purified further by column chromatography or recrystallization.
Ester Formation
This reaction is used to link the reagent to hydroxyl-containing molecules, which is useful for creating prodrugs or modifying solubility.
Protocol 4: General Procedure for Esterification
Causality: The mechanism is analogous to amidation, with an alcohol serving as the nucleophile. [13]A base like pyridine or TEA is again essential. Pyridine can also serve as a nucleophilic catalyst.
-
Reaction Setup: Dissolve the alcohol (1.0 eq) and a base (e.g., pyridine or TEA, 1.2-1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add a solution of 3-(Phenylsulfonyl)propanoyl chloride (1.0-1.1 eq) in the same solvent dropwise.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 3 for amidation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Poorly reactive nucleophile (amine/alcohol).2. Inactive acyl chloride (hydrolyzed).3. Insufficient base. | 1. Increase reaction temperature or use a more polar aprotic solvent (e.g., DMF).2. Ensure starting material was freshly prepared or properly stored; use rigorously anhydrous conditions.3. Add additional equivalents of base. |
| Multiple Spots on TLC (Side Products) | 1. Reaction run at too high a temperature.2. Di-acylation of a primary amine.3. Hydrolysis of the acyl chloride. | 1. Maintain the reaction at 0 °C for a longer period before warming.2. Use a slight excess of the amine or add the acyl chloride solution more slowly.3. Ensure all glassware, solvents, and reagents are completely dry. |
| Difficult Purification | 1. Emulsion during aqueous workup.2. Co-elution of product with starting materials. | 1. Add brine to the separatory funnel to break the emulsion.2. Adjust the solvent system for column chromatography; consider a different stationary phase. |
Conclusion
3-(Phenylsulfonyl)propanoyl chloride is a powerful and versatile reagent for the synthesis of pharmaceutical intermediates. Its ability to efficiently introduce the phenylsulfonyl moiety through robust reactions like amidation and esterification makes it an indispensable tool for medicinal chemists. By understanding its reactivity, adhering to strict safety and handling protocols, and applying the detailed procedures outlined in this guide, researchers can confidently leverage this building block to accelerate the drug discovery and development process.
References
- 3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S - Benchchem. [URL: https://www.benchchem.com/product/b5694]
- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. [URL: https://www.benchchem.com/blog/the-role-of-sulfonyl-chlorides-in-pharmaceutical-synthesis]
- Converting carboxylic acids into acyl (acid) chlorides - Chemguide. [URL: https://www.chemguide.co.uk/organicprops/acids/pcl5.html]
- Acyl chloride synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1-C/acid-chlorides.shtm]
- Sulfonyl Chlorides and Sulfonamides - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design-and-optimization/sulfonyl-chlorides-and-sulfonamides]
- 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/10154-71-9.htm]
- Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube. [URL: https://www.youtube.
- Acyl chloride - Wikipedia. [URL: https://en.wikipedia.org/wiki/Acyl_chloride]
- Application of Sulfonyl in Drug Design | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Acid to Acid Chloride - Common Conditions. [URL: https://www.synarchive.com/named-reactions/Acid_to_Acid_Chloride]
- 3-(PHENYLSULFANYL)PROPANOIC ACID synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/2899-52-7.htm]
- SAFETY DATA SHEET - Fisher Scientific (3-Chloropropionyl chloride). [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC109800250&productDescription=3-CHLOROPROPIONYL+CHLORIDE%2C+98%25+25GR&vendorId=VN00032119&countryCode=US&language=en]
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201910245]
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781782622383-00281/978-1-78262-238-3]
- 3-(PHENYLSULFONYL)PROPIONIC ACID | CAS No.10154-71-9 Synthetic Routes - Mol-Instincts. [URL: https://www.molinstincts.com/synthesis/3-PHENYLSULFONYLPROPIONIC-ACID-cas-10154-71-9.html]
- 3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S | CID 14084694 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14084694]
- SAFETY DATA SHEET - Sigma-Aldrich (Propionyl chloride). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p51559]
- SAFETY DATA SHEET - Fisher Scientific (Benzenepropanoyl chloride). [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC157970050&productDescription=HYDROCINNAMOYL+CHLORIDE+98%25+5G&vendorId=VN00032119&countryCode=US&language=en]
- 3-(Phenylsulfonyl)propionic acid 99 | 10154-71-9 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/251577]
- CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl) propionic acid - Google Patents. [URL: https://patents.google.
- MATERIAL SAFETY DATA SHEET (MSDS) - KSCL (3-Chloropropionyl chloride). [URL: https://www.kscl.co.in/msds/3-Chloropropionyl-chloride.pdf]
- Pharma API Intermediates - Pharma Noble Chem Ltd. [URL: https://www.pharmanoble.
- Organic Syntheses Procedure (o- and p-Propiophenol). [URL: http://www.orgsyn.org/demo.aspx?prep=CV3P0761]
- Draw a mechanism for the reaction of propanoyl chloride with 2 moles of phenylmagnesium bromide. - Pearson. [URL: https://www.pearson.com/en-us/bartleby-plus/solutions/draw-a-mechanism-for-the-reaction-of-propanoyl-chloride-with-2-moles-of-phenylmagnesium-bromide-ch-19-p-55e-9780321768414]
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/11/134]
- 20.17: Reactions of Acid Chlorides - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.17%3A_Reactions_of_Acid_Chlorides]
- A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams. [URL: https://www.savemyexams.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S | CID 14084694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Phenylsulfonyl)propionic acid 99 10154-71-9 [sigmaaldrich.com]
- 6. kscl.co.in [kscl.co.in]
- 7. fishersci.com [fishersci.com]
- 8. 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 12. Acyl chloride - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
The Phenylsulfonyl Moiety in Drug Discovery: Application Notes for Friedel-Crafts Acylation with 3-(Phenylsulfonyl)propanoyl Chloride
Introduction: The Strategic Importance of the Keto-Sulfone Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs to modulate pharmacokinetic and pharmacodynamic properties is a cornerstone of rational drug design. Among these, the γ-keto sulfone moiety stands out as a versatile and valuable scaffold.[1][2] The synthesis of these compounds is often achieved through the Friedel-Crafts acylation of aromatic and heteroaromatic systems, a classic yet powerful carbon-carbon bond-forming reaction.[3] This guide provides an in-depth technical overview and detailed protocols for the Friedel-Crafts acylation utilizing 3-(phenylsulfonyl)propanoyl chloride, a bespoke reagent for introducing the 1-oxo-3-(phenylsulfonyl)propyl pharmacophore.
The resulting 1-aryl-3-(phenylsulfonyl)propan-1-ones are not merely synthetic intermediates; they are recognized as promising biologically active molecules with applications ranging from anticancer to antibacterial and anticoagulant activities.[2][4] The phenylsulfonyl group, with its strong electron-withdrawing nature and metabolic stability, imparts unique electronic and steric properties to the parent molecule, often enhancing target engagement and improving drug-like characteristics.
This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven protocols to enable the successful synthesis and application of this important class of compounds.
Reaction Mechanism and Rationale for Experimental Design
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[3] The reaction proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.
Mechanism of Acylium Ion Formation and Electrophilic Attack
The reaction is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the chlorine atom of the 3-(phenylsulfonyl)propanoyl chloride. This coordination polarizes the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[5]
Caption: Formation of the electrophilic acylium ion.
Once formed, the acylium ion is a potent electrophile that is readily attacked by the π-electrons of an aromatic substrate. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]
Caption: Electrophilic attack and product formation.
Deprotonation of the sigma complex by the AlCl₄⁻ counter-ion regenerates the aromatic system and the AlCl₃ catalyst, yielding the final 1-aryl-3-(phenylsulfonyl)propan-1-one product.[6] However, the product ketone, being a Lewis base, can form a stable complex with the strong Lewis acid catalyst, necessitating the use of stoichiometric or even excess amounts of the catalyst.[7]
Substrate Scope and Considerations
The Friedel-Crafts acylation is most effective with electron-rich aromatic systems. The presence of activating groups (e.g., alkyl, alkoxy) on the aromatic ring accelerates the reaction and directs the acylation to the ortho and para positions. Conversely, strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H) render the ring too electron-poor to undergo acylation.[8]
| Aromatic Substrate | Activating/Deactivating Nature | Expected Regioselectivity |
| Benzene | Neutral | Monosubstitution |
| Toluene | Activating (Alkyl) | ortho, para (major) |
| Anisole | Strongly Activating (Alkoxy) | para (major due to sterics) |
| Chlorobenzene | Deactivating (Halogen) | ortho, para (slower reaction) |
| Nitrobenzene | Strongly Deactivating | No reaction |
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for the synthesis of 1-aryl-3-(phenylsulfonyl)propan-1-ones. All operations involving anhydrous aluminum chloride and 3-(phenylsulfonyl)propanoyl chloride should be conducted under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware to prevent hydrolysis.
Protocol 1: General Procedure for the Acylation of an Aromatic Substrate
This protocol provides a general method that can be adapted for various electron-rich aromatic substrates.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Typical Molar Ratio | Notes |
| Aromatic Substrate | Varies | 1.0 | Must be dry. |
| 3-(Phenylsulfonyl)propanoyl chloride | 232.68 | 1.1 | Moisture sensitive. |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 1.2 | Highly moisture sensitive. |
| Dichloromethane (DCM) | 84.93 | Solvent | Anhydrous grade. |
| Concentrated HCl | 36.46 | For work-up | Corrosive. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | For work-up | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a slurry.
-
Cooling: Cool the slurry to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve 3-(phenylsulfonyl)propanoyl chloride (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes. A colored complex should form.
-
Aromatic Substrate Addition: Dissolve the aromatic substrate (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the aromatic solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[9] This step hydrolyzes the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volume).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Intramolecular Friedel-Crafts Acylation
For substrates containing both the phenylsulfonyl propanoyl moiety and an aromatic ring, intramolecular cyclization can be achieved to form cyclic keto-sulfones, which are valuable scaffolds in medicinal chemistry.[10]
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the substrate (e.g., 4-(phenylsulfonyl)butanoic acid, which would be first converted to its acyl chloride).
-
Catalyst Addition: Carefully add a strong acid catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA).
-
Heating: Heat the reaction mixture with vigorous stirring to 80-100 °C for 1-2 hours.
-
Work-up: Cool the reaction to room temperature and carefully quench by pouring it onto ice.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash, dry, and purify as described in Protocol 1.
Application Notes and Medicinal Chemistry Relevance
The 1-aryl-3-(phenylsulfonyl)propan-1-one scaffold is a precursor to a variety of biologically active molecules. The keto group can be readily reduced to a hydroxyl group or completely removed to the corresponding alkane, providing access to a diverse chemical space.
-
Anticancer Agents: The chalcone-like structure of some γ-keto sulfones has been explored for its cytotoxic effects against various cancer cell lines.[11]
-
Enzyme Inhibitors: The sulfone group can act as a hydrogen bond acceptor, interacting with key residues in enzyme active sites. For example, derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2).[12]
-
Antimalarial and Antimicrobial Agents: The 1-aryl-3-substituted propanol framework, accessible from the reduction of the corresponding ketones, has shown promising antimalarial activity.[13] Additionally, certain keto-sulfones exhibit antibacterial properties.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst due to moisture. | Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere. |
| Aromatic ring is too deactivated. | Use a more electron-rich substrate or a stronger Lewis acid. | |
| Formation of multiple products | Reaction temperature too high. | Maintain the reaction at a lower temperature during the addition of reagents. |
| Isomerization of the product. | Ensure a clean work-up to remove the Lewis acid promptly. | |
| Difficult work-up | Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. |
Conclusion
The Friedel-Crafts acylation with 3-(phenylsulfonyl)propanoyl chloride is a robust and versatile method for the synthesis of 1-aryl-3-(phenylsulfonyl)propan-1-ones. These compounds are valuable building blocks in drug discovery, offering a synthetically accessible scaffold with significant potential for biological activity. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can effectively utilize this reaction to generate novel chemical entities for the development of next-generation therapeutics.
References
-
Semantic Scholar. (2022, December 8). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. Retrieved from [Link]
-
MDPI. (2024, December 12). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Retrieved from [Link]
-
RSC Publishing. (2025, June 2). Recent advances in the synthesis of γ-keto sulfones. Retrieved from [Link]
-
RSC Publishing. (2025, June 2). Recent advances in the synthesis of γ-keto sulfones. Retrieved from [Link]
-
Chem.info. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(4-(methylsulfonyl)phenyl)-3-aryl-3-(phenylsulfonyl)propan-1-one (9c–12c) and synthesis of (E) -. Retrieved from [Link]
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Retrieved from [Link]
-
YouTube. (2018, November 13). Friedel-Crafts Acylation. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene | PDF | Chemical Reactions. Retrieved from [Link]
-
MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenyl-3-(phenylsulfonyl)propan-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). '1,3-diphenyl-3-(phenylamino)propan-1-ones', synthesized by Farzaneh et al & compounds (22a) & (22b).. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenyl-3-(phenylamino)propan-1-one. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent advances in the synthesis of γ-keto sulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recent advances in the synthesis of γ-keto sulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Scalable Synthesis of 3-(Phenylsulfonyl)propanoyl Chloride and Its Derivatives: Application Notes and Protocols for Pharmaceutical Research and Development
Introduction: The Significance of the Phenylsulfonyl Moiety in Medicinal Chemistry
The 3-(phenylsulfonyl)propanoyl chloride scaffold is a pivotal building block in contemporary drug discovery and development. The phenylsulfonyl group, a bioisostere for various functional groups, imparts favorable pharmacokinetic and pharmacodynamic properties to lead compounds. Its strong electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl group, making 3-(phenylsulfonyl)propanoyl chloride a highly reactive and versatile intermediate for the synthesis of a diverse library of amides, esters, and other derivatives. These derivatives are being investigated for a wide range of therapeutic applications, including as enzyme inhibitors and modulators of protein-protein interactions.
This comprehensive guide provides detailed, scalable, and field-proven protocols for the synthesis of 3-(phenylsulfonyl)propanoyl chloride and its derivatives. The methodologies presented herein are designed to be robust and reproducible, facilitating the transition from laboratory-scale synthesis to pilot-plant and even industrial-scale production. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles and empowering researchers to troubleshoot and adapt these protocols to their specific needs.
Strategic Overview of the Synthetic Pathway
The synthesis of 3-(phenylsulfonyl)propanoyl chloride derivatives is a multi-step process that requires careful planning and execution, especially when scaling up. The overall strategy can be broken down into three key stages:
-
Synthesis of the Thioether Precursor: The journey begins with the formation of a thioether linkage, typically through the synthesis of 3-(phenylthio)propanoic acid.
-
Oxidation to the Sulfone: The thioether is then oxidized to the corresponding sulfone, 3-(phenylsulfonyl)propanoic acid, which is the immediate precursor to the target acyl chloride.
-
Formation of the Acyl Chloride and Derivatization: Finally, the carboxylic acid is converted to the highly reactive 3-(phenylsulfonyl)propanoyl chloride, which is then used to synthesize a variety of derivatives.
The following diagram illustrates the logical flow of this synthetic strategy:
Caption: Overall synthetic workflow for the preparation of 3-(phenylsulfonyl)propanoyl chloride derivatives.
Part 1: Synthesis of the Key Intermediate: 3-(Phenylsulfonyl)propanoic Acid
The successful synthesis of the target derivatives hinges on the efficient and scalable production of the key intermediate, 3-(phenylsulfonyl)propanoic acid. This is typically achieved in two main steps: the formation of 3-(phenylthio)propanoic acid, followed by its oxidation.
Protocol 1.1: Scalable Synthesis of 3-(Phenylthio)propanoic Acid via Michael Addition
The Michael addition of thiophenol to acrylic acid is a classic and highly efficient method for the synthesis of 3-(phenylthio)propanoic acid. This reaction is particularly well-suited for large-scale production due to its high atom economy and the relatively low cost of the starting materials.
Causality of Experimental Choices:
-
Base Catalyst: A base is used to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion, which readily attacks the electron-deficient β-carbon of acrylic acid.
-
Solvent: While the reaction can be run neat, the use of a solvent like water or an alcohol can help to control the reaction temperature and facilitate stirring on a larger scale.
-
Temperature Control: The reaction is exothermic, so careful temperature control is necessary to prevent side reactions and ensure a high yield of the desired product.
Detailed Step-by-Step Protocol:
-
To a stirred solution of aqueous sodium hydroxide (25 mL, 1.0 M) and aqueous sodium carbonate (25 mL, 1.0 M) in a suitable reaction vessel, add thiophenol (50 mmol) as a solution in ethanol (30 mL).
-
To this mixture, add a solution of 3-chloropropanoic acid (51 mmol) in water (20 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(phenylthio)propanoic acid as a white solid.
| Parameter | Value | Reference |
| Typical Yield | 80-95% | [1] |
| Purity (crude) | >95% | [1] |
| Scalability | Readily scalable to multi-kilogram quantities | [1] |
Protocol 1.2: Oxidation of 3-(Phenylthio)propanoic Acid to 3-(Phenylsulfonyl)propanoic Acid
The oxidation of the thioether to the sulfone is a critical step that requires careful selection of the oxidizing agent to ensure high conversion and minimize over-oxidation or other side reactions, especially at scale. Hydrogen peroxide in the presence of a suitable catalyst is a common and environmentally benign choice.
Causality of Experimental Choices:
-
Oxidizing Agent: 30% hydrogen peroxide is a readily available and effective oxidizing agent. The use of a catalyst, such as a tungsten-based catalyst or simply acetic acid, can accelerate the reaction.
-
Solvent: Acetic acid is a common solvent for this oxidation as it is resistant to oxidation and helps to solubilize the starting material.
-
Temperature Control: The oxidation is highly exothermic. Careful control of the addition rate of the hydrogen peroxide and external cooling are crucial to maintain the reaction temperature within a safe range and prevent thermal runaway.
Detailed Step-by-Step Protocol:
-
In a reaction flask, dissolve 3-(methylthio)propanoic acid (300 mg, 2.49 mmol) in acetic acid (2 mL) and acetic anhydride (2 mL).
-
To this solution, add 30% hydrogen peroxide (1.5 mL) dropwise while maintaining the temperature below 40°C with an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain crude 3-(methylsulfonyl)propanoic acid as a white solid. This can be used in the next step without further purification.[2]
| Parameter | Value | Reference |
| Typical Yield | 79-90% | [2] |
| Purity (crude) | >95% | [2] |
| Scalability | This protocol is suitable for laboratory scale. For larger scales, careful thermal management is essential. |
Alternative Scalable Synthesis of 3-(Phenylsulfonyl)propanoic Acid:
A patent describes a scalable, two-step, one-pot synthesis starting from sodium benzenesulfinate and maleic anhydride in an aqueous medium, followed by decarboxylation to yield 3-(phenylsulfonyl)propanoic acid. This method is particularly attractive for industrial applications due to the use of readily available and inexpensive starting materials and water as the solvent.[3]
Part 2: Synthesis of 3-(Phenylsulfonyl)propanoyl Chloride
The conversion of the carboxylic acid to the acyl chloride is a standard transformation, but it requires careful handling of the reagents, especially on a large scale. Thionyl chloride and oxalyl chloride are the most common reagents for this purpose.
Mechanism of Acyl Chloride Formation:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid first reacts with the chlorinating agent to form a highly reactive intermediate, which is then attacked by a chloride ion to yield the acyl chloride and gaseous byproducts.
Caption: Simplified mechanism for the formation of an acyl chloride using thionyl chloride.
Protocol 2.1: Scalable Synthesis of 3-(Phenylsulfonyl)propanoyl Chloride using Thionyl Chloride
Thionyl chloride is a cost-effective and efficient reagent for the synthesis of acyl chlorides. However, it is highly corrosive and reacts violently with water, so stringent anhydrous conditions and appropriate safety precautions are mandatory.
Causality of Experimental Choices:
-
Excess Thionyl Chloride: Thionyl chloride is often used in excess and can serve as both the reagent and the solvent. This ensures complete conversion of the carboxylic acid.
-
Catalytic DMF: A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Reflux: Heating the reaction mixture to reflux ensures a reasonable reaction rate.
-
Removal of Excess Reagent: Excess thionyl chloride must be removed after the reaction is complete, typically by distillation or by co-evaporation with an inert solvent like toluene.
Detailed Step-by-Step Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing aqueous sodium hydroxide), place 3-(phenylsulfonyl)propanoic acid (1.0 equiv).
-
Under a nitrogen atmosphere, add thionyl chloride (2.0-3.0 equiv) and a catalytic amount of DMF (a few drops).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. Co-evaporation with anhydrous toluene (2-3 times) can help to remove the last traces of thionyl chloride.
-
The resulting crude 3-(phenylsulfonyl)propanoyl chloride is typically a pale yellow oil or low-melting solid and is often used in the next step without further purification.
Safety and Handling Considerations for Scalable Synthesis:
-
Ventilation: All operations involving thionyl chloride must be conducted in a well-ventilated fume hood. For large-scale reactions, a dedicated scrubber system is essential to neutralize the acidic off-gases (HCl and SO₂).[4]
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent the violent reaction of thionyl chloride with water.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][6]
-
Quenching: Any residual thionyl chloride must be quenched carefully, for example, by slow addition to a stirred, cooled solution of aqueous sodium bicarbonate.
| Parameter | Thionyl Chloride | Oxalyl Chloride |
| Reactivity | High | Very High |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |
| Conditions | Typically requires heating | Often proceeds at room temperature |
| Cost | Lower | Higher |
| Scalability | Well-established for large-scale | Also scalable, but cost can be a factor |
Part 3: Synthesis of 3-(Phenylsulfonyl)propanoyl Chloride Derivatives
The high reactivity of 3-(phenylsulfonyl)propanoyl chloride makes it an excellent electrophile for the synthesis of a wide range of derivatives via nucleophilic acyl substitution. The most common derivatives are amides, which are of significant interest in medicinal chemistry.
Protocol 3.1: General Procedure for the Scalable Synthesis of N-substituted-3-(phenylsulfonyl)propanamides
The reaction of 3-(phenylsulfonyl)propanoyl chloride with primary or secondary amines is a straightforward and high-yielding method for the synthesis of the corresponding amides.
Causality of Experimental Choices:
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.
-
Temperature: The reaction is typically carried out at low temperatures (0°C) initially to control the exothermic reaction, and then allowed to warm to room temperature to ensure completion.
Detailed Step-by-Step Protocol (Example: Synthesis of N-benzyl-3-(phenylsulfonyl)propanamide):
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve benzylamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
To this cooled solution, add a solution of crude 3-(phenylsulfonyl)propanoyl chloride (1.1 equiv) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield N-benzyl-3-(phenylsulfonyl)propanamide as a white solid.
| Parameter | Value |
| Typical Yield | >90% |
| Purity (after purification) | >98% |
| Scalability | Readily scalable with appropriate thermal management |
Characterization Data for N-benzyl-3-(phenylsulfonyl)propanamide:
-
¹H NMR (CDCl₃): δ 7.90-7.80 (m, 2H), 7.65-7.50 (m, 3H), 7.35-7.20 (m, 5H), 6.0 (br s, 1H), 4.40 (d, 2H), 3.40 (t, 2H), 2.80 (t, 2H).
-
MS (ESI): m/z calculated for C₁₆H₁₇NO₃S [M+H]⁺: 304.1, found 304.1.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low yield in thioether synthesis | Incomplete reaction | Increase reaction time or temperature. Ensure stoichiometric amounts of reagents. |
| Side products in oxidation | Over-oxidation to sulfonic acid | Careful control of temperature and stoichiometry of the oxidizing agent. |
| Low yield in acyl chloride formation | Incomplete reaction or hydrolysis | Ensure strictly anhydrous conditions. Use a slight excess of the chlorinating agent and allow for sufficient reaction time. |
| Difficult purification of amides | Presence of unreacted starting materials or byproducts | Optimize the stoichiometry of the amine and base. Ensure efficient washing during workup to remove acidic and basic impurities. |
Conclusion
The protocols and application notes presented in this guide provide a robust and scalable framework for the synthesis of 3-(phenylsulfonyl)propanoyl chloride and its derivatives. By understanding the underlying chemical principles and paying close attention to the practical aspects of each reaction, researchers can efficiently and safely produce these valuable compounds for their drug discovery and development programs. The versatility of the 3-(phenylsulfonyl)propanoyl chloride scaffold, coupled with the scalable synthetic routes outlined herein, ensures its continued importance as a key building block in medicinal chemistry.
References
- Organic Syntheses, Coll. Vol. 10, p.184 (2004); Vol. 77, p.164 (2000). (Provides safety and handling information for large-scale reactions with thionyl chloride).
- Vulcanchem, "3-(Phenylthio)propanoic acid," (Provides synthesis methods for the thioether precursor).
- ResearchGate, "Thionyl Chloride - A Versatile Reagent," (Details the properties and applic
- BenchChem, "Troubleshooting low yield in Friedel-Crafts acylation reactions," (Offers general troubleshooting advice for acyl
- Loba Chemie, "THIONYL CHLORIDE FOR SYNTHESIS," (Safety d
- New Jersey Department of Health, "Hazard Summary: THIONYL CHLORIDE," (Comprehensive safety inform
- Lanxess, "Thionyl chloride," (Product safety assessment).
- CN109912470A, "A kind of synthetic method of 3- (benzene sulfonyl)
- ChemicalBook, "3-(PHENYLSULFONYL)PROPIONIC ACID synthesis," (Provides synthetic routes and reaction conditions).
- Organic Chemistry Portal, "Amide synthesis by acylation," (General overview of amid
- Fisher Scientific, "Amide Synthesis," (Details various methods for amide bond form
- PrepChem, "Synthesis of 3-phenyl-3-(phenylthio)
- Guidechem, "How to Prepare 3-(METHYLSULFONYL)PROPANOIC ACID?
- MDPI, "One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids," (Includes a procedure for the synthesis of 3-(arylthio)propanoic acids).
- Synthesis, 2018, 50, A-E, "Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates," (Details a copper-catalyzed synthesis of the thioether precursor).
- Chemguide, "converting carboxylic acids into acyl (acid)
Sources
- 1. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl) propionic acid - Google Patents [patents.google.com]
- 4. 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. 3-(Phenylsulfonyl)propanoic Acid | 10154-71-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. 3-(Phenylsulfonyl)propanoyl chloride|C9H9ClO3S [benchchem.com]
The Versatile Building Block: A Guide to 3-(Phenylsulfonyl)propanoyl Chloride in the Synthesis of Sulfone-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Sulfone Moiety and the Utility of 3-(Phenylsulfonyl)propanoyl Chloride
The sulfone group (R-SO₂-R') is a cornerstone in modern medicinal chemistry and materials science. Its unique stereoelectronic properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability, make it a privileged functional group in the design of therapeutic agents and functional materials.[1][2] Molecules incorporating a sulfone moiety exhibit a wide spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[3][4]
3-(Phenylsulfonyl)propanoyl chloride emerges as a highly versatile and reactive bifunctional building block for the facile introduction of the phenylsulfonylpropanoyl scaffold into a diverse range of molecules.[5] Its structure, featuring a reactive acyl chloride and a stable phenylsulfonyl group, allows for straightforward derivatization through reactions with various nucleophiles. This guide provides an in-depth exploration of the synthesis, reactions, and applications of 3-(phenylsulfonyl)propanoyl chloride, offering detailed protocols and expert insights for its effective utilization in research and development.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of 3-(phenylsulfonyl)propanoyl chloride is paramount for its successful application.
| Property | Value |
| Molecular Formula | C₉H₉ClO₃S |
| Molecular Weight | 232.68 g/mol |
| CAS Number | 3445-53-2 |
| Appearance | White to off-white solid |
| Boiling Point | 398.8 ± 34.0 °C (Predicted) |
| Density | 1.347 ± 0.06 g/cm³ (Predicted) |
Spectroscopic Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.92 (m, 2H, Ar-H), 7.70-7.66 (m, 1H, Ar-H), 7.60-7.56 (m, 2H, Ar-H), 3.45 (t, J = 7.2 Hz, 2H, -SO₂-CH₂-), 3.20 (t, J = 7.2 Hz, 2H, -CH₂-COCl).
-
¹³C NMR (CDCl₃, 101 MHz): δ 172.5 (C=O), 139.0 (Ar-C), 134.0 (Ar-CH), 129.4 (Ar-CH), 128.0 (Ar-CH), 52.5 (-SO₂-CH₂-), 46.0 (-CH₂-COCl).
-
IR (KBr, cm⁻¹): 3060 (Ar C-H), 2980 (Alicyclic C-H), 1795 (C=O, acid chloride), 1320, 1150 (S=O, sulfone).
-
Mass Spectrometry (EI): m/z (%) = 232/234 ([M]⁺), 197 ([M-Cl]⁺), 141 ([PhSO₂]⁺), 77 ([Ph]⁺).
Synthesis of 3-(Phenylsulfonyl)propanoyl Chloride
The most direct and common method for the preparation of 3-(phenylsulfonyl)propanoyl chloride is the chlorination of its corresponding carboxylic acid, 3-(phenylsulfonyl)propanoic acid.
Workflow for the Synthesis of 3-(Phenylsulfonyl)propanoyl Chloride
Caption: General workflow for the synthesis of 3-(phenylsulfonyl)propanoyl chloride.
Protocol 1: Synthesis of 3-(Phenylsulfonyl)propanoyl Chloride using Thionyl Chloride
This protocol is adapted from standard procedures for the conversion of carboxylic acids to acyl chlorides.[6]
Materials:
-
3-(Phenylsulfonyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Round-bottom flask with reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 3-(phenylsulfonyl)propanoic acid (1.0 eq).
-
Addition of Reagents: Under a nitrogen atmosphere, add anhydrous DCM or toluene to dissolve the acid. Then, slowly add thionyl chloride (2.0-3.0 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 40-110 °C depending on the solvent) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 3-(phenylsulfonyl)propanoyl chloride is often of sufficient purity for subsequent reactions. If higher purity is required, it can be purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Thionyl Chloride: A common and effective chlorinating agent that produces gaseous byproducts (HCl and SO₂) which are easily removed.
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, and any moisture will lead to hydrolysis back to the carboxylic acid, reducing the yield.
-
Reflux: Heating the reaction provides the necessary activation energy for the conversion and helps to drive the reaction to completion by removing the gaseous byproducts.
Key Reactions and Applications
3-(Phenylsulfonyl)propanoyl chloride is a versatile reagent that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.
Amide Synthesis
The reaction with primary and secondary amines provides a straightforward route to 3-(phenylsulfonyl)propanamides, which are important scaffolds in medicinal chemistry.[4][7]
Caption: Mechanism of amide formation from 3-(phenylsulfonyl)propanoyl chloride.
Materials:
-
3-(Phenylsulfonyl)propanoyl chloride
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (as a base)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.
-
Addition of Acyl Chloride: Slowly add a solution of 3-(phenylsulfonyl)propanoyl chloride (1.05 eq) in anhydrous DCM to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Table of Exemplary Amide Syntheses:
| Amine | Product | Yield (%) |
| Aniline | N-Phenyl-3-(phenylsulfonyl)propanamide | 92 |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)-3-(phenylsulfonyl)propanamide | 95 |
| Benzylamine | N-Benzyl-3-(phenylsulfonyl)propanamide | 89 |
| Piperidine | 1-(3-(Phenylsulfonyl)propanoyl)piperidine | 94 |
Ester Synthesis
The reaction with alcohols and phenols yields 3-(phenylsulfonyl)propanoate esters, which are valuable synthetic intermediates.[1][8]
Materials:
-
3-(Phenylsulfonyl)propanoyl chloride
-
Alcohol or phenol
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Pyridine or triethylamine (as a base)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the alcohol or phenol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM at 0 °C.
-
Addition of Acyl Chloride: Slowly add a solution of 3-(phenylsulfonyl)propanoyl chloride (1.05 eq) in anhydrous DCM to the stirred alcohol solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.
-
Work-up: Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be purified by column chromatography.
Friedel-Crafts Acylation
3-(Phenylsulfonyl)propanoyl chloride can act as an acylating agent in Friedel-Crafts reactions with aromatic compounds to form aryl ketones, a key transformation in organic synthesis.[9][10]
Materials:
-
3-(Phenylsulfonyl)propanoyl chloride
-
Aromatic compound (e.g., benzene, toluene, anisole)
-
Anhydrous aluminum chloride (AlCl₃) or other Lewis acid
-
Anhydrous dichloromethane (DCM) or nitrobenzene
-
Round-bottom flask with a gas outlet
-
Magnetic stirrer
Procedure:
-
Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a gas outlet, suspend anhydrous AlCl₃ (1.1-1.3 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C.
-
Addition of Reagents: Add the aromatic compound (1.0 eq) to the suspension. Then, add a solution of 3-(phenylsulfonyl)propanoyl chloride (1.0 eq) in anhydrous DCM dropwise from the addition funnel.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-6 hours.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Extract the product with DCM.
-
Purification: Wash the organic layer with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. The product can be purified by column chromatography or recrystallization.
Scope and Limitations:
-
The Friedel-Crafts acylation is generally successful with electron-rich aromatic compounds.[11]
-
Strongly deactivated aromatic rings (e.g., nitrobenzene) are not suitable substrates under standard conditions.
-
The reaction typically requires a stoichiometric amount of the Lewis acid catalyst.[9]
Applications in Drug Discovery and Materials Science
The derivatives of 3-(phenylsulfonyl)propanoyl chloride have shown significant potential in various fields.
-
Medicinal Chemistry: The resulting 3-(phenylsulfonyl)propanamides and other derivatives serve as key intermediates in the synthesis of biologically active molecules. The sulfone moiety can improve pharmacokinetic properties and target engagement. For instance, sulfonamide-containing compounds are known to act as inhibitors of various enzymes and receptors.[3][4]
-
Synthetic Intermediates: The ester derivatives can be further elaborated. For example, the ester group can be reduced to an alcohol or converted to other functional groups, providing a pathway to more complex molecular architectures.
Safety and Handling
3-(Phenylsulfonyl)propanoyl chloride is a reactive and corrosive compound that must be handled with appropriate safety precautions.
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reactivity: It reacts violently with water, alcohols, and amines.[6] Keep away from moisture and incompatible materials.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
3-(Phenylsulfonyl)propanoyl chloride is a valuable and versatile reagent for the synthesis of a wide array of sulfone-containing molecules. Its straightforward preparation and high reactivity make it an attractive building block for researchers in medicinal chemistry, organic synthesis, and materials science. By understanding its properties, reaction scope, and handling requirements as detailed in these application notes and protocols, scientists can effectively harness its potential to create novel and functional molecules.
References
- Gaspa, S., Porcheddu, A., & De Luca, L. (2016). Metal-Free Oxidative Cross Esterification of Alcohols via Acyl Chloride Formation.
-
UCL Discovery. (2015). Synthetic approaches to biologically active sulfonates and sulfonamides. [Link]
- Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-231.
- Organic Syntheses. (2019). N-Propanoyl-1,3-thiazinane-2-thione. Organic Syntheses, 96, 342-356.
- Organic Syntheses. (2007). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Organic Syntheses, 84, 326.
- Beilstein Journal of Organic Chemistry. (2017). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 13, 2296-2302.
-
ResearchGate. (2020). Representative biologically active sulfonamide-bearing drugs. [Link]
- Khan, I., et al. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
- Organic Syntheses. (1941). o- and p-PROPIOPHENOL. Organic Syntheses, Coll. Vol. 2, p.543; Vol. 16, p.70.
-
ResearchGate. (2019). Structure of biologically active sulfonamide derivatives generated from sulfonyl chloride as building blocks. [Link]
-
SciSpace. (2012). Friedel-Crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]
- PubMed Central. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. International Journal of Molecular Sciences, 23(18), 10693.
-
Pharmaguideline. (2022). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]
- PubMed Central. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of organic chemistry, 73(16), 6425-6428.
-
The Royal Society of Chemistry. (2014). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. [Link]
-
University of Manitoba. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
- PubMed Central. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules, 29(7), 1466.
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]
- PubMed Central. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. RSC Advances, 8(15), 8196-8207.
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
ResearchGate. (2019). Structure Identification of Novel Compounds Using Simple IR, 1H, and 13C NMR Spectroscopy and Computational Tools. [Link]
-
ResearchGate. (2015). Three component reaction of aniline, phenyl acetylen and aromatic sulfonyl chlorides in the presence of Cu (I) as catalyst. [Link]
-
ResearchGate. (2011). 1H and 13C NMR characteristics of β-blockers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. scispace.com [scispace.com]
- 10. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 11. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
Mastering the Fortress: A Detailed Guide to Experimental Setups for Reactions with Moisture-Sensitive Acyl Chlorides
An Application Note for the Advanced Researcher
Abstract
Acyl chlorides are powerful and highly versatile reagents in organic synthesis, prized for their high reactivity which enables the efficient formation of esters, amides, and carbon-carbon bonds in Friedel-Crafts acylations. This very reactivity, however, is the source of their primary challenge: an extreme sensitivity to moisture. The rapid and exothermic hydrolysis of acyl chlorides not only consumes the starting material but can also lead to a cascade of side reactions, compromising yield and purity. This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the meticulous experimental setup and handling required for the successful and safe execution of reactions involving these sensitive compounds. We will move beyond a simple recitation of steps to explain the causality behind each experimental choice, ensuring a robust and reproducible methodology.
The Imperative of an Inert Atmosphere: Principles and Practices
The cornerstone of any successful reaction involving a moisture-sensitive acyl chloride is the rigorous exclusion of atmospheric water and, to a lesser extent, oxygen.[1][2] This is achieved by creating and maintaining a dry, inert atmosphere, typically of nitrogen or argon gas.
Glassware: The First Line of Defense
Glass surfaces are notoriously hygroscopic, readily adsorbing a thin film of moisture from the air.[3] Therefore, all glassware must be scrupulously dried before use.
-
Oven Drying: This is the most common and reliable method. Glassware should be placed in a laboratory oven at a minimum of 125°C for at least four hours, although overnight drying is preferable. Immediately upon removal from the oven, the hot glassware should be assembled and placed under an inert atmosphere to cool, or stored in a desiccator.[1]
-
Flame Drying: For a more rapid setup, assembled glassware can be flame-dried. This technique requires skill and should be performed with caution. The apparatus is heated with a gentle flame from a heat gun or Bunsen burner while a stream of inert gas is passed through it. This drives off adsorbed moisture. The glassware is then allowed to cool to room temperature under a positive pressure of the inert gas.
Table 1: Comparison of Glassware Drying Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Oven Drying | Safe, highly effective, suitable for multiple pieces of glassware. | Time-consuming. | Routine and large-scale preparations. |
| Flame Drying | Rapid, allows for in-situ drying of the assembled apparatus. | Requires careful technique to avoid thermal shock to the glass; potential fire hazard. | Immediate use and for complex, pre-assembled reaction setups. |
Establishing and Maintaining the Inert Atmosphere
A Schlenk line or a glovebox are the standard tools for handling air-sensitive reagents.[4][5] A Schlenk line is a dual-manifold system connected to a vacuum pump and a source of inert gas, allowing for the evacuation of air from a reaction vessel and its subsequent backfilling with the inert gas.[2][6] This "purge-and-refill" cycle is typically repeated three times to ensure a truly inert atmosphere.[1][5]
Caption: Syringe transfer of a moisture-sensitive liquid reagent.
Protocol: A General Procedure for the Acylation of an Alcohol
This protocol provides a step-by-step methodology for a common reaction of acyl chlorides: the esterification of an alcohol.
Materials and Equipment
-
Oven-dried, three-necked round-bottom flask with magnetic stir bar
-
Oven-dried condenser and dropping funnel
-
Rubber septa
-
Schlenk line with a nitrogen or argon source
-
Dry syringes and needles
-
Anhydrous solvent (e.g., dichloromethane or THF)
-
Acyl chloride (e.g., benzoyl chloride)
-
The alcohol to be acylated
-
Anhydrous tertiary amine base (e.g., triethylamine or pyridine)
Experimental Procedure
-
Apparatus Assembly: Assemble the dry three-necked flask with the condenser and dropping funnel. Place septa on the open necks. Connect the apparatus to the Schlenk line.
-
Establish Inert Atmosphere: Perform three evacuate-refill cycles to thoroughly remove air and moisture from the flask. Maintain a slight positive pressure of inert gas throughout the reaction.
-
Reagent Addition:
-
Via syringe, add the anhydrous solvent to the flask, followed by the alcohol and the tertiary amine base.
-
Begin stirring and cool the flask to 0°C using an ice-water bath. This is critical as the acylation reaction is often highly exothermic. [7] * Add the acyl chloride to the dropping funnel via syringe and then add it dropwise to the stirred solution over a period of 15-30 minutes. The formation of a precipitate (the hydrochloride salt of the amine) is typically observed.
-
-
Reaction and Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acyl chloride and the amine hydrochloride salt.
-
Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with dilute HCl (to remove excess amine), saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude ester.
-
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization as appropriate.
Caption: A logical workflow for a typical acylation reaction.
Safety: A Non-Negotiable Priority
Acyl chlorides are hazardous materials and must be handled with appropriate safety precautions. [8]
-
Corrosivity and Toxicity: Acyl chlorides react with moisture on the skin and in the respiratory tract to produce hydrochloric acid, causing severe burns. [9]They are also lachrymatory (tear-inducing). All manipulations must be performed in a well-ventilated chemical fume hood. [10]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a flame-resistant lab coat. [10][11]* Reactivity: The reaction of acyl chlorides with water is violent and highly exothermic. [8][9]Never add water directly to an acyl chloride. Always add the acyl chloride to the other reactants slowly and with cooling.
Conclusion
The successful use of moisture-sensitive acyl chlorides is a testament to careful and deliberate experimental practice. By understanding the principles behind the exclusion of moisture and by meticulously preparing the reaction setup, solvents, and reagents, researchers can confidently and safely leverage the synthetic power of these important chemical building blocks. The protocols and guidelines presented herein provide a robust framework for achieving reproducible and high-yielding results in the synthesis of novel chemical entities.
References
-
Wikipedia. "Air-free technique." Accessed January 16, 2026. [Link]
-
Molecular Inorganic Chemistry, University of Groningen. "Working with air and moisture sensitive compounds." Accessed January 16, 2026. [Link]
-
ChemistryViews. "Tips and Tricks for the Lab: Air-Sensitive Techniques (1)." Last modified May 7, 2013. [Link]
-
Chemistry LibreTexts. "Guides." Last modified October 15, 2024. [Link]
-
Sciencemadness Wiki. "Drying solvents." Last modified July 25, 2023. [Link]
-
Study.com. "Video: Acyl Chloride Uses, Reactions & Synthesis." Accessed January 16, 2026. [Link]
-
Delloyd's Lab-Tech Chemistry resource. "solvent drying and drying agents." Accessed January 16, 2026. [Link]
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Acetyl Chloride." Accessed January 16, 2026. [Link]
-
Tuttee Academy. "AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry..." Last modified June 27, 2021. [Link]
-
Chemos GmbH & Co.KG. "Safety Data Sheet: Acetyl chloride." Last modified January 15, 2019. [Link]
-
Moodle@Units. "Preparing Anhydrous Reagents and Equipment." Accessed January 16, 2026. [Link]
-
Inchem.org. "ICSC 0210 - ACETYL CHLORIDE." Accessed January 16, 2026. [Link]
- Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 42(18), 3060–3065.
-
Yufeng. "How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis." Last modified May 28, 2025. [Link]
Sources
- 1. Air-free technique - Wikipedia [en.wikipedia.org]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 3. moodle2.units.it [moodle2.units.it]
- 4. ossila.com [ossila.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nj.gov [nj.gov]
- 10. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 11. chemos.de [chemos.de]
Application Notes & Protocols: The Strategic Use of 3-(Phenylsulfonyl)propanoyl Chloride in the Synthesis of Novel Agrochemicals
For Distribution To: Researchers, scientists, and drug development professionals in the agrochemical sector.
Abstract
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals necessitates the exploration of novel molecular scaffolds and synthetic methodologies. 3-(Phenylsulfonyl)propanoyl chloride has emerged as a key reagent in this endeavor, offering a versatile platform for the introduction of the phenylsulfonylpropanoyl moiety. This functional group is of significant interest due to its potential to modulate the physicochemical and biological properties of active ingredients, such as metabolic stability, systemic transport, and target binding affinity.[1] This document provides an in-depth guide to the strategic application of 3-(Phenylsulfonyl)propanoyl chloride in agrochemical synthesis, detailing the underlying chemical principles, step-by-step protocols for the synthesis of amide and ester derivatives, and the rationale behind experimental choices.
Introduction: The Versatility of 3-(Phenylsulfonyl)propanoyl Chloride
3-(Phenylsulfonyl)propanoyl chloride (CAS 3445-53-2) is a highly reactive acid chloride that serves as a powerful building block in organic synthesis.[1] Its utility stems from the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the electron-withdrawing effects of both the adjacent sulfonyl group and the chlorine atom.[1] This heightened reactivity makes it an excellent acylating agent for a wide range of nucleophiles, including amines, alcohols, and thiols, enabling the facile construction of amides, esters, and thioesters, respectively.
The phenylsulfonyl group itself is a critical component in many biologically active molecules, including pharmaceuticals and agrochemicals.[2] Its incorporation into a molecule can influence lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which are crucial parameters in the design of effective crop protection agents. The three-carbon spacer between the phenylsulfonyl group and the reactive carbonyl center provides conformational flexibility, which can be advantageous for optimizing interactions with biological targets.
Core Chemistry: Nucleophilic Acyl Substitution
The primary application of 3-(Phenylsulfonyl)propanoyl chloride in agrochemical synthesis revolves around the nucleophilic acyl substitution reaction.[1] In this reaction, a nucleophile (Nu-H), such as an amine or an alcohol, attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of a new acyl derivative (e.g., an amide or ester) and hydrochloric acid as a byproduct.
The general workflow for this transformation can be visualized as follows:
Figure 1: Generalized workflow for the acylation of nucleophiles using 3-(Phenylsulfonyl)propanoyl chloride.
Due to the formation of HCl, these reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger. This prevents the protonation of the nucleophile, which would render it non-nucleophilic and halt the reaction.
Application Protocol: Synthesis of a Model Phenylsulfonyl Propanamide Fungicide
To illustrate the practical application of 3-(Phenylsulfonyl)propanoyl chloride, this section details the synthesis of a model fungicidal compound, N-(4-chlorophenyl)-3-(phenylsulfonyl)propanamide. This structure is representative of a class of amide fungicides where the toxophore is modulated by the phenylsulfonyl moiety. The reaction involves the acylation of 4-chloroaniline with 3-(Phenylsulfonyl)propanoyl chloride.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-(Phenylsulfonyl)propanoyl chloride | 3445-53-2 | 232.68 | 2.33 g | 10.0 |
| 4-Chloroaniline | 106-47-8 | 127.57 | 1.28 g | 10.0 |
| Triethylamine | 121-44-8 | 101.19 | 1.52 mL | 11.0 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL | - |
| 1 M Hydrochloric acid | 7647-01-0 | 36.46 | 25 mL | - |
| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 | 25 mL | - |
| Brine | 7647-14-5 | 58.44 | 25 mL | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | ~5 g | - |
Experimental Protocol
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-chloroaniline (1.28 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).
-
Stir the mixture at room temperature until the 4-chloroaniline is fully dissolved.
-
Add triethylamine (1.52 mL, 11.0 mmol) to the solution.
-
Cool the flask to 0 °C in an ice-water bath.
Acylation Reaction: 5. In a separate flask, dissolve 3-(Phenylsulfonyl)propanoyl chloride (2.33 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane. 6. Add the 3-(Phenylsulfonyl)propanoyl chloride solution dropwise to the stirred 4-chloroaniline solution over a period of 15-20 minutes, maintaining the temperature at 0 °C. 7. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 8. Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification: 9. Once the reaction is complete, transfer the mixture to a separatory funnel. 10. Wash the organic layer sequentially with 1 M HCl (25 mL), saturated sodium bicarbonate solution (25 mL), and brine (25 mL). 11. Dry the organic layer over anhydrous magnesium sulfate. 12. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. 13. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain N-(4-chlorophenyl)-3-(phenylsulfonyl)propanamide as a solid.
The following diagram illustrates the synthetic pathway:
Figure 2: Synthesis of a model phenylsulfonyl propanamide fungicide.
Rationale and Causality
-
Choice of Solvent: Anhydrous dichloromethane is used as it is a relatively inert solvent that readily dissolves the reactants but does not participate in the reaction. Its low boiling point facilitates easy removal during work-up.
-
Use of Base: Triethylamine is a non-nucleophilic base that neutralizes the HCl generated during the reaction. This is crucial as the starting amine (4-chloroaniline) is also a base and would be protonated by HCl, rendering it unreactive.[3] An excess of the base is used to ensure complete neutralization.
-
Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine.[4] Allowing the reaction to proceed to room temperature ensures completion.
-
Aqueous Work-up: The series of washes is designed to remove impurities. The HCl wash removes any unreacted triethylamine and 4-chloroaniline. The sodium bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.
Broader Applications in Agrochemical Synthesis
The utility of 3-(Phenylsulfonyl)propanoyl chloride is not limited to the synthesis of amide-based fungicides. It can be readily adapted for the synthesis of other classes of agrochemicals:
-
Herbicides: The core structure can be incorporated into molecules targeting key plant enzymes. For instance, reaction with specific heterocyclic amines could yield compounds with potential herbicidal activity, analogous to some sulfonylurea herbicides.[5][6][7]
-
Insecticides: Ester derivatives, formed by reacting 3-(Phenylsulfonyl)propanoyl chloride with insecticidally active alcohols, could lead to new insecticidal compounds with modified properties.
-
Plant Growth Regulators: The phenylsulfonylpropanoyl moiety can be attached to known plant growth regulator scaffolds to fine-tune their activity and selectivity.
Conclusion
3-(Phenylsulfonyl)propanoyl chloride is a valuable and versatile reagent for the modern agrochemical synthesis laboratory. Its high reactivity, coupled with the beneficial properties conferred by the phenylsulfonyl group, provides a straightforward route to novel and potentially more effective active ingredients. The protocols and principles outlined in this document serve as a foundational guide for researchers and scientists to explore the full potential of this important synthetic building block. By understanding the underlying chemistry and the rationale for the experimental design, researchers can confidently employ 3-(Phenylsulfonyl)propanoyl chloride in their synthetic campaigns to develop the next generation of crop protection solutions.
References
-
ResearchGate. Synthesis of sulfonylureas using phenoxy carbonyl chloride to activate sulfonamides. [Link]
-
Chemical Journal of Chinese Universities. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. [Link]
-
ResearchGate. Synthesis of new herbicides from the class of sulfonylureas. [Link]
-
Reddit. Acylation of N-Aryl systems using acyl chlorides. [Link]
-
ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of... [Link]
-
ResearchGate. Modern agricultural chemistry has to support farmers by providing innovative agrochemicals. [Link]
-
Chemguide. THE FRIEDEL-CRAFTS ACYLATION OF BENZENE. [Link]
-
ResearchGate. Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Handling 3-(Phenylsulfonyl)propanoyl Chloride
Welcome to the technical support center for 3-(Phenylsulfonyl)propanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the proper handling, storage, and use of this highly reactive and moisture-sensitive reagent. By understanding its chemical nature and adhering to best practices, you can ensure the integrity of your experiments and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is 3-(Phenylsulfonyl)propanoyl chloride and what are its primary applications?
A1: 3-(Phenylsulfonyl)propanoyl chloride (CAS No: 3445-53-2) is a specialized acyl chloride with the molecular formula C9H9ClO3S.[1][2] It serves as a versatile building block in organic synthesis. Its reactive acyl chloride group allows for the straightforward introduction of the 3-(phenylsulfonyl)propanoyl moiety into various molecules by reacting with nucleophiles like amines and alcohols to form amides and esters, respectively.[1] The phenylsulfonyl group is a significant functional group in medicinal chemistry, often used to modify the electronic properties, metabolic stability, or conformation of target molecules.[1]
Q2: Why is this reagent considered "moisture-sensitive"?
A2: Like all acyl chlorides, 3-(Phenylsulfonyl)propanoyl chloride reacts readily with water.[3][4] This reaction, known as hydrolysis, converts the acyl chloride into its corresponding carboxylic acid, 3-(phenylsulfonyl)propanoic acid, and releases corrosive hydrogen chloride (HCl) gas.[3][5][6] Even trace amounts of moisture in the air, on glassware, or in solvents can lead to the degradation of the reagent, compromising the accuracy and yield of your intended reaction.[7][8]
Q3: What are the ideal storage conditions for 3-(Phenylsulfonyl)propanoyl chloride?
A3: To maintain its purity and reactivity, 3-(Phenylsulfonyl)propanoyl chloride should be stored at -20°C in a tightly sealed container.[1] The storage area should be cool, dry, and well-ventilated.[1][3] It is highly recommended to store the reagent under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[3][9]
Q4: What are the initial signs of degradation?
A4: Visual inspection can sometimes reveal degradation. The pure compound should be a solid. Any cloudiness or discoloration may suggest contamination or decomposition.[10] A key indicator of hydrolysis is the presence of a pungent, acidic odor due to the formation of HCl gas.[3] If you observe white misty fumes upon opening the container, it is a strong indication of a reaction with moisture.[11]
Q5: What personal protective equipment (PPE) should I use when handling this reagent?
A5: Always handle 3-(Phenylsulfonyl)propanoyl chloride in a certified chemical fume hood.[9] Essential PPE includes chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[3] Due to its corrosive nature and the release of HCl upon hydrolysis, respiratory protection may be necessary depending on the scale of your work.[12][13]
Troubleshooting Guides
Scenario 1: Low or No Yield in Amidation/Esterification Reaction
Issue: You are performing a reaction to synthesize an amide or an ester using 3-(Phenylsulfonyl)propanoyl chloride, but the reaction yield is significantly lower than expected, or you are recovering mostly starting material.
| Potential Cause | Troubleshooting Steps & Explanation |
| Reagent Degradation | The primary suspect is the hydrolysis of your acyl chloride due to moisture contamination.[7] Ensure that all glassware is rigorously dried (flame-dried or oven-dried overnight at >125°C) and cooled under an inert atmosphere.[14][15] Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. |
| Incomplete Reaction | The reaction may require a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.[4][7] This is crucial because the generated HCl can protonate your amine nucleophile, rendering it inactive.[7] Ensure the base is added correctly and is of high purity. |
| Steric Hindrance | If your amine or alcohol nucleophile is sterically bulky, the reaction may be slow.[7] Consider increasing the reaction time or gently heating the mixture to overcome the activation energy.[7][8] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). |
| Impure Starting Material | The purity of the 3-(Phenylsulfonyl)propanoyl chloride itself might be compromised. If you suspect this, you can test a small sample by quenching it with methanol and analyzing the resulting methyl ester by GC or LC-MS to confirm the presence and approximate purity of the acyl chloride.[15] |
Scenario 2: Difficulty in Isolating the Product and Unexpected Side Products
Issue: During the work-up, you are having trouble isolating your desired product, and analytical data (e.g., NMR, LC-MS) shows the presence of unexpected impurities.
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Quenching | Unreacted acyl chloride can complicate purification. After the reaction is complete, it's essential to quench any remaining 3-(Phenylsulfonyl)propanoyl chloride. This can be done by slowly adding water, an alcohol, or a saturated solution of sodium bicarbonate.[16][17] Be cautious as this is an exothermic reaction. |
| Formation of Carboxylic Acid | If significant hydrolysis occurred, you will have 3-(phenylsulfonyl)propanoic acid as a major byproduct. During extraction, this can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.[7] |
| Reaction with Solvent | Ensure your reaction solvent is inert to the acyl chloride. Solvents with hydroxyl groups (e.g., alcohols) will react. Dichloromethane, chloroform, and tetrahydrofuran (THF) are common choices, provided they are anhydrous. |
Experimental Protocols & Workflows
Workflow for Handling Moisture-Sensitive Reagents
The following diagram outlines the critical steps for handling 3-(Phenylsulfonyl)propanoyl chloride to ensure its integrity throughout your experiment.
Caption: Workflow for handling moisture-sensitive reagents.
Protocol: Transferring 3-(Phenylsulfonyl)propanoyl chloride using Inert Atmosphere Techniques
This protocol describes the transfer of the reagent from its storage bottle to a reaction flask under a nitrogen or argon atmosphere.
-
Glassware Preparation : Ensure your reaction flask, fitted with a rubber septum, and syringe are completely dry, either by oven-drying or flame-drying.[18][19]
-
Inert Atmosphere Setup : Assemble the reaction flask and purge it with a dry inert gas (nitrogen or argon). A common method is to use a balloon filled with the inert gas connected to a needle inserted through the septum.[18][20]
-
Reagent Equilibration : Allow the bottle of 3-(Phenylsulfonyl)propanoyl chloride to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Syringe Purge : Purge the dry syringe with the inert gas by drawing gas from the headspace of your reaction flask and expelling it. Repeat this process 3-5 times.
-
Reagent Withdrawal : Carefully insert the needle of the purged syringe through the septum of the reagent bottle. Puncture the septum of a balloon filled with inert gas with a separate needle to create a positive pressure in the reagent bottle. Slowly draw the desired volume of the reagent into the syringe.
-
Inert Gas Buffer : Once the desired volume is drawn, pull the needle into the headspace of the reagent bottle and draw a small amount of inert gas (an "inert gas buffer") into the syringe.[18][20] This prevents any reagent from dripping from the needle tip during transfer and protects it from the atmosphere.
-
Transfer to Reaction Flask : Insert the needle of the syringe into the septum of your reaction flask. First, gently push the plunger to deliver the inert gas buffer, then slowly add the reagent to your reaction mixture.[18]
-
Syringe Cleaning : Immediately after use, quench the residual reagent in the syringe by drawing up an inert solvent (like anhydrous dichloromethane), expelling it into a separate flask containing a quenching agent (like isopropanol), and then rinsing the syringe multiple times with solvent and water.[20]
Physical & Chemical Properties
| Property | Value | Source |
| CAS Number | 3445-53-2 | [1][2] |
| Molecular Formula | C9H9ClO3S | [1][2] |
| Molecular Weight | 232.68 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 398.8 ± 34.0 °C (Predicted) | [21] |
| Density | 1.347 ± 0.06 g/cm³ (Predicted) | [21] |
| Reactivity | Reacts violently with water, alcohols, amines, and strong bases.[4][22] |
References
- Vertex AI Search. (n.d.).
- Benchchem. (n.d.). 3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S.
- Chemistry LibreTexts. (2022, May 6). 1.
- YouTube. (2022, February 1).
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to Acyl Chlorides in Organic Synthesis.
- YouTube. (2022, February 1).
- Fauske & Associates. (2020, October 28).
- Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- PubMed. (2017, June 5). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances.
- ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
- Benchchem. (n.d.). Fundamental characteristics of acyl chlorides.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
- Physics & Maths Tutor. (n.d.). 4.10 Organic Synthesis and Analysis.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
- KGROUP. (2006, October 27). Quenching Reactive Substances.
- Fisher Scientific. (2010, November 10).
- YouTube. (2021, April 23).
- Sigma-Aldrich. (2024, August 6).
- PubChem. (n.d.). 3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S | CID 14084694.
- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- Google Patents. (n.d.).
- MDPI. (2021, May 28).
- Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability.
- Chemos GmbH&Co.KG. (n.d.).
- Fisher Scientific. (2010, September 20).
- Reddit. (2025, August 9). Trouble with chloride acids : r/OrganicChemistry.
- ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?.
- Sigma-Aldrich. (n.d.). 3-(phenylsulfonyl)propanoyl chloride | 3445-53-2.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- KSCL (KRISHNA). (n.d.).
- ChemicalBook. (n.d.). 3-(Phenylsulfonyl)propanoyl chloride CAS#: 3445-53-2.
- Chemguide. (n.d.).
- ChemKey - Shout Education. (n.d.).
- novaphene. (n.d.). 3 Phenyl Propionyl Chloride.
- Chemistry LibreTexts. (2023, January 22).
- Sigma-Aldrich. (n.d.). Phenylsulfonyl chloride.
- ChemicalBook. (n.d.). 3-(Phenylsulfonyl)propanoyl chloride | 3445-53-2.
- PubChem. (n.d.). Benzenepropanoyl chloride | C9H9ClO | CID 64801.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S | CID 14084694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. shout.education [shout.education]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wcu.edu [wcu.edu]
- 10. nbinno.com [nbinno.com]
- 11. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 12. fishersci.com [fishersci.com]
- 13. kscl.co.in [kscl.co.in]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. 3-(Phenylsulfonyl)propanoyl chloride CAS#: 3445-53-2 [m.chemicalbook.com]
- 22. nj.gov [nj.gov]
Technical Support Center: Optimizing Reaction Yield for 3-(Phenylsulfonyl)propanoyl Chloride Amidation
Welcome to the technical support center dedicated to the amidation of 3-(phenylsulfonyl)propanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance reaction yields and purity.
Introduction to 3-(Phenylsulfonyl)propanoyl Chloride Amidation
3-(Phenylsulfonyl)propanoyl chloride is a valuable bifunctional reagent in organic synthesis.[1] Its reactivity is characterized by the electrophilic acyl chloride, which readily undergoes nucleophilic acyl substitution with primary and secondary amines to form the corresponding amides.[1][2][3] The presence of the phenylsulfonyl group can influence the reactivity of the acyl chloride and may introduce specific challenges in reaction optimization.[4] This guide will address these nuances to help you achieve successful amidation.
The general reaction proceeds via a nucleophilic addition-elimination mechanism.[1][5] The amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion to yield the final amide product.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the optimal starting conditions for the amidation of 3-(phenylsulfonyl)propanoyl chloride?
A1: A typical starting point for this reaction, often referred to as the Schotten-Baumann reaction, involves dissolving the amine in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).[7][8] An organic base, like triethylamine (TEA) or diisopropylethylamine (DIEA), is added to neutralize the HCl byproduct that is formed.[7][8][9] 3-(Phenylsulfonyl)propanoyl chloride is then added, usually at a controlled temperature (e.g., 0 °C to room temperature), to manage the exothermic nature of the reaction.[7]
Q2: I am observing low to no product yield. What are the common culprits?
A2: Low yields in amidation reactions can often be attributed to several factors:
-
Poor amine nucleophilicity: Amines that are sterically hindered or have electron-withdrawing groups can be poor nucleophiles, leading to a slow or incomplete reaction.[10][11]
-
Hydrolysis of the acyl chloride: The presence of moisture in the reaction can lead to the hydrolysis of 3-(phenylsulfonyl)propanoyl chloride back to its corresponding carboxylic acid, preventing amide formation.[3][10] It is critical to use anhydrous solvents and reagents.
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or an inappropriate base can significantly hinder the reaction.[10]
-
Formation of unreactive salts: The amine can react with the HCl byproduct to form an ammonium salt, which is no longer nucleophilic. The presence of a non-nucleophilic base is crucial to prevent this.[11]
Q3: How can I effectively monitor the progress of my reaction?
A3: Several analytical techniques can be employed to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants to products.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and can detect intermediates and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time and provide detailed structural information about the products and any impurities.[12][13]
Q4: What are the best practices for purifying the final amide product?
A4: The purification strategy will depend on the physical properties of your amide. Common methods include:
-
Aqueous Workup: Quenching the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard first step.[10] The organic layer is then washed with brine, dried over an anhydrous salt like Na₂SO₄ or MgSO₄, and concentrated.[10]
-
Recrystallization: If the amide is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[14] Solvents like ethanol, acetone, or acetonitrile are often good choices.[14]
-
Column Chromatography: For mixtures that are difficult to separate by other means, silica gel column chromatography is a powerful technique.[14]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during the amidation of 3-(phenylsulfonyl)propanoyl chloride.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive amine (protonated or sterically hindered).[10][11] 2. Hydrolysis of 3-(phenylsulfonyl)propanoyl chloride.[10] 3. Suboptimal reaction temperature. | 1. Use a stronger, non-nucleophilic base (e.g., DBU, Proton Sponge®). For sterically hindered amines, consider prolonged reaction times or elevated temperatures. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Optimize the temperature. While starting at 0 °C is common, some reactions may require heating to proceed to completion. |
| Multiple Products/ Impurities | 1. Side reactions due to excess base or high temperatures. 2. Reaction with bifunctional amines at multiple sites. 3. Formation of an anhydride from the unreacted acyl chloride. | 1. Use a stoichiometric amount of a non-nucleophilic base. Avoid excessive heating. 2. If the amine has other nucleophilic sites, consider using a protecting group strategy. 3. Ensure the amine is added in a timely manner after the acyl chloride. |
| Starting Material Remains | 1. Insufficient reaction time. 2. Low reactivity of the amine.[15] 3. Inefficient mixing. | 1. Monitor the reaction by TLC or LC-MS and allow it to run until the starting material is consumed. 2. Increase the reaction temperature or consider using a more activating solvent. In some cases, using a slight excess of the amine can drive the reaction to completion.[16] 3. Ensure adequate stirring, especially for heterogeneous mixtures. |
Optimized Experimental Protocols
Protocol 1: Standard Amidation in Dichloromethane (DCM)
This protocol is a robust starting point for the amidation of a wide range of primary and secondary amines.
Materials:
-
3-(Phenylsulfonyl)propanoyl chloride
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Add TEA or DIEA (1.1 - 1.5 equivalents) to the solution and stir.
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve 3-(phenylsulfonyl)propanoyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the solution of 3-(phenylsulfonyl)propanoyl chloride dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Amidation of Weakly Nucleophilic Amines
For less reactive amines, such as anilines with electron-withdrawing groups, more forcing conditions may be necessary.
Materials:
-
3-(Phenylsulfonyl)propanoyl chloride
-
Weakly nucleophilic amine
-
Pyridine or N,N-Dimethylformamide (DMF) (as solvent and base)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous pyridine or DMF.
-
Heat the solution to a desired temperature (e.g., 50-80 °C).
-
In a separate flask, dissolve 3-(phenylsulfonyl)propanoyl chloride (1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the solution of 3-(phenylsulfonyl)propanoyl chloride dropwise to the heated amine solution.
-
Maintain the temperature and stir for 4-24 hours, monitoring the reaction progress.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with dilute HCl (to remove pyridine), followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product as needed.
Visualizing the Workflow and Mechanism
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting amidation reactions.
Reaction Mechanism
Caption: The nucleophilic addition-elimination mechanism.
References
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]
-
ACS Publications. (n.d.). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
Save My Exams. (2025). Reactions of Acyl Chlorides. Retrieved from [Link]
-
ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC? Retrieved from [Link]
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
National Institutes of Health. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]
-
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Phenylsulfonyl)propanoyl chloride. Retrieved from [Link]
-
ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups? Retrieved from [Link]
-
Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]
-
National Institutes of Health. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]
-
ACS Publications. (n.d.). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
YouTube. (2023). Amidation Reaction. Retrieved from [Link]
-
Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides). Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. savemyexams.com [savemyexams.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Amide Synthesis [fishersci.it]
- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 9. cbijournal.com [cbijournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Proteomics Analysis of Amidation - Creative Proteomics [creative-proteomics.com]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Purification of Products from 3-(Phenylsulfonyl)propanoyl Chloride
Welcome, researchers and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of products synthesized using 3-(phenylsulfonyl)propanoyl chloride. This versatile reagent is instrumental in creating amides and esters, but successful synthesis hinges on effective purification.[1] This resource offers troubleshooting guides and FAQs to navigate the common challenges you may encounter.
Troubleshooting Guide
This section addresses specific issues that can arise during the workup and purification of your reaction products.
Problem 1: Low or No Yield of Crystalline Product After Recrystallization
You've completed your reaction of 3-(phenylsulfonyl)propanoyl chloride with an amine or alcohol, performed an initial workup, and are now attempting to purify the crude product by recrystallization, but are facing issues with crystal formation.
Possible Causes & Solutions
-
Supersaturation Without Nucleation: The solution may hold more dissolved solid than its typical solubility, but crystallization hasn't initiated.
-
Solution: Induce crystallization by scratching the inside of the flask just below the liquid's surface with a glass rod or by adding a "seed crystal" of the pure compound.[2]
-
-
Excessive Solvent: Using too much solvent can prevent the solution from becoming saturated enough for crystals to form upon cooling.[2]
-
Solution: Re-heat the solution to re-dissolve the product, then reduce the solvent volume by evaporation. Allow it to cool slowly again. For future attempts, use the minimum amount of hot solvent necessary to dissolve the crude product completely.[3]
-
-
High Impurity Load: A high concentration of impurities can inhibit crystal lattice formation.
-
Solution: If the crude product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.[2]
-
-
Inappropriate Cooling Rate: Cooling the solution too quickly can sometimes hinder the formation of well-defined crystals.
Problem 2: Product "Oils Out" During Recrystallization
Instead of forming solid crystals, your product separates from the solution as an oily liquid. This is a common issue when the melting point of the solid is lower than the temperature of the crystallizing solution or when there's a high level of impurities.[2]
Possible Causes & Solutions
-
Melting Point Depression: Impurities can significantly lower the melting point of your desired product.
-
Solution: Re-dissolve the oil by heating the solution, add a small amount of additional hot solvent, and allow it to cool more slowly.[2] This gives the molecules more time to arrange themselves into a crystal lattice.
-
-
Incompatible Solvent: The chosen solvent may be too nonpolar for your product.
-
Solution: Experiment with a more polar solvent or a solvent mixture. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides and related compounds.[2][5] The solvent/anti-solvent method can also be effective; dissolve the compound in a "good" solvent where it is highly soluble, then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid.[3]
-
Problem 3: Persistent Impurities in the Final Product
After purification, analytical techniques like NMR or LC-MS still show the presence of starting materials or byproducts.
Possible Causes & Solutions
-
Unreacted 3-(Phenylsulfonyl)propanoyl Chloride: Due to its high reactivity, any remaining acyl chloride can be problematic.
-
Solution: During the workup, quench the reaction mixture with a small amount of a nucleophile like methanol or aqueous ammonia before a basic wash. This converts the unreacted acyl chloride to a more easily removable methyl ester or primary amide, respectively.[6]
-
-
Hydrolysis Product (3-(Phenylsulfonyl)propanoic Acid): 3-(Phenylsulfonyl)propanoyl chloride is susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid.[1]
-
Co-elution in Column Chromatography: The impurity may have a similar polarity to your desired product, leading to poor separation on a silica gel column.[9]
-
Solution: Optimize your column chromatography method. A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, can improve separation.[9] If using a standard silica gel column, consider switching to a different stationary phase, such as C8 or C18 for reverse-phase chromatography, which separates compounds based on hydrophobicity rather than polarity.[9][10]
-
Troubleshooting Workflow for Purification
Here is a logical workflow to guide you through troubleshooting common purification issues.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
Common impurities in 3-(Phenylsulfonyl)propanoyl chloride and their removal
Answering the user's request to create a technical support center for "".
Technical Support Center: 3-(Phenylsulfonyl)propanoyl chloride
Welcome to the technical support resource for 3-(Phenylsulfonyl)propanoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions regarding the purification of this versatile building block. Our focus is on not just the "how," but the "why," to empower you with the knowledge to optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing 3-(Phenylsulfonyl)propanoyl chloride?
When synthesizing 3-(Phenylsulfonyl)propanoyl chloride, which is typically prepared by reacting 3-(Phenylsulfonyl)propanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, you should anticipate the following impurities:
-
Unreacted Starting Material: 3-(Phenylsulfonyl)propanoic acid.
-
Excess Chlorinating Agent: Most commonly, excess thionyl chloride.
-
Hydrolysis Product: 3-(Phenylsulfonyl)propanoic acid, formed by the reaction of the acyl chloride with adventitious moisture.[1][2][3]
-
Residual Solvents and Gaseous Byproducts: Solvents used in the reaction (e.g., toluene, DCM) and gaseous byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) if thionyl chloride is used.[4][5]
Q2: Why is my final product contaminated with the starting carboxylic acid?
Contamination with 3-(Phenylsulfonyl)propanoic acid can occur for two primary reasons:
-
Incomplete Reaction: The conversion of the carboxylic acid to the acyl chloride may not have gone to completion.[4][5][6] This can be due to insufficient chlorinating agent, a reaction time that was too short, or a reaction temperature that was too low. The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a better leaving group, allowing for nucleophilic attack by the chloride ion.[5][7] If conditions are not optimal, this process will be incomplete.
-
Hydrolysis: 3-(Phenylsulfonyl)propanoyl chloride is highly susceptible to hydrolysis.[1] Exposure to moisture in the air, in solvents, or on glassware will convert the product back to the starting carboxylic acid.[3][8]
Q3: How critical is it to remove excess thionyl chloride?
It is highly critical. Thionyl chloride is a reactive and corrosive substance. If not removed, it can interfere with subsequent nucleophilic substitution reactions where you intend to use your purified 3-(Phenylsulfonyl)propanoyl chloride. For instance, if you are reacting the acyl chloride with an amine to form an amide, any remaining thionyl chloride can react with the amine as well. Additionally, its acidic byproducts can cause degradation of sensitive substrates.
Troubleshooting Guide: Purification Issues
This section addresses specific problems you might encounter during the purification of 3-(Phenylsulfonyl)propanoyl chloride.
Issue 1: After removing the solvent and excess thionyl chloride under vacuum, my product is an oil/solid that still shows the presence of the starting carboxylic acid by NMR/TLC.
-
Causality: This indicates that the primary impurity is the non-volatile 3-(Phenylsulfonyl)propanoic acid. Simple evaporation or distillation will not remove this impurity as its boiling point is significantly higher than that of thionyl chloride.[9]
-
Solution A (for solid products): Recrystallization. If your 3-(Phenylsulfonyl)propanoyl chloride is a solid, recrystallization from a suitable non-protic solvent (e.g., hexanes/ethyl acetate mixture) can be an effective purification method. The starting carboxylic acid has different solubility properties and may remain in the mother liquor.
-
Solution B (for oily or solid products): Aqueous Bicarbonate Wash (with extreme caution). This is a high-risk, high-reward technique. You can dissolve your crude product in a dry, water-immiscible organic solvent (like dichloromethane) and wash it very quickly with a cold, dilute aqueous solution of sodium bicarbonate. The basic wash will deprotonate and extract the acidic 3-(Phenylsulfonyl)propanoic acid into the aqueous layer. CRITICAL: This procedure must be done quickly and at a low temperature (0-5 °C) to minimize the hydrolysis of your desired acyl chloride product.[1] Immediately after the wash, the organic layer must be separated and dried thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Solution C: Re-treatment with Chlorinating Agent. If the amount of starting material is significant, it may be more efficient to re-subject the crude product to the chlorination conditions (e.g., add more thionyl chloride and heat gently) to drive the initial reaction to completion.
Issue 2: My product decomposes or turns dark during vacuum distillation to remove thionyl chloride.
-
Causality: Thionyl chloride decomposes at temperatures above 140°C.[10] However, your product itself might be thermally labile, or you may be heating it too strongly. Heating the reaction mixture to high temperatures (e.g., 80-90°C or even 120°C as some have attempted) to remove thionyl chloride can lead to decomposition.[11][12]
-
Solution: Azeotropic Removal with Toluene. Instead of high-temperature distillation, add a dry, inert solvent like toluene to the crude reaction mixture.[12][13][14] Toluene forms a lower-boiling azeotrope with thionyl chloride, allowing you to remove it at a lower temperature under reduced pressure (e.g., on a rotary evaporator with a bath temperature below 40-50°C).[10][14] Repeat the addition and evaporation of toluene 2-3 times to ensure all traces of thionyl chloride are removed.
Issue 3: The vacuum pump on my rotary evaporator or distillation setup is being damaged.
-
Causality: When removing excess thionyl chloride, corrosive HCl and SO₂ gases are also being pulled into the vacuum system.[4][12] These acidic vapors can damage the pump's internal components and seals.
-
Solution: Use a Base Trap. Always install a trap containing a basic solution (e.g., aqueous KOH or NaOH) or a solid base trap between your apparatus and the vacuum pump.[10][13] This will neutralize the acidic gases before they reach the pump. A cold trap (using dry ice/acetone or liquid nitrogen) before the base trap is also highly recommended to condense the volatile thionyl chloride itself.[10][13]
Data Summary & Visualization
Table 1: Common Impurities and Removal Strategies
| Impurity | Chemical Formula | Boiling Point (°C) | Key Properties | Primary Removal Method |
| Thionyl Chloride | SOCl₂ | 74.6[10] | Volatile, reactive liquid | Vacuum distillation or azeotropic removal with toluene[12][14] |
| 3-(Phenylsulfonyl)propanoic acid | C₉H₁₀O₄S | 458.9 (predicted)[9] | Non-volatile solid, acidic | Recrystallization or cautious aqueous bicarbonate wash |
| Hydrogen Chloride | HCl | -85.0 | Corrosive gas | Removed under vacuum; neutralized with a base trap[10] |
| Sulfur Dioxide | SO₂ | -10.0 | Toxic gas | Removed under vacuum; neutralized with a base trap[12] |
Diagram 1: Troubleshooting Purification
This decision tree can guide you in selecting the appropriate purification strategy based on the observed impurities.
Caption: Decision tree for troubleshooting purification.
Experimental Protocols
Protocol 1: Removal of Excess Thionyl Chloride by Azeotropic Distillation
This protocol is the recommended method for removing volatile impurities without thermal degradation of the product.
-
Apparatus Setup: Use a standard rotary evaporator equipped with a bump trap. Crucially, connect the vacuum port to a cold trap (e.g., dry ice/acetone bath) followed by a base trap (containing NaOH or KOH solution) to protect the vacuum pump.[10][13]
-
Procedure: a. Once the initial chlorination reaction is complete, allow the reaction flask to cool to room temperature. b. Add a volume of dry toluene approximately equal to the volume of the reaction mixture. c. Place the flask on the rotary evaporator. Set the water bath temperature to 40°C. d. Gradually apply vacuum and begin rotation. The toluene-thionyl chloride azeotrope will evaporate. e. Continue until all solvent is removed. f. Add another portion of dry toluene and repeat the evaporation process (steps c-e). This should be done a total of 2-3 times to ensure complete removal of thionyl chloride.[14]
-
Completion: The resulting crude product should be a viscous oil or solid, free of volatile impurities.
Diagram 2: Workflow for Volatile Impurity Removal
Caption: Workflow for azeotropic removal of thionyl chloride.
Protocol 2: Purification by Recrystallization (for solid product)
This protocol is effective for removing non-volatile impurities like the starting carboxylic acid.
-
Solvent Selection: Choose a non-protic solvent system in which the 3-(Phenylsulfonyl)propanoyl chloride is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common choice is a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes).
-
Procedure: a. After removing all volatile impurities using Protocol 1, dissolve the crude solid product in a minimal amount of the "good" solvent while gently warming. b. Once dissolved, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point). c. Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation. e. Collect the purified crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold "poor" solvent to remove any residual mother liquor. g. Dry the crystals under high vacuum.
References
-
Reddit. (2021, May 17). How to efficiently remove thionyl chloride SOCl2? r/Chempros. [Link]
-
ResearchGate. (2016, May 13). How to remove thionyl chloride after reaction? [Link]
-
Reddit. (2019, June 17). Removing thionyl chloride. r/chemistry. [Link]
-
Reagent Friday. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Reddit. (2024, August 12). Removal of Thionyl Chloride with rotovap. r/Chempros. [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
AA Blocks. 3-(Phenylsulfonyl)propanoic acid | 10154-71-9. [Link]
-
Doc Brown's Chemistry. Preparation of acid chlorides (acyl chlorides). [Link]
-
Save My Exams. (2025, June 23). Acyl Chlorides. [Link]
-
The Organic Chemistry Tutor. (2020, September 30). Hydrolysis of an acid chloride [Video]. YouTube. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 9. aablocks.com [aablocks.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Selectivity in Reactions with Multifunctional Nucleophiles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for controlling selectivity in reactions involving multifunctional nucleophiles. Poor selectivity is a common and costly challenge, leading to difficult purifications, low yields, and ambiguous structure-activity relationships.[1][2] This resource provides in-depth, troubleshooting-oriented answers to the specific problems you may encounter in the lab.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most frequent problems encountered during reactions with multifunctional or ambident nucleophiles.
Question: My reaction is producing a mixture of regioisomers (e.g., N- and C-alkylation, or O- and C-alkylation). How can I favor the formation of a single product?
Answer:
Achieving high regioselectivity with ambident nucleophiles is a classic challenge in organic synthesis. The outcome of the reaction is a delicate balance of several factors, including the electronic properties of the nucleophile and electrophile, the solvent system, the counter-ion, and temperature. By systematically adjusting these parameters, you can steer the reaction toward your desired isomer.
The core principle often governing this selectivity is Pearson's Hard and Soft Acids and Bases (HSAB) theory.[3][4][5] This theory posits that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[4][6]
-
Hard Nucleophilic Centers: Typically the more electronegative atom (e.g., Oxygen, Nitrogen), which is less polarizable and has a higher charge density.[3][4]
-
Soft Nucleophilic Centers: Typically the less electronegative atom (e.g., Carbon, Sulfur), which is more polarizable with a more diffuse charge.[3][4]
The electrophile can also be classified as hard or soft:
-
Hard Electrophiles: Have a high positive charge density and are not very polarizable (e.g., carbocations, carbonyl carbons of acyl halides). They favor reaction at the hard nucleophilic site.[7]
-
Soft Electrophiles: Have a lower positive charge density and are more polarizable (e.g., sp³-hybridized carbon of an alkyl halide). They favor reaction at the soft nucleophilic site.[7][8]
Here is a logical workflow to troubleshoot and optimize your reaction for regioselectivity:
Caption: Troubleshooting workflow for improving regioselectivity.
Detailed Troubleshooting Steps:
-
Control the Reaction Mechanism (SN1 vs. SN2): This is arguably the most powerful lever you can pull. According to Kornblum's rule, reactions proceeding through an SN1 mechanism favor attack by the more electronegative (harder) atom, while SN2 reactions favor attack by the less electronegative (softer) atom.[4][9]
-
To Promote SN1 (Hard Site Attack): Use a substrate that forms a stable carbocation (tertiary, benzylic, or allylic), employ a good leaving group, and use a polar protic solvent.[10] Adding a silver salt (e.g., AgCN, AgNO₂) can also force an SN1 pathway by coordinating to the leaving group.[8]
-
To Promote SN2 (Soft Site Attack): Use a sterically unhindered substrate (methyl or primary), a strong nucleophile, and a polar aprotic solvent.[10][11]
-
-
Optimize the Solvent: The choice of solvent can dramatically alter the reactivity of your nucleophile.[12][13][14]
-
Polar Protic Solvents (e.g., ethanol, water, methanol): These solvents solvate the nucleophile through hydrogen bonding.[9] They will preferentially solvate the harder, more electronegative atom, effectively shielding it and making it less available for reaction. This promotes attack from the softer site.[15]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetone): These solvents are poor hydrogen bond donors and leave the nucleophile, particularly the more electronegative site, relatively "naked" and more reactive.[12][16] This often favors attack from the hard site.[9]
-
-
Change the Counter-ion: For anionic nucleophiles, the associated cation can influence aggregation and the availability of the different nucleophilic sites. Tightly associated ions (e.g., Li⁺) can chelate to the harder center, blocking it and favoring reaction at the softer site. Looser ionic associations (e.g., K⁺, Cs⁺) or the use of crown ethers can free the harder center, increasing its reactivity.[9]
-
Adjust the Temperature: Reactions are often run under kinetic or thermodynamic control.
-
Low Temperature (Kinetic Control): Favors the product that is formed fastest, which is often attack at the most accessible or most nucleophilic site (often the softer, more polarizable atom).
-
High Temperature (Thermodynamic Control): Favors the most stable product. If one regioisomer is significantly more stable than the other, running the reaction at a higher temperature for a longer time may allow the initial kinetic product to revert and form the more stable thermodynamic product.
-
Question: My reaction is not chemoselective. A reagent is reacting with multiple functional groups in my molecule. How can I target just one?
Answer:
Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups.[17][18] When you face a lack of chemoselectivity, the solution lies in either modifying the reagent's reactivity or temporarily masking the functional group you wish to protect.
-
Tune Reagent Reactivity: Often, a more selective reagent is available. For example, in the reduction of a molecule containing both a ketone and an ester, a harsh reducing agent like LiAlH₄ will reduce both. However, a milder reagent like NaBH₄ will selectively reduce the more reactive ketone, leaving the ester untouched.[19] Always consult the literature for reagents with known selectivity profiles for the functional groups in your substrate.
-
Employ Protecting Groups: If a suitable selective reagent is not available, the most robust strategy is to use a protecting group.[20][21] This involves a two-step sequence:
-
Protection: Temporarily convert the more reactive functional group into a less reactive derivative.
-
Deprotection: Remove the protecting group after the desired reaction on the other functional group is complete.[21]
-
Table 1: Common Protecting Groups for Nucleophilic Centers
| Functional Group to Protect | Protecting Group | Common Reagents for Protection | Conditions for Removal | Stable To |
| Alcohol (-OH) | tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole | F⁻ (TBAF), Acid (AcOH) | Bases, Mild Oxidants/Reductants |
| Benzyl (Bn) Ether | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Acid, Base, Oxidants/Reductants | |
| Amine (-NH₂) | tert-Butoxycarbonyl (Boc) | (Boc)₂O, Base | Strong Acid (TFA, HCl) | Base, Hydrogenolysis, Mild Nucleophiles |
| Carboxybenzyl (Cbz) | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis) | Mild Acid/Base | |
| Carbonyl (C=O) | Acetal/Ketal | Ethylene Glycol, Acid Catalyst | Aqueous Acid | Bases, Nucleophiles, Grignard Reagents |
This table provides illustrative examples. The choice of protecting group must be tailored to the specific reaction sequence.[20][22][23][24]
Caption: Workflow for using a protecting group strategy.
Part 2: Frequently Asked Questions (FAQs)
This section provides foundational knowledge to help you understand the principles behind selectivity.
Question: What is the Hard and Soft Acids and Bases (HSAB) principle, and how can I use it to predict my reaction's outcome?
Answer:
The HSAB principle is a qualitative framework that helps rationalize and predict the outcome of chemical reactions.[3][5] It classifies Lewis acids and bases as either "hard," "soft," or "borderline."[4] The central tenet is: Hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. [3][6]
-
Hard species are small, have a high charge density (positive for acids, negative for bases), and are weakly polarizable.[4] Their interactions are primarily electrostatic or ionic in nature.[5]
-
Soft species are larger, have a low charge density, and are highly polarizable.[4] Their interactions are primarily orbital-driven or covalent in nature.[5]
Table 2: HSAB Classification with Examples
| Category | Characteristics | Acid Examples | Base (Nucleophile) Examples |
| Hard | Small, High Charge Density, Low Polarizability | H⁺, Li⁺, Na⁺, Mg²⁺, Al³⁺, RCO⁺ (Acyl) | F⁻, OH⁻, H₂O, NH₃, R-O⁻, Cl⁻, CO₃²⁻ |
| Soft | Large, Low Charge Density, High Polarizability | Ag⁺, Cu⁺, Hg²⁺, Pd²⁺, C of R-X (in SN2) | H⁻, I⁻, SCN⁻, R-S⁻, CN⁻, C₂H₄ (Olefins) |
| Borderline | Intermediate Properties | Fe²⁺, Co²⁺, Pb²⁺, SO₂ | Br⁻, N₃⁻, Aniline, Pyridine |
Source: Adapted from Pearson's original work and subsequent literature.[3][4][5]
Practical Application: For an ambident nucleophile like the enolate of acetone, the oxygen atom is the hard basic center (more electronegative, higher charge density), while the α-carbon is the soft basic center (less electronegative, more polarizable).
-
If you react the enolate with a hard electrophile like acetyl chloride (the carbonyl carbon is highly electron-deficient and hard), the reaction will predominantly occur at the oxygen, leading to O-acylation .
-
If you react the same enolate with a soft electrophile like methyl iodide (the sp³ carbon is soft and polarizable), the reaction will favor the α-carbon, leading to C-alkylation .
Caption: HSAB principle applied to enolate alkylation.
Question: What is the difference between chemoselectivity, regioselectivity, and stereoselectivity?
Answer:
These terms describe different types of selectivity in chemical reactions and are crucial for planning a synthesis.[18][25]
-
Chemoselectivity: A reagent prefers to react with one functional group over another in a molecule that has multiple, different functional groups.[18][19]
-
Example: Reduction of a keto-ester with NaBH₄ reduces the ketone but not the ester.
-
-
Regioselectivity: A reaction that can proceed at different positions on a molecule (e.g., on different atoms within the same functional group) shows a preference for one position over others, leading to constitutional isomers.[26][27]
-
Example: Alkylation of an enolate ion preferentially at the carbon atom (C-alkylation) instead of the oxygen atom (O-alkylation).
-
-
Stereoselectivity: A reaction forms one stereoisomer preferentially over another. This occurs when a reaction can create a new stereocenter or a double bond, and one configuration (e.g., R vs. S, or E vs. Z) is favored.
-
Example: A reduction reaction that produces a chiral alcohol with a 90:10 ratio of the R to the S enantiomer is enantioselective, a subtype of stereoselectivity.
-
Part 3: Experimental Protocol
Protocol: Optimizing Regioselectivity for N- vs. C-Alkylation of an Indole Derivative
This protocol provides a systematic approach to screen conditions to favor either N- or C-alkylation of a representative multifunctional nucleophile, indole. Indole has two primary nucleophilic sites: the N1 nitrogen (harder) and the C3 carbon (softer).
Objective: To selectively form either N-alkylated or C3-alkylated indole by modifying reaction conditions based on the principles outlined above.
Materials:
-
Indole
-
Benzyl bromide (electrophile)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol (EtOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Reaction vials, magnetic stir bars, syringes, needles
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
-
TLC plates, NMR tubes, appropriate deuterated solvent
Procedure:
Experiment A: Favoring N-Alkylation (Hard Site Attack)
Causality: This procedure uses a polar aprotic solvent (DMF) and a counter-ion (K⁺ from K₂CO₃) that does not strongly coordinate the nitrogen lone pair. This leaves the hard nitrogen atom exposed and reactive toward the electrophile.
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add indole (117 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Add 5 mL of anhydrous DMF via syringe.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (171 mg, 1.0 mmol, 0.12 mL) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Upon consumption of the starting material (typically 2-4 hours), quench the reaction by carefully adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product ratio by ¹H NMR. The N-alkylated product should be the major isomer.
Experiment B: Favoring C3-Alkylation (Soft Site Attack)
This protocol is more advanced and often requires specific reagents like Grignard reagents to generate the indolyl anion, but a simplified approach using different solvent/base conditions can also shift the selectivity.
Causality: While achieving high C3 selectivity with a simple base can be difficult, using a less polar solvent like THF and a strongly coordinating cation like Na⁺ can help shield the N-H site, promoting greater reactivity from the C3 position. For robust C3-alkylation, conversion to an indolylmagnesium halide is often preferred.
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add sodium hydride (44 mg of 60% dispersion, 1.1 mmol).
-
Wash the NaH with anhydrous hexanes (2 x 2 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add 5 mL of anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of indole (117 mg, 1.0 mmol) in 2 mL of anhydrous THF. (Caution: H₂ gas evolution).
-
Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases, indicating formation of the sodium salt.
-
Cool the reaction back to 0 °C.
-
Add benzyl bromide (171 mg, 1.0 mmol, 0.12 mL) dropwise via syringe.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Quench, work up, and analyze as described in Experiment A. An increased ratio of the C3-alkylated product relative to Experiment A is expected.
Troubleshooting this Protocol:
-
No Reaction: Ensure reagents and solvents are truly anhydrous. NaH is particularly sensitive to moisture.
-
Low Yield: The reaction may be stalling. Consider gently heating the reaction (e.g., to 40-50 °C) after the initial addition.[28]
-
Still Poor Selectivity: The choice of electrophile is critical. A softer electrophile (e.g., allyl bromide) might further favor C-alkylation. For robust C-alkylation, consider forming the indolylmagnesium bromide using EtMgBr before adding the electrophile.
References
-
AdiChemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. Retrieved from [Link]
-
Physics Forums. (2015). Solvent effect in ambident nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions finished d. Retrieved from [Link]
-
Wikipedia. (n.d.). HSAB theory. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Retrieved from [Link]
-
Solubility of Things. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. Retrieved from [Link]
-
SRR Chemistry Lessons. (n.d.). Hard and Soft Acids and Bases (HSAB) Theory. Retrieved from [Link]
-
DocPlayer. (n.d.). Hard soft acids bases (HSAB) principle and organic chemistry. Retrieved from [Link]
-
Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. Retrieved from [Link]
-
Purechemistry. (2023). Ambient nucleophile in aliphatic nucleophilic substitution reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups for Alcohols. Retrieved from [Link]
-
Aakash Institute. (n.d.). HSAB Principle – Definition, Interactions in HSAB, Characteristics, Applications. Retrieved from [Link]
-
Maharaja College, Ara. (2025). Ambident Nucleophiles and Regioselectivity. Retrieved from [Link]
-
Quora. (2018). What are the factors that affect SN1 and SN2 reaction?. Retrieved from [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups | Organic Chemistry II. Retrieved from [Link]
-
YouTube. (2020). Ambident nucleophile and regioselectivity. Retrieved from [Link]
-
Slideshare. (n.d.). Chemoselectivity and Regioselectivity.pdf. Retrieved from [Link]
-
Study.com. (n.d.). Regioselectivity vs. Stereoselectivity vs. Chemoselectivity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Ambident nucleophile. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs. Retrieved from [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. Retrieved from [Link]
-
Dalal Institute. (n.d.). Regio- and Chemoselectivity: Orientation and Reactivity. Retrieved from [Link]
-
ACS Publications. (2026). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. Retrieved from [Link]
-
ACS Publications. (2026). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Chemoselective or Regioselective?. Retrieved from [Link]
-
MDPI. (n.d.). Multifunctional Catalysts for Cascade Reactions in Biomass Processing. Retrieved from [Link]
-
YouTube. (2018). ChemoSelective, RegioSelective, StereoSelective and StereoSpecific Reactions | Stereochemistry. Retrieved from [Link]
-
ACS Publications. (2026). Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. Retrieved from [Link]
-
National Institutes of Health. (2023). The isocyanide SN2 reaction. Retrieved from [Link]
-
YouTube. (2025). What Is Selectivity In Organic Chemistry?. Retrieved from [Link]
-
ACS Publications. (2026). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids | ACS Catalysis. Retrieved from [Link]
-
ACS Publications. (2026). Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. Retrieved from [Link]
-
Reddit. (2023). Keep screwing up + not making any progress : r/chemistry. Retrieved from [Link]
-
PubMed. (2016). Deciphering Selectivity in Organic Reactions: A Multifaceted Problem. Retrieved from [Link]
-
PubMed. (2010). Erosion of stereochemical control with increasing nucleophilicity: O-glycosylation at the diffusion limit. Retrieved from [Link]
-
ACS Publications. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Retrieved from [Link]
-
Vici Health Sciences. (n.d.). Obstacles in Drug Development and How to Overcome Them. Retrieved from [Link]
Sources
- 1. Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obstacles in Drug Development and How to Overcome Them - Vici Health Sciences [vicihealthsciences.com]
- 3. adichemistry.com [adichemistry.com]
- 4. HSAB theory - Wikipedia [en.wikipedia.org]
- 5. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 6. HSAB Principle – Definition, Interactions in HSAB, Characteristics, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. datapdf.com [datapdf.com]
- 8. pw.live [pw.live]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 12. physicsforums.com [physicsforums.com]
- 13. purechemistry.org [purechemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Chemoselectivity and Regioselectivity.pdf [slideshare.net]
- 18. study.com [study.com]
- 19. youtube.com [youtube.com]
- 20. www.welcomehomevetsofnj.org - Organic Chemistry Protecting Groups [welcomehomevetsofnj.org]
- 21. Protective Groups [organic-chemistry.org]
- 22. fiveable.me [fiveable.me]
- 23. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 24. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 25. m.youtube.com [m.youtube.com]
- 26. maharajacollege.ac.in [maharajacollege.ac.in]
- 27. dalalinstitute.com [dalalinstitute.com]
- 28. Troubleshooting [chem.rochester.edu]
Technical Support Center: Chlorination Strategies for 3-(Phenylsulfonyl)propanoic Acid
Welcome to the technical support center for the synthesis of 3-(Phenylsulfonyl)propanoyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the critical step of converting 3-(phenylsulfonyl)propanoic acid to its highly reactive acyl chloride derivative. We will explore the nuances of various chlorinating agents beyond the conventional, providing troubleshooting advice and field-proven insights to help you optimize your synthesis, enhance yield, and ensure the integrity of your final product.
The Challenge: Activating 3-(Phenylsulfonyl)propanoic Acid
The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step in organic synthesis. The resulting 3-(phenylsulfonyl)propanoyl chloride is a versatile building block, primed for nucleophilic acyl substitution to form a wide array of derivatives such as amides and esters.[1] The primary challenge lies in replacing the hydroxyl (-OH) group, a poor leaving group, with a chloride ion. This requires a reagent that can transform the hydroxyl into a better leaving group, facilitating the nucleophilic attack by chloride. While thionyl chloride (SOCl₂) is the workhorse for this transformation, its aggressive nature is not always suitable, necessitating a deeper look into alternative reagents and methodologies.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the synthesis of 3-(phenylsulfonyl)propanoyl chloride and provide solutions based on the choice of chlorinating agent.
Frequently Asked Questions (FAQs)
Q1: My reaction with thionyl chloride is sluggish and gives a low yield. What are the common causes?
A1: Several factors can impede this reaction:
-
Moisture: Thionyl chloride reacts violently with water. Any moisture in your starting material, solvent, or glassware will consume the reagent and hydrolyze the product back to the carboxylic acid.[2] Ensure all components are rigorously dried.
-
Reagent Quality: Old or improperly stored thionyl chloride may have degraded. Use a freshly opened bottle or distill the reagent before use.
-
Insufficient Activation: While often run neat or at reflux, some less reactive carboxylic acids benefit from a catalytic amount of N,N-dimethylformamide (DMF).[2][3] DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent chlorinating agent.[2]
Q2: I am working with a substrate that has other sensitive functional groups. Is thionyl chloride a good choice?
A2: Not always. Thionyl chloride's high reactivity and the generation of HCl as a byproduct can lead to side reactions, such as the dehydration of alcohols or reactions with unprotected amines.[2] For sensitive substrates, a milder reagent like oxalyl chloride with catalytic DMF is often preferred as it can be run at room temperature.[1][4]
Q3: Why is oxalyl chloride considered "milder" than thionyl chloride?
A3: The term "milder" primarily refers to the reaction conditions. Oxalyl chloride reactions, especially when catalyzed by DMF, are often effective at room temperature, whereas thionyl chloride frequently requires heating or reflux.[4][5] This lower temperature profile helps to prevent the degradation of sensitive substrates and reduces the formation of thermal byproducts.
Q4: My workup is complicated by non-volatile byproducts. Which reagents should I avoid?
A4: Reagents like phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) are effective but produce phosphorus oxychloride (POCl₃) and phosphorous acid (H₃PO₃), respectively.[6][7] These byproducts are liquids or solids and require careful separation, often through fractional distillation, which can be challenging.[6] In contrast, thionyl chloride (byproducts: SO₂ and HCl) and oxalyl chloride (byproducts: CO, CO₂, and HCl) produce only gaseous byproducts, which are easily removed, simplifying the workup significantly.[2][4][8]
Q5: What is the Vilsmeier reagent and how does it relate to this reaction?
A5: The Vilsmeier reagent is a powerful chlorinating agent formed from the reaction of a tertiary amide, like DMF, with a chlorinating agent such as thionyl chloride or oxalyl chloride.[2][9] The active species is an iminium salt, like [(CH₃)₂N=CHCl]Cl.[9] When you add catalytic DMF to your reaction, you are generating this highly reactive intermediate in situ. This intermediate then acts as the primary chlorinating agent for the carboxylic acid, regenerating the DMF catalyst in the process.[10][11]
Comparative Analysis of Chlorinating Agents
Choosing the right chlorinating agent is a critical decision that impacts reaction efficiency, substrate compatibility, and process scalability. The following table provides a comparative overview of common alternatives.
| Reagent | Formula | Byproducts | Typical Conditions | Pros | Cons |
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Neat or solvent, reflux[12] | Low cost, gaseous byproducts simplify workup.[2][5] | High reactivity can cause side reactions; often requires heat.[4] |
| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Solvent (e.g., DCM), often with cat. DMF, room temp.[4] | Milder conditions, very clean (all gaseous byproducts).[4][8] | More expensive than SOCl₂.[4][11] |
| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | Cold, no solvent[6] | Highly effective.[13][14] | Solid reagent, liquid byproduct (POCl₃) complicates purification.[6] |
| Phosphorus Trichloride | PCl₃ | H₃PO₃(s) | Heat | Effective.[15] | Liquid byproduct (H₃PO₃) requires careful separation.[6][7] |
| Cyanuric Chloride | C₃N₃Cl₃ | Cyanuric acid derivatives | Base, solvent | Cost-effective alternative.[16] | Solid byproducts, reaction stoichiometry can be complex.[17] |
Detailed Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride (Standard Method)
This protocol is a robust, cost-effective method suitable for large-scale synthesis where substrate sensitivity is not a primary concern.
Safety First: Thionyl chloride is corrosive and toxic. All operations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[18]
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(phenylsulfonyl)propanoic acid (1.0 eq).
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~2-3 eq) to the flask at room temperature.[12] Optional: For less reactive substrates, add a catalytic amount of DMF (e.g., 1-2 drops).
-
Reaction: Heat the mixture to reflux (oil bath temperature ~80-90 °C) and maintain for 2-4 hours.[19] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Workup: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation). The crude 3-(phenylsulfonyl)propanoyl chloride is often of sufficient purity for subsequent steps, or it can be further purified by vacuum distillation.
Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF (Mild Method)
This method is ideal for small- to medium-scale synthesis, especially when dealing with thermally sensitive substrates.[4]
Safety First: Oxalyl chloride is toxic and corrosive. It decomposes to produce carbon monoxide. Perform all operations in a certified chemical fume hood and wear appropriate PPE.[18]
-
Preparation: Ensure all glassware, solvent (e.g., dichloromethane - DCM), and starting materials are anhydrous.
-
Reaction Setup: Dissolve 3-(phenylsulfonyl)propanoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 0.05 eq) to the solution.
-
Reagent Addition: Add oxalyl chloride ((COCl)₂, ~1.2-1.5 eq) dropwise to the stirred solution at 0 °C. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch).
-
Workup: Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and any excess oxalyl chloride. The resulting crude acyl chloride is typically used immediately in the next step without further purification.
Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting and optimization. While both thionyl chloride and oxalyl chloride convert the carboxylic acid's hydroxyl into a good leaving group, their pathways, especially with DMF catalysis, are distinct.
With thionyl chloride, the carboxylic acid attacks the sulfur atom, forming an acyl chlorosulfite intermediate.[3] A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of SO₂ and HCl gases.[3][20]
When using oxalyl chloride with catalytic DMF, the reaction proceeds through the Vilsmeier reagent.[11] DMF first reacts with oxalyl chloride to form the highly electrophilic Vilsmeier intermediate.[21] This intermediate is the actual species that reacts with the carboxylic acid to efficiently generate the acyl chloride, regenerating the DMF catalyst in the process.[21] This catalytic cycle allows the reaction to proceed under much milder conditions.
References
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
OrgoSolver. Carboxylic Acid → Acid Chloride with Thionyl Chloride (SOCl₂). [Link]
-
ReactionWeb.io. Carboxylic Acid + SOCl2. [Link]
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
-
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]
-
YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]
-
Chemistry LibreTexts. (2022). 5.9: Getting Towed Uphill. [Link]
-
Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]
-
JoVE. Video: Carboxylic Acids to Acid Chlorides. [Link]
-
The Hive Archive. (2005). Cyanuric Chloride as Chlorination Agent. [Link]
-
Ataman Kimya. CYANURIC CHLORIDE. [Link]
-
Wikipedia. Vilsmeier reagent. [Link]
-
ScienceMadness Discussion Board. (2025). Chlorinating Carboxylic Acids. [Link]
-
YouTube. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. [Link]
-
ACS Publications. (2023). Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds. [Link]
-
Probbem. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. [Link]
-
Moodle. Carboxylic Acids to Acid Chlorides. [Link]
-
ACS Publications. (2023). Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds. [Link]
-
ACS Publications. Safe handling of chlorine. [Link]
-
ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. [Link]
-
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. [Link]
-
Pearson. Carboxylic Acid to Acid Chloride Explained. [Link]
-
Royal Society of Chemistry. (2024). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. [Link]
-
Quora. (2017). What precaution would you take when doing experiments with chlorine?. [Link]
-
PrepChem.com. Synthesis of Vilsmeier reagent. [Link]
-
Sciencemadness.org. (2016). Reagents for the preparation of acid chlorides: pros and cons. [Link]
-
DTIC. SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. [Link]
-
The Hive. Cyanuric Chloride as chlorination agent. [Link]
-
University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
University of California, Irvine. Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Politecnico di Torino. (2016). Guide to Safety in Chemical Laboratories. [Link]
-
Organic Syntheses. N-Propanoyl-1.3-thiazinane-2-thione. [Link]
-
Organic Syntheses. o- AND p-PROPIOPHENOL. [Link]
-
Organic Syntheses. 2-(p-TOLYL)PROPIONYL-(S)-4-BENZYL-2-OXAZOLIDINONE. [Link]
-
ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reactionweb.io [reactionweb.io]
- 3. orgosolver.com [orgosolver.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 9. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 10. Sciencemadness Discussion Board - Chlorinating Carboxylic Acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 13. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 14. Carboxylic Acids to Acid Chlorides [moodle.tau.ac.il]
- 15. Carboxylic Acid to Acid Chloride Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 16. Cyanuric Chloride as Chlorination Agent [chemistry.mdma.ch]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. artsci.usu.edu [artsci.usu.edu]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. youtube.com [youtube.com]
Technical Support Center: Managing HCl Byproduct in 3-(Phenylsulfonyl)propanoyl Chloride Reactions
Welcome to the technical support guide for managing reactions involving 3-(Phenylsulfonyl)propanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hydrochloric acid (HCl) byproduct generated during its use. Here, we provide in-depth, field-proven insights and practical solutions in a direct question-and-answer format.
Foundational Understanding: The Inevitable Byproduct
3-(Phenylsulfonyl)propanoyl chloride is a highly reactive acyl chloride, making it a valuable building block for introducing the 3-(phenylsulfonyl)propanoyl moiety, particularly in the synthesis of amides and esters.[1] Its reactivity stems from the electrophilic carbonyl carbon, which is readily attacked by nucleophiles. However, this desired reactivity comes with an inherent challenge: the formation of a stoichiometric equivalent of hydrochloric acid (HCl) as a byproduct.[2][3]
This strong acid is not an innocent bystander in the reaction vessel. If left unmanaged, it can lead to a cascade of undesirable outcomes, including reaction failure, product degradation, and complex purification challenges. This guide will equip you with the knowledge to anticipate and effectively manage this byproduct.
Caption: General reaction of 3-(Phenylsulfonyl)propanoyl chloride with an amine, yielding the desired amide and the HCl byproduct.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is managing the HCl byproduct so critical in these reactions?
A: The hydrochloric acid generated is a strong acid that can cause several significant problems.[4] Firstly, it can protonate your nucleophile (e.g., an amine), converting it into its non-nucleophilic ammonium salt. This effectively halts the desired reaction, leading to low yields or complete reaction failure.[5][6] Secondly, the acidic environment can catalyze unwanted side reactions or lead to the degradation of acid-sensitive functional groups present on your starting materials or product molecule.[5] This not only reduces the yield of the desired product but also complicates its purification.
Q2: My reaction has stalled, and the yield is very low. Could HCl be the cause?
A: This is a classic symptom of unmitigated HCl. The amine nucleophile is basic and will readily react with the generated HCl. This acid-base reaction is typically much faster than the desired nucleophilic attack on the acyl chloride. Once the amine is protonated (e.g., R-NH3+), its lone pair is no longer available to attack the electrophilic carbonyl carbon, and the reaction stops.
Solution: Always include an "acid scavenger" in the reaction. This is a base whose role is to neutralize the HCl as it is formed, thereby protecting your nucleophile.[2][5] For amine nucleophiles, a common strategy is to use at least two equivalents of the amine; one acts as the nucleophile and the second as the HCl scavenger.[2][6] Alternatively, a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) can be added as the scavenger.[7][8]
Q3: How do I select the appropriate HCl scavenger for my specific reaction?
A: The choice of scavenger depends on your substrate's properties, the reaction solvent, and the desired workup procedure. There are two main categories: organic tertiary amines and inorganic bases.
-
Organic Tertiary Amines (e.g., TEA, DIPEA, Pyridine): These are soluble in most organic solvents and are highly effective. DIPEA is more sterically hindered than TEA, making it less likely to act as a nucleophile itself, which can be advantageous with sensitive substrates.[5] The primary drawback is the formation of hydrochloride salts (e.g., triethylammonium chloride), which can sometimes be soluble in the reaction solvent and co-precipitate with the product, complicating purification.[5][8]
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃, CaCO₃): These are solids that are generally insoluble in organic solvents. They are excellent choices when your product or starting materials are sensitive to water, as they allow for an entirely anhydrous reaction and workup (the base and its resulting salt can be removed by simple filtration).[8][9] They are also useful in biphasic Schotten-Baumann conditions where the reaction occurs at the interface of an organic solvent and an aqueous basic solution.[2]
| Scavenger | Type | pKa (Conjugate Acid) | Key Advantages | Key Disadvantages |
| Triethylamine (TEA) | Tertiary Amine | ~10.7 | Soluble in organic solvents, effective, inexpensive. | Forms hydrochloride salt that can be soluble, requiring aqueous workup.[5][8] |
| DIPEA (Hünig's Base) | Tertiary Amine | ~10.7 | Sterically hindered, non-nucleophilic, soluble in organic solvents.[5] | More expensive than TEA; its hydrochloride salt also requires aqueous workup. |
| Pyridine | Tertiary Amine | ~5.2 | Good solvent and base, useful for less reactive systems. | Can be nucleophilic; difficult to remove due to high boiling point.[10] |
| Potassium Carbonate (K₂CO₃) | Inorganic Base | ~10.3 (pKa of HCO₃⁻) | Insoluble, allows for anhydrous workup by filtration, inexpensive.[8] | Heterogeneous reaction can be slower; requires efficient stirring. |
| Sodium Bicarbonate (NaHCO₃) | Inorganic Base | ~6.4 (pKa of H₂CO₃) | Mild base, good for sensitive substrates, used in aqueous workups.[2][9] | Less basic, may not be sufficient for all reactions. |
Q4: My crude product is contaminated with a salt after removing the solvent. What is it and how do I get rid of it?
A: This is a very common issue when using tertiary amine bases like TEA or pyridine. The contaminant is the hydrochloride salt of the base (e.g., triethylammonium chloride).[5] While these salts have low solubility in non-polar solvents, they can have significant solubility in more polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF), leading to co-precipitation with your product upon concentration.
Solution: The most effective removal method is an aqueous workup. These ammonium salts are highly soluble in water.[5] After the reaction is complete, dilute the mixture with an organic solvent (like ethyl acetate or DCM) and transfer it to a separatory funnel. Wash the organic layer with water or a saturated aqueous solution of sodium bicarbonate.[4][9] The salt will partition into the aqueous layer. A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying and concentration.[4]
Caption: Decision workflow for post-reaction workup to remove HCl scavenger byproducts.
Q5: Can I remove the HCl byproduct without a base scavenger?
A: Yes, under certain conditions. One alternative method is inert gas sparging .[11] This involves bubbling a stream of dry, inert gas (like nitrogen or argon) through the reaction mixture. The gas flow carries the volatile HCl out of the solution, where it can be passed through a base trap (e.g., a bubbler containing NaOH solution). This method is advantageous as it avoids the formation of salt byproducts altogether, simplifying the workup.[11] However, its efficiency depends on the reaction scale, solvent, and temperature, and it may not be sufficient for rapid reactions that produce HCl quickly.
Experimental Protocols
Protocol 1: General Amidation using Triethylamine (TEA) as an HCl Scavenger
This protocol describes a standard procedure for reacting 3-(Phenylsulfonyl)propanoyl chloride with a primary amine using TEA for in-situ HCl neutralization.
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Addition: Dissolve 3-(Phenylsulfonyl)propanoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ solution (to remove any residual acid), and finally with brine.[4][10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude amide by recrystallization or column chromatography as needed.
Protocol 2: HCl Management using Insoluble Potassium Carbonate
This protocol is suitable for reactions where an aqueous workup is undesirable due to product instability.
-
Preparation: To a dry flask under an inert atmosphere, add the amine (1.0 eq.), finely powdered anhydrous potassium carbonate (2.0 eq.), and an anhydrous aprotic solvent (e.g., acetonitrile or THF).
-
Addition: With vigorous stirring, add a solution of 3-(Phenylsulfonyl)propanoyl chloride (1.05 eq.) in the same anhydrous solvent dropwise at room temperature.
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid K₂CO₃ and potassium chloride salt through a pad of Celite®.
-
Wash the filter cake thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product as necessary.
References
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Retrieved from [Link]
-
Clark, J. (2015). the preparation of amides. Chemguide. Retrieved from [Link]
-
Shokri, A., & Jo, S. (2012). Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging. PMC. Retrieved from [Link]
-
Reddit. (2011). Synthetic chemists: getting rid of HCl? r/chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
Reddit. (2021). Reactions with Acid Chloride. r/OrganicChemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. reddit.com [reddit.com]
- 9. echemi.com [echemi.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Friedel-Crafts acylation with 3-(Phenylsulfonyl)propanoyl chloride
Topic: Troubleshooting Low Yield in Friedel-Crafts Acylation with 3-(Phenylsulfonyl)propanoyl Chloride Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for low yields encountered during the Friedel-Crafts acylation of aromatic substrates using 3-(Phenylsulfonyl)propanoyl chloride. As Senior Application Scientists, we understand that this specific substrate presents unique challenges beyond standard acylation procedures. This document explains the underlying chemical principles causing these issues and offers systematic, field-proven solutions.
Core Problem Analysis: The "Catalyst Sink" Effect of the Sulfonyl Group
The primary challenge with 3-(Phenylsulfonyl)propanoyl chloride lies in the dual Lewis basicity of the molecule. A standard Friedel-Crafts acylation requires a Lewis acid (e.g., AlCl₃) to activate the acyl chloride, forming a highly electrophilic acylium ion.[1][2] However, the two oxygen atoms of the phenylsulfonyl group also possess lone pairs of electrons, making the sulfonyl moiety itself a Lewis base.
This creates a competitive equilibrium where the Lewis acid catalyst can coordinate with either the desired acyl chloride or the sulfonyl group of the reactant or product. Coordination with the sulfonyl group forms a stable, unreactive complex, effectively "sinking" or sequestering the catalyst. This non-productive pathway depletes the available Lewis acid, preventing the formation of the necessary acylium ion and leading to low or no conversion of the starting material. Therefore, a simple stoichiometric equivalent of the catalyst is often insufficient.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields with 3-(Phenylsulfonyl)propanoyl chloride? The most frequent culprit is insufficient active Lewis acid catalyst.[3] The phenylsulfonyl group on your acylating agent acts as a Lewis base and coordinates with the catalyst (e.g., AlCl₃), rendering it inactive for the primary reaction.[4][5] This requires using a significant excess of the catalyst to overcome this "catalyst sink" effect.
Q2: I'm using more than one equivalent of AlCl₃ and still see low conversion. What else could be wrong? Beyond catalyst stoichiometry, the most common issues are moisture and reagent purity. Lewis acids like AlCl₃ are extremely sensitive to moisture, which will rapidly deactivate them.[3][6] Ensure all glassware is flame-dried, solvents are anhydrous, and reagents are fresh. Additionally, sub-optimal reaction temperatures can hinder reactions that have a high activation energy.[6]
Q3: Can I use a milder catalyst to avoid side reactions? While milder catalysts like zinc chloride, iron(III) chloride, or metal triflates are options for some Friedel-Crafts reactions, they may not be potent enough to drive this specific acylation to completion, especially with less-activated aromatic substrates.[7][8] In some cases, Brønsted acids like methanesulfonic acid can be effective, particularly in intramolecular reactions.[9] A catalyst screening is often the best approach to find the optimal balance between reactivity and selectivity for your specific substrate.[8]
Systematic Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low-yield issues.
Issue 1: Low to No Conversion of Starting Material
This is the most common failure mode, typically pointing to a problem with catalyst activity or reaction conditions.
-
Possible Cause 1: Catalyst Inactivation by Moisture.
-
Explanation: Aluminum chloride and other strong Lewis acids react violently and irreversibly with water. Any trace moisture in your reaction flask, solvent, or on the surface of your reagents will consume the catalyst before it can activate the acyl chloride.[3]
-
Recommended Action:
-
Thoroughly flame-dry all glassware under vacuum or in a stream of inert gas (Nitrogen or Argon) before use.
-
Use freshly opened, anhydrous solvents or solvents purified through a still or solvent purification system.
-
Use fresh, high-purity anhydrous AlCl₃. Do not use material from a bottle that has been open for a long time, as it will have adsorbed atmospheric moisture.
-
-
-
Possible Cause 2: Insufficient Active Catalyst (Stoichiometry & Sulfonyl Deactivation).
-
Explanation: As detailed in the Core Problem Analysis, the sulfonyl group sequesters the Lewis acid. Furthermore, the ketone product of the reaction is also a Lewis base and will form a strong complex with the catalyst, removing it from the catalytic cycle.[10] This necessitates using more than a stoichiometric amount.
-
Recommended Action:
-
Increase the stoichiometry of AlCl₃. Start with at least 2.2 equivalents relative to the 3-(Phenylsulfonyl)propanoyl chloride. One equivalent is consumed by the sulfonyl group, one by the product ketone, and an additional amount is needed to drive the catalytic cycle.
-
Consider the order of addition. In some cases, pre-complexing the aromatic substrate with the Lewis acid before the dropwise addition of the acyl chloride can be beneficial.
-
-
-
Possible Cause 3: Sub-Optimal Reaction Temperature.
-
Explanation: While many Friedel-Crafts acylations proceed at 0°C or room temperature, some substrate/catalyst combinations require thermal energy to overcome the activation barrier.[3]
-
Recommended Action:
-
If the reaction shows no progress at 0°C or room temperature (monitored by TLC or LC-MS), cautiously and slowly increase the temperature.
-
Attempt the reaction at a moderately elevated temperature, such as 40-50°C. Be aware that higher temperatures can also promote side reactions.[6]
-
-
Issue 2: Formation of Multiple Products or Isomers
This issue points towards problems with reaction control, such as temperature or catalyst choice influencing regioselectivity.
-
Possible Cause 1: Side Reactions from High Temperature.
-
Explanation: Excessive heat can lead to decomposition of the acyl chloride or the product, or promote unwanted side reactions, leading to a complex product mixture.[6]
-
Recommended Action: Maintain careful temperature control. If you needed to heat the reaction to achieve conversion, try to find the lowest effective temperature. Ensure the addition of reagents is slow and controlled, especially on a larger scale, to manage exothermic events.[11]
-
-
Possible Cause 2: Unexpected Regiochemistry.
-
Explanation: The choice of Lewis acid can influence the position of acylation (ortho, meta, para). For sterically hindered substrates, a bulkier catalyst-acyl chloride complex may favor the para position. Research on related phenylsulfonyl-containing substrates has shown that different Lewis acids (e.g., AlCl₃ vs. Bismuth Triflate) can direct acylation to different positions on the aromatic ring.[12]
-
Recommended Action:
-
If you are obtaining an undesired isomer, consider screening alternative Lewis acids.
-
Consult literature for precedents with similar aromatic substrates to guide your choice of catalyst.
-
-
Visual Workflow and Mechanism Diagrams
A logical workflow is critical for efficient troubleshooting. The following diagram outlines a systematic approach to addressing low yields.
Caption: A stepwise workflow for troubleshooting low yields.
The diagram below illustrates the central problem: the deactivation of the Lewis acid catalyst by the sulfonyl group.
Caption: Lewis acid deactivation by the sulfonyl group.
Data Summary: Catalyst Selection
The choice of catalyst is critical. While AlCl₃ is the most common, its high reactivity can be problematic. The table below summarizes key considerations for various Lewis acids.
| Catalyst Type | Example(s) | Typical Loading | Key Considerations |
| Traditional Lewis Acids | AlCl₃, FeCl₃, TiCl₄ | Stoichiometric (≥2.2 eq for this substrate) | Highly moisture-sensitive; can require harsh workup. Most potent and widely used.[7] |
| "Greener" Catalysts | Metal Triflates (e.g., Bi(OTf)₃, Sc(OTf)₃), Zeolites | Catalytic (e.g., 5-20 mol%) | Often reusable, milder conditions. May lack potency for deactivated arenes or challenging acyl chlorides.[6][13][14] |
| Brønsted Acids | H₂SO₄, Polyphosphoric Acid (PPA), Methanesulfonic Acid (MSA) | Catalytic or Stoichiometric | Can be highly corrosive. Particularly effective for intramolecular cyclizations.[9] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation with 3-(Phenylsulfonyl)propanoyl chloride
This procedure is a representative example and may require optimization for different aromatic substrates.
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (or connected to an inert gas line), and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[15][16]
-
Catalyst Suspension: To the flask, add the aromatic substrate (1.0 equivalent) and an anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Carbon Disulfide (CS₂)). Cool the mixture to 0°C in an ice-water bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents). Stir the resulting suspension for 15-20 minutes at 0°C.
-
Acylating Agent Addition: Dissolve 3-(Phenylsulfonyl)propanoyl chloride (1.1 equivalents) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirred reaction mixture over 30-45 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. If no significant conversion is observed after 2-3 hours, consider gentle heating (40°C).
-
Workup - Quenching: Once the reaction is complete, cool the flask back down to 0°C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[11][15] This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). If emulsions form, adding brine can help break them.[17]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel or by recrystallization, as appropriate for the product's physical state.
References
-
Wikipedia. Friedel–Crafts reaction. Link
-
Sigma-Aldrich. Friedel–Crafts Acylation. Link
-
Chemistry Steps. Friedel-Crafts Acylation. Link
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Link
-
BenchChem. Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. Link
-
ResearchGate. Cleaner Routes for Friedel-Crafts Acylation. Link
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Link
-
YouTube. Experiment 14: Friedel-Crafts Acylation. Link
-
ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Link
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation. Link
-
ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Link
-
ACS Publications. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. Link
-
BenchChem. Troubleshooting low yield in Friedel-Crafts acylation reactions. Link
-
National Center for Biotechnology Information. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Link
-
BenchChem. Technical Support Center: Alternative Catalysts for Friedel-Crafts Reactions. Link
-
BenchChem. Technical Support Center: Alternative Catalysts for Cleaner Friedel-Crafts Acylation. Link
-
ResearchGate. Optimization of Reaction Conditions. Link
-
Semantic Scholar. Nature of Sulfonyl Deactivation/Activation by Metal Catalysts. Link
-
Royal Society of Chemistry. Nature of sulfonyl deactivation/activation by metal catalysts. Link
-
BenchChem. Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions. Link
-
AIChE Proceedings. (408e) Comparative Evaluation of Low- and High-Temperature Friedel–Crafts Acylation Routes for Advanced Biolubricant Production. Link
-
Chemistry LibreTexts. Friedel-Crafts Reactions. Link
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Link
-
BenchChem. Application Notes and Protocols for Intramolecular Friedel-Crafts Acylation. Link
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Link
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Link
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Link
-
SciSpace. Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. Link
-
ResearchGate. Activation and deactivation characteristics of sulfonated carbon catalysts. Link
-
YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Link
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Link
-
Wikipedia. Reductive desulfonylation. Link
-
ChemRxiv. Sulfonate group improves the solubility and electrocatalytic performance of Ru-based bda- and pda-type water oxidation catalysts under neutral conditions. Link
Sources
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nature of Sulfonyl Deactivation/Activation by Metal Catalysts | Semantic Scholar [semanticscholar.org]
- 5. Nature of sulfonyl deactivation/activation by metal catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. websites.umich.edu [websites.umich.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reactions of 3-(Phenylsulfonyl)propanoyl Chloride
Welcome to the technical support center for 3-(phenylsulfonyl)propanoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions, ensuring successful and reproducible outcomes.
Introduction
3-(Phenylsulfonyl)propanoyl chloride is a versatile bifunctional reagent, featuring a reactive acyl chloride and a strongly electron-withdrawing phenylsulfonyl group. This unique structure makes it a valuable building block in organic synthesis, particularly for introducing the 3-(phenylsulfonyl)propanoyl moiety. However, its reactivity profile, influenced by the sulfonyl group, can present specific challenges. This guide provides expert insights into catalyst selection and reaction optimization to navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with 3-(phenylsulfonyl)propanoyl chloride, offering step-by-step solutions grounded in chemical principles.
Question: I am experiencing very low to no conversion in my Friedel-Crafts acylation reaction with an aromatic substrate. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion in a Friedel-Crafts acylation using 3-(phenylsulfonyl)propanoyl chloride is a common issue that can typically be traced back to a few key factors. The potent electron-withdrawing nature of the phenylsulfonyl group in your acyl chloride, and subsequently in the product, plays a significant role.
Here is a systematic approach to troubleshooting this issue:
-
Catalyst Inactivity or Insufficiency:
-
Cause: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Any trace of water in your solvent, glassware, or reagents will deactivate the catalyst. Furthermore, the ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[1][2] This means that a catalytic amount is often insufficient.
-
Solution:
-
Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere).
-
Use anhydrous solvents and freshly opened or purified reagents.
-
Increase the catalyst loading. For Friedel-Crafts acylations, a stoichiometric amount (or even a slight excess, e.g., 1.1-1.2 equivalents) of the Lewis acid relative to the acyl chloride is often necessary.[1][2]
-
-
-
Deactivated Aromatic Substrate:
-
Cause: The Friedel-Crafts acylation is an electrophilic aromatic substitution. If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring will be too deactivated to react.[1][3]
-
Solution:
-
Assess the electronic nature of your aromatic substrate. If it is highly deactivated, standard Friedel-Crafts conditions may not be suitable.
-
Consider using more forcing reaction conditions, such as higher temperatures, but be mindful of potential side reactions.
-
If possible, opt for a more electron-rich (activated) aromatic substrate.
-
-
-
Sub-optimal Reaction Temperature:
-
Cause: While some acylations proceed at room temperature, others require heating to overcome the activation energy.[1] Conversely, excessively high temperatures can lead to decomposition or side reactions.
-
Solution:
-
If your reaction is sluggish at room temperature, try gradually increasing the temperature (e.g., to 40-60 °C) while monitoring the reaction progress by TLC or LC-MS.
-
A temperature screening experiment can help identify the optimal range for your specific substrates.
-
-
Question: My Friedel-Crafts acylation is producing multiple products, leading to a difficult purification process. What is causing this and how can I improve the selectivity?
Answer:
The formation of multiple products in a Friedel-Crafts acylation can be frustrating. The primary causes are typically related to regioselectivity or side reactions.
-
Isomeric Products (Regioselectivity):
-
Cause: If your aromatic substrate is substituted, the acylation can occur at different positions (ortho, meta, para). The directing effect of the substituent on the ring will determine the major product. Steric hindrance can also influence the product ratio, often favoring the para product over the ortho.
-
Solution:
-
Review the directing effects of the substituents on your aromatic ring. Ortho- and para-directing groups will favor acylation at these positions, while meta-directing groups will favor the meta position.
-
The choice of solvent and catalyst can sometimes modestly influence the ortho/para ratio. Experimenting with different solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene) may offer some improvement.
-
-
-
Polysubstitution:
-
Cause: While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic rings.[1] However, the acyl group introduced is deactivating, which generally prevents a second acylation.[4][5]
-
Solution:
-
Use a stoichiometric ratio of the acylating agent to the aromatic substrate (1:1).
-
If the aromatic ring is highly activated, consider performing the reaction at a lower temperature to improve selectivity.
-
-
Question: I am attempting to perform a nucleophilic acyl substitution with an amine (amidation) or alcohol (esterification) and the reaction is not proceeding. What should I consider?
Answer:
3-(Phenylsulfonyl)propanoyl chloride readily undergoes nucleophilic acyl substitution.[6] If you are facing difficulties, the issue likely lies with the nucleophile or the reaction conditions.
-
Protonation of the Nucleophile:
-
Cause: These reactions generate hydrogen chloride (HCl) as a byproduct.[7] If not neutralized, the HCl will protonate the amine or alcohol, rendering it non-nucleophilic and halting the reaction.
-
Solution:
-
Always include a base in your reaction mixture to act as an HCl scavenger. Non-nucleophilic bases like pyridine or triethylamine are excellent choices and are typically used in slight excess (1.1-1.2 equivalents).[7]
-
-
-
Poor Nucleophilicity of the Substrate:
-
Cause: Sterically hindered or electronically poor amines and alcohols are less reactive nucleophiles.
-
Solution:
-
For weakly nucleophilic substrates, you may need to use more forcing conditions, such as heating the reaction.
-
The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, particularly with less reactive nucleophiles.
-
-
Frequently Asked Questions (FAQs)
Q1: Which Lewis acid catalyst is best for the Friedel-Crafts acylation of 3-(phenylsulfonyl)propanoyl chloride?
A1: Aluminum chloride (AlCl₃) is the most common and powerful Lewis acid for Friedel-Crafts acylations and is a good starting point.[2][8] However, other Lewis acids can also be effective and may offer advantages in certain situations. For example, bismuth triflate and indium triflate have been reported as efficient catalysts, sometimes under milder conditions.[9][10] The optimal choice will depend on the reactivity of your aromatic substrate.
| Catalyst | Typical Conditions | Key Considerations |
| AlCl₃ | Stoichiometric amount, anhydrous solvent (e.g., CH₂Cl₂, CS₂) | Highly reactive but very moisture-sensitive.[1] |
| FeCl₃ | Similar to AlCl₃ | A common alternative to AlCl₃. |
| ZnCl₂ | Can be used for acylation of some heterocycles.[10] | Generally a milder Lewis acid. |
| Bi(OTf)₃ | Catalytic amounts, can be more tolerant to some functional groups.[10] | A more modern and sometimes "greener" alternative. |
Q2: How does the phenylsulfonyl group affect the reactivity of 3-(phenylsulfonyl)propanoyl chloride?
A2: The phenylsulfonyl group has two main effects:
-
Increased Electrophilicity: The sulfonyl group is strongly electron-withdrawing, which increases the positive charge on the carbonyl carbon of the acyl chloride. This makes it more susceptible to nucleophilic attack.[6]
-
Deactivation of the Product: In a Friedel-Crafts acylation, the resulting ketone product contains the electron-withdrawing phenylsulfonyl group. This deactivates the aromatic ring, which is advantageous as it helps to prevent polyacylation.[4][5]
Q3: Can I use carboxylic acids directly for acylation instead of the acyl chloride?
A3: Yes, it is possible to use 3-(phenylsulfonyl)propanoic acid directly in some cases. However, this typically requires a strong Brønsted acid catalyst like methanesulfonic acid or the use of coupling agents to activate the carboxylic acid.[11][12] Using the acyl chloride is generally more straightforward and proceeds under milder conditions.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
This protocol describes a general method for the AlCl₃-mediated acylation of an activated aromatic substrate (e.g., toluene) with 3-(phenylsulfonyl)propanoyl chloride.
Materials:
-
3-(Phenylsulfonyl)propanoyl chloride (1.0 eq)
-
Aromatic substrate (e.g., Toluene) (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M aq.)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the aromatic substrate to the stirred suspension.
-
Dissolve 3-(phenylsulfonyl)propanoyl chloride in anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Diagrams
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Troubleshooting workflow for low conversion.
References
-
ResearchGate. (2025). Highly Selective Catalytic Friedel—Crafts Acylation and Sulfonylation of Activated Aromatic Compounds Using Indium Metal. Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
PubMed Central. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
SciSpace. (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Analytical methods for confirming the purity of 3-(Phenylsulfonyl)propanoyl chloride
A Comparative Guide to Purity Confirmation of 3-(Phenylsulfonyl)propanoyl Chloride
This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of 3-(Phenylsulfonyl)propanoyl chloride (CAS: 3445-53-2). As a highly reactive bifunctional molecule, its purity is paramount for successful downstream applications in pharmaceutical and chemical synthesis.[1] The inherent reactivity of the acyl chloride group presents unique analytical challenges, necessitating a multi-faceted, orthogonal approach for accurate characterization.[2][3] This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for quality control and impurity profiling of this critical reagent.
The Analytical Imperative: Why Purity Matters
3-(Phenylsulfonyl)propanoyl chloride is a key synthetic intermediate, valued for its ability to introduce the 3-(phenylsulfonyl)propanoyl moiety through reactions with nucleophiles like amines and alcohols.[1] The purity of this reagent directly impacts the yield, purity, and safety profile of the final product. Key potential impurities include:
-
Starting Material: Unreacted 3-(phenylsulfonyl)propanoic acid from synthesis.[1]
-
Hydrolysis Product: The same 3-(phenylsulfonyl)propanoic acid, formed by reaction with adventitious moisture.
-
Residual Solvents: Solvents used during synthesis or purification.
-
Byproducts of Chlorination: Impurities derived from the chlorinating agent (e.g., thionyl chloride, oxalyl chloride).[4]
A comprehensive analytical strategy must not only quantify the main component but also identify and quantify these critical impurities.
Orthogonal Analytical Strategy: A Multi-Technique Approach
No single analytical method can provide a complete purity profile for a reactive molecule like 3-(Phenylsulfonyl)propanoyl chloride. We advocate for an orthogonal approach, where multiple techniques with different separation and detection principles are employed to build a holistic and trustworthy understanding of the sample's composition.
Sources
Comparing reactivity of 3-(Phenylsulfonyl)propanoyl chloride with other acyl chlorides
A Comparative Guide to the Reactivity of 3-(Phenylsulfonyl)propanoyl Chloride
For researchers and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and overall synthetic strategy. While common acyl chlorides like acetyl chloride and benzoyl chloride are well-characterized, specialized reagents such as 3-(Phenylsulfonyl)propanoyl chloride offer unique reactivity profiles. This guide provides an in-depth comparison of the reactivity of 3-(Phenylsulfonyl)propanoyl chloride with other standard acyl chlorides, supported by theoretical principles and detailed experimental protocols for empirical validation.
Theoretical Framework: Factors Governing Acyl Chloride Reactivity
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is fundamentally dictated by the electrophilicity of the carbonyl carbon.[1] A greater partial positive charge on this carbon enhances its susceptibility to nucleophilic attack.[1][2] This reaction proceeds via a nucleophilic addition-elimination mechanism, where the nucleophile first adds to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl.[2][3]
The key factors influencing this electrophilicity are electronic and steric effects imparted by the acyl group's R-substituent.
-
Electronic Effects:
-
Inductive Effects (-I): Electron-withdrawing groups attached to the acyl carbon increase its electrophilicity and accelerate the rate of nucleophilic attack. Conversely, electron-donating groups decrease reactivity.
-
Resonance Effects (+R/-R): Groups capable of donating electrons through resonance (e.g., a phenyl ring) can delocalize the positive charge on the carbonyl carbon, thereby reducing its electrophilicity and decreasing reactivity.[4]
-
-
Steric Effects: Bulky substituents near the carbonyl carbon can hinder the approach of the nucleophile, slowing the reaction rate.
The subject of this guide, 3-(Phenylsulfonyl)propanoyl chloride, possesses a powerful electron-withdrawing phenylsulfonyl group (-SO₂Ph) separated from the carbonyl by an ethylene linker. The sulfonyl group is known to be a more potent electron-withdrawing group than even a carbonyl group, primarily due to the strong inductive effect of the two sulfone oxygens.[5][6] This effect is transmitted through the aliphatic chain, significantly increasing the partial positive charge on the carbonyl carbon.
Figure 1: Logical diagram illustrating how the electronic effects of different substituents modulate the electrophilicity of the carbonyl carbon and the resulting reactivity trend of the acyl chlorides.
Comparative Reactivity Analysis
To contextualize the reactivity of 3-(Phenylsulfonyl)propanoyl chloride, we compare it against three common benchmarks, each representing a distinct class of electronic or steric influence.
-
Acetyl Chloride (Aliphatic, Electron-Donating): The methyl group is weakly electron-donating, establishing a baseline for a simple aliphatic acyl chloride.
-
Pivaloyl Chloride (Aliphatic, Sterically Hindered): The bulky tert-butyl group provides significant steric hindrance, which is expected to dramatically decrease reactivity.
-
Benzoyl Chloride (Aromatic, Resonance-Donating): The phenyl ring donates electron density to the carbonyl carbon via resonance, making it significantly less reactive than typical aliphatic acyl chlorides.[4]
Based on the potent inductive effect of the phenylsulfonyl group, we can hypothesize the following reactivity order:
3-(Phenylsulfonyl)propanoyl chloride > Acetyl chloride > Benzoyl chloride > Pivaloyl chloride
This predicted trend is summarized in the table below.
| Acyl Chloride | Key Structural Feature | Dominant Electronic/Steric Effect | Predicted Relative Reactivity |
| 3-(Phenylsulfonyl)propanoyl chloride | Phenylsulfonyl group | Strong Inductive Withdrawal (-I) | Very High |
| Acetyl chloride | Methyl group | Weak Inductive Donation (+I) | High |
| Benzoyl chloride | Phenyl group | Resonance Donation (+R) | Moderate |
| Pivaloyl chloride | tert-Butyl group | Strong Steric Hindrance | Low |
| Table 1: Comparison of structural features and their predicted impact on reactivity for selected acyl chlorides. |
Experimental Verification Protocols
To empirically validate the hypothesized reactivity trend, two distinct experimental protocols are presented. These methods are designed to be robust, self-validating, and readily adaptable in a standard synthetic chemistry laboratory.
Protocol 1: Competitive Acylation of an Alcohol
This experiment provides a direct, quantitative comparison by allowing two acyl chlorides to compete for a limited amount of a nucleophile. The product ratio, determined by ¹H NMR spectroscopy, directly reflects the relative reaction rates.
Causality Behind Experimental Choices:
-
Nucleophile: Benzyl alcohol is chosen as it is a primary alcohol with moderate reactivity and its aromatic protons provide a clean handle for NMR integration.
-
Base: Pyridine is used in a slight excess to neutralize the HCl byproduct, preventing side reactions, but it is a weak enough base not to significantly alter the intrinsic reactivity of the acyl chlorides.
-
Stoichiometry: The nucleophile is the limiting reagent to ensure a competitive environment. The acyl chlorides are used in equimolar amounts to provide a fair comparison.
-
Solvent: Dichloromethane (DCM) is an inert, anhydrous solvent that readily dissolves all reactants.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve benzyl alcohol (0.5 mmol, 1.0 eq) and pyridine (1.5 mmol, 3.0 eq) in anhydrous DCM (10 mL). Cool the solution to 0 °C in an ice bath.
-
Competitor Addition: To this solution, add a pre-mixed solution of 3-(Phenylsulfonyl)propanoyl chloride (0.5 mmol, 1.0 eq) and the competing acyl chloride (e.g., benzoyl chloride, 0.5 mmol, 1.0 eq) in anhydrous DCM (5 mL) dropwise over 5 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour.
-
Workup: Quench the reaction by adding 1 M HCl (10 mL). Separate the organic layer, wash with saturated NaHCO₃ solution (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Analysis: Dissolve the crude residue in CDCl₃ and acquire a ¹H NMR spectrum. Determine the ratio of the two ester products by integrating characteristic, non-overlapping peaks (e.g., the benzylic CH₂ protons of the two different esters).
Figure 2: Experimental workflow for the competitive acylation protocol.
Protocol 2: Kinetic Monitoring of Hydrolysis by ¹H NMR
This protocol measures the rate of hydrolysis for a single acyl chloride by monitoring the disappearance of its starting material signal and the appearance of the carboxylic acid product signal over time using ¹H NMR.
Causality Behind Experimental Choices:
-
Solvent System: Acetone-d₆ is used as the NMR solvent, and a precise amount of D₂O is added to initiate the hydrolysis. This allows for a controlled reaction within the NMR tube.
-
Internal Standard: 1,3,5-Trimethoxybenzene is chosen as an internal standard because its sharp singlet at ~6.1 ppm is in a clear region of the spectrum and is inert under the reaction conditions.
-
Temperature Control: The NMR probe temperature must be precisely controlled and recorded to ensure reproducible kinetic data.
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution in acetone-d₆ containing a known concentration of the internal standard, 1,3,5-trimethoxybenzene (e.g., 5.0 mg/mL).
-
Sample Preparation: In an NMR tube, add 500 µL of the internal standard stock solution. Add the acyl chloride (e.g., 3-(Phenylsulfonyl)propanoyl chloride, ~0.05 mmol). Cap the tube and shake to dissolve.
-
Initiation & Data Acquisition: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 25.0 °C). Acquire an initial spectrum (t=0). Quickly uncap the tube, inject a precise volume of D₂O (e.g., 10 µL, ensuring a large molar excess), recap, shake vigorously for 5 seconds, and immediately re-insert into the spectrometer.
-
Time-Course Monitoring: Begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 2 minutes for a fast reaction, or every 10 minutes for a slower one).
-
Data Analysis: For each spectrum, integrate the signal for a characteristic proton on the acyl chloride (e.g., the α-CH₂ protons) relative to the integration of the internal standard. Plot the natural logarithm of the relative concentration of the acyl chloride versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k').
Discussion and Practical Implications
The experimental results are expected to confirm the reactivity trend predicted by theory. In the competitive acylation, 3-(Phenylsulfonyl)propanoyl chloride should yield predominantly its corresponding ester, demonstrating its superior reactivity over acetyl chloride and benzoyl chloride. The NMR kinetic study will provide quantitative rate constants (k') that should be significantly larger for 3-(Phenylsulfonyl)propanoyl chloride compared to the other reagents.
Practical Implications for the Synthetic Chemist:
-
Acylating Unreactive Nucleophiles: The enhanced reactivity of 3-(Phenylsulfonyl)propanoyl chloride makes it an excellent choice for acylating sterically hindered or electronically deactivated alcohols and amines where less reactive agents like benzoyl chloride may fail or require harsh conditions.
-
Mild Reaction Conditions: Its high intrinsic reactivity allows reactions to be performed at lower temperatures, which can improve the selectivity and stability of sensitive substrates.
-
Introduction of a Versatile Functional Group: The resulting 3-(phenylsulfonyl)propanoyl moiety is not merely a linker.[7] The sulfone group can be used in subsequent transformations, such as Julia-Kocienski olefination, or can serve to modulate the physicochemical properties (e.g., solubility, metabolic stability) of a drug candidate.[7]
Conclusion
3-(Phenylsulfonyl)propanoyl chloride is a highly reactive acylating agent whose performance is governed by the strong inductive electron-withdrawing effect of the distal phenylsulfonyl group. It is demonstrably more reactive than standard aliphatic acyl chlorides like acetyl chloride and significantly surpasses the reactivity of resonance-deactivated aromatic acyl chlorides such as benzoyl chloride. This heightened reactivity makes it a powerful tool for challenging acylation reactions and for the strategic introduction of the versatile phenylsulfonyl functional group in complex molecule synthesis.
References
-
Save My Exams. (2025, June 23). Acyl Chlorides. A Level Chemistry Revision Notes. [Link]
-
Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]
-
Brainly.in. (2021, October 11). Why aromatic acyl chloride are much less reactive than aliphatic acyl chloride? Explain. [Link]
-
ResearchGate. (2025, August 5). Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing?[Link]
-
Goldish, D. M., & Czworniak, K. J. (1978). Kinetics of the Hydrolysis of Acetyl Chloride. The Journal of Chemical Physics, 68(10), 4436-4439. [Link]
-
Reddit. (2021, March 30). Why is Sulphonyl Group strongly electron-withdrawing?[Link]
-
PubChem. (n.d.). 3-(Phenylsulfonyl)propanoyl chloride. [Link]
-
Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]
-
Brainly.in. (2021, October 11). aromatic acyl chloride are much less reactive than aliphatic acyl chloride. [Link]
Sources
Spectral Characterization of Novel Compounds from 3-(Phenylsulfonyl)propanoyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the spectral characteristics of novel compounds synthesized using 3-(Phenylsulfonyl)propanoyl chloride. As a versatile bifunctional reagent, it serves as a cornerstone in medicinal chemistry and organic synthesis for introducing the 3-(phenylsulfonyl)propanoyl moiety.[1] Understanding the distinct spectral signatures of its derivatives is paramount for unambiguous structural elucidation, reaction monitoring, and quality control. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a predictive framework for characterization and objectively compares these signatures to potential alternatives.
The Synthetic Utility of 3-(Phenylsulfonyl)propanoyl Chloride
3-(Phenylsulfonyl)propanoyl chloride (C₉H₉ClO₃S, Mol. Wt. 232.68 g/mol ) is distinguished by two key reactive sites: a highly electrophilic acyl chloride and a metabolically robust phenylsulfonyl group.[1][2] The acyl chloride facilitates efficient nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, to form corresponding esters, amides, and thioesters.[1] This reactivity is the foundation for its use in creating diverse libraries of novel compounds for drug discovery and materials science.[3][4]
The general synthesis and characterization workflow for these novel compounds is a systematic process, beginning with the selection of a nucleophile and culminating in rigorous spectroscopic analysis to confirm the final structure.
Caption: General experimental workflow from synthesis to spectral confirmation.
Core Spectroscopic Analysis
The structural elucidation of any novel compound derived from 3-(phenylsulfonyl)propanoyl chloride relies on the synergistic interpretation of data from NMR, IR, and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive carbon-hydrogen framework. The potent electron-withdrawing nature of the phenylsulfonyl group significantly influences the chemical shifts of adjacent protons, causing them to be deshielded (shifted downfield).[5]
¹H NMR Spectroscopy:
-
Phenyl Protons: The five protons on the phenyl ring typically appear as a complex multiplet between 7.5 and 8.0 ppm .
-
Aliphatic Protons: The key diagnostic signals are two triplets corresponding to the ethylene bridge (-CH₂-CH₂-). The protons alpha to the sulfonyl group are more deshielded than those alpha to the carbonyl, resulting in a clear distinction.
-
-SO₂-CH₂-: Expected around 3.4 - 3.7 ppm .
-
-CH₂-CO-: Expected around 3.0 - 3.3 ppm .
-
Upon derivatization, the chemical environment of the protons alpha to the carbonyl group changes, providing direct evidence of a successful reaction. For example, in an ethyl ester derivative (R-O-CH₂CH₃), a new quartet and triplet will appear for the ethyl group. In an N-ethyl amide derivative, the N-CH₂ protons will appear as a quartet around 3.3-3.5 ppm, coupled to the adjacent methyl group.
¹³C NMR Spectroscopy: The carbon signals provide complementary information for structural confirmation.
-
Carbonyl Carbon (-C=O): This signal is highly sensitive to the attached heteroatom. In the starting acyl chloride, it is found around ~170 ppm .[1] Upon conversion to an ester or amide, it typically shifts slightly upfield to 168-172 ppm .
-
Phenyl Carbons: These resonate in the aromatic region of 125-140 ppm .
-
Aliphatic Carbons:
-
-SO₂-CH₂-: Expected around 50-55 ppm .
-
-CH₂-CO-: Expected around 30-35 ppm .
-
| Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Notes |
| Phenyl (Ar-H) | 7.5 - 8.0 (m) | 125 - 140 | Complex multiplet is characteristic. |
| -SO₂-CH₂- | 3.4 - 3.7 (t) | 50 - 55 | Significantly deshielded by the sulfonyl group.[5] |
| -CH₂-CO- | 3.0 - 3.3 (t) | 30 - 35 | Position is sensitive to the carbonyl derivative type. |
| Carbonyl (-C=O) | N/A | ~170 (Chloride)168-172 (Amide/Ester) | Key indicator of nucleophilic substitution.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective tool for identifying the presence and transformation of key functional groups, particularly the carbonyl and sulfonyl moieties.[5]
-
Sulfonyl (SO₂) Group: This group gives rise to two distinct and strong stretching vibrations:
-
Carbonyl (C=O) Group: The position of the carbonyl stretch is the most informative band for confirming the reaction.
-
Acyl Chloride (starting material): A very strong, sharp band at a high wavenumber, typically 1770-1815 cm⁻¹ .[1]
-
Ester Derivative: Shifts to a lower frequency of 1735-1750 cm⁻¹ .
-
Amide Derivative: Shifts to an even lower frequency of 1650-1690 cm⁻¹ .
-
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Acyl Chloride | C=O Stretch | 1770 - 1815 | Strong, Sharp |
| Ester | C=O Stretch | 1735 - 1750 | Strong |
| Amide | C=O Stretch | 1650 - 1690 | Strong |
| Sulfonyl | Asymmetric S=O Stretch | 1300 - 1350 | Strong |
| Sulfonyl | Symmetric S=O Stretch | 1140 - 1185 | Strong |
| Aromatic | C=C Ring Stretch | ~1600, ~1490 | Medium |
The disappearance of the acyl chloride C=O band and the appearance of a new ester or amide band provides unequivocal proof of the desired chemical transformation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for confirming the elemental composition and connectivity. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺ or [M+Na]⁺) is typically prominent.
The fragmentation pattern in Electron Ionization (EI) can be diagnostic. Key fragmentation pathways for derivatives often involve:
-
Loss of the Phenylsulfonyl Group: Cleavage of the C-S bond can lead to fragments corresponding to the loss of C₆H₅SO₂ (141 Da).
-
Alpha-Cleavage: Cleavage adjacent to the carbonyl group is common. For an amide derivative, this can result in the formation of an acylium ion or the loss of the amine portion.
-
McLafferty Rearrangement: If the alkyl chain of an ester or amide derivative is sufficiently long (at least three carbons), a McLafferty rearrangement is possible.
| Derivative Type | Parent Ion (ESI) | Key Fragment Ions (EI/CID) | Notes |
| N-Ethyl Amide | [M+H]⁺, [M+Na]⁺ | [M - C₂H₄NH]⁺, [C₆H₅SO₂]⁺ | Confirms attachment of the ethylamine moiety. |
| Ethyl Ester | [M+H]⁺, [M+Na]⁺ | [M - OC₂H₅]⁺, [M - C₂H₄]⁺ | Loss of ethoxy or ethylene are characteristic. |
Comparison with Alternative Scaffolds
While 3-(phenylsulfonyl)propanoyl chloride is highly effective, alternative reagents could be employed to synthesize structurally related molecules. A comparative analysis highlights the unique spectral contribution of the phenylsulfonyl group.
-
Alternative 1: Aliphatic Sulfonyl Chlorides (e.g., 3-(Methylsulfonyl)propanoyl chloride): Replacing the phenyl ring with a methyl group simplifies the NMR spectrum significantly. The complex aromatic multiplets between 7.5-8.0 ppm would be replaced by a sharp singlet for the methyl group around 2.9-3.2 ppm. This simplifies analysis but removes the potential for π-π stacking interactions in biological targets.
-
Alternative 2: Non-Sulfonyl Acyl Chlorides (e.g., Succinyl Chloride): Using a reagent without the sulfonyl group removes the key spectral markers. The strong, characteristic IR bands for the SO₂ group at ~1350 and ~1175 cm⁻¹ would be absent.[6] In the ¹H NMR, the deshielding effect on the adjacent methylene protons would be much less pronounced, causing signals to appear further upfield.
-
Alternative 3: Phenyl-Substituted Acyl Chlorides (e.g., 3-Phenylpropanoyl chloride): This alternative retains the phenyl ring but lacks the sulfonyl group. The aromatic signals in the ¹H NMR would be present but shifted slightly upfield (typically 7.2-7.4 ppm) compared to the phenylsulfonyl derivatives due to the absence of the strongly withdrawing SO₂ group.
The presence of the phenylsulfonyl moiety provides a distinct and easily identifiable set of spectral "fingerprints" that differentiate these compounds from other structurally similar molecules.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. All handling of 3-(phenylsulfonyl)propanoyl chloride and other acyl chlorides should be performed in a fume hood under anhydrous conditions to prevent hydrolysis.[1]
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified novel compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range from -1 to 12 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.
-
Set the spectral width from 0 to 220 ppm.
-
Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
IR Spectroscopy Protocol
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for rapid analysis of solid or liquid samples.[7]
-
Sample Preparation: Place a small amount of the neat sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[8]
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum should be presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol
-
Instrumentation: Use a High-Resolution Mass Spectrometer (HRMS) coupled with an ESI source for accurate mass determination or a Gas Chromatograph-Mass Spectrometer (GC-MS) for volatile compounds.[7]
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acquisition (ESI-HRMS):
-
Infuse the sample solution directly into the ESI source.
-
Acquire data in both positive and negative ion modes over a mass range of m/z 100-1000.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
-
-
Data Processing: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental formula.
References
-
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
-
Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]
-
Figure S4: 1 H NMR spectrum of... ResearchGate. [Link]
-
Propanoyl chloride, 2-methyl-. NIST WebBook. [Link]
-
Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. [Link]
-
(a) NMR spectrum of the precursor solution of sulfonated phenol in... ResearchGate. [Link]
-
Sulfonates infrared spectra. Chemistry Stack Exchange. [Link]
-
3-(phenylsulfonyl)-1-propanesulfonyl chloride. SpectraBase. [Link]
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
Rational design and synthesis of novel phenylsulfonyl-benzamides as anti-prostate cancer agents. PubMed Central. [Link]
-
Propanoyl chloride, 2,2-dichloro-. NIST WebBook. [Link]
-
Propanoyl chloride. NIST WebBook. [Link]
-
3-(Phenylsulfonyl)propanoyl chloride. PubChem. [Link]
-
Towards the Synthesis of Novel Anticancer Electrophilic Compounds and Three-Dimensional Scaffolds via the Complexity to Diversity Approach. CACHE. [Link]
-
Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents. PMC - NIH. [Link]
-
A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Organic Chemistry Portal. [Link]
-
Benzoyl chloride derivatization improves selectivity and sensitivity of lipidomic quantitation in human serum of pancreatic cancer patients using RP-UHPLC/MS/MS. NIH. [Link]
-
Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). ACS Publications. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S | CID 14084694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rational design and synthesis of novel phenylsulfonyl-benzamides as anti-prostate cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cache.kzoo.edu [cache.kzoo.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Kinetic Analysis of 3-(Phenylsulfonyl)propanoyl Chloride as an Acylating Agent
A Guide for Researchers in Synthetic Chemistry and Drug Development
Introduction: The Role of Acylating Agents in Modern Synthesis
Acylation is a cornerstone transformation in organic synthesis, pivotal for constructing the complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[1] The choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic strategy.[2] Among the diverse arsenal of available reagents, acyl chlorides are renowned for their high reactivity, which facilitates rapid and high-yielding transformations.[2][3]
This guide focuses on the kinetic profile of a specialized acylating agent, 3-(Phenylsulfonyl)propanoyl chloride . This molecule is distinguished by the presence of a phenylsulfonyl (PhSO₂) group, which significantly modulates its chemical properties.[4] As a Senior Application Scientist, this guide aims to provide an in-depth, objective comparison of 3-(Phenylsulfonyl)propanoyl chloride's performance against common alternative acylating agents. We will delve into the mechanistic underpinnings of its reactivity, present supporting experimental data, and offer detailed protocols for researchers to validate these findings in their own laboratories.
The Unique Reactivity Profile of 3-(Phenylsulfonyl)propanoyl Chloride
The reactivity of an acyl chloride is fundamentally governed by the electrophilicity of its carbonyl carbon.[3] In 3-(Phenylsulfonyl)propanoyl chloride, the powerful inductive electron-withdrawing effect of the distant phenylsulfonyl group, transmitted through the alkyl chain, dramatically increases the partial positive charge on the carbonyl carbon.[4][5][6] This heightened electrophilicity makes it exceptionally susceptible to attack by nucleophiles.
All acyl chlorides react with nucleophiles, such as amines, via a two-stage nucleophilic addition-elimination mechanism.[7][8][9]
-
Addition Stage: The nucleophile (e.g., the lone pair on a nitrogen atom in an amine) attacks the highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge.[7][10]
-
Elimination Stage: The tetrahedral intermediate is transient. The carbon-oxygen double bond reforms, and in the process, the most stable leaving group—the chloride ion—is expelled.[7][11]
The presence of the electron-withdrawing sulfonyl group stabilizes the transition state of the addition step, thereby accelerating the overall reaction rate compared to acyl chlorides bearing electron-donating or neutral substituents.[12]
Comparative Kinetic Analysis: Performance Against Alternatives
To provide a quantitative comparison, we will analyze the reaction of various acylating agents with a model primary amine (e.g., aniline) in a suitable aprotic solvent like acetonitrile at a standardized temperature. The reaction progress can be monitored by techniques such as HPLC or stopped-flow UV-Vis spectroscopy.[13][14]
The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Activated Esters > Carboxylic Acids .[2][15]
| Reagent | Class | Relative Rate Constant (k_rel) | Half-life (t½) (seconds) | Key Byproduct | Commentary |
| 3-(Phenylsulfonyl)propanoyl chloride | Acyl Chloride (EWG) | ~ 150 | ~ 5 | HCl | Highly Reactive: The strong electron-withdrawing sulfonyl group significantly accelerates the rate of nucleophilic attack. Ideal for rapid reactions or for acylating weakly nucleophilic substrates. |
| Benzoyl Chloride | Acyl Chloride (Aryl) | 100 (Reference) | 7.5 | HCl | High Reactivity: A standard, highly reactive acylating agent. Serves as a good benchmark for comparison. |
| Acetyl Chloride | Acyl Chloride (Alkyl) | ~ 120 | ~ 6 | HCl | Very High Reactivity: Less sterically hindered than benzoyl chloride, leading to a faster reaction. However, it is highly volatile and moisture-sensitive. |
| Acetic Anhydride | Acid Anhydride | ~ 1 | ~ 750 | Acetic Acid | Moderate Reactivity: Significantly less reactive than acyl chlorides.[2] Often requires a catalyst (e.g., DMAP) or elevated temperatures. The acetic acid byproduct is less corrosive than HCl.[2] |
Note: The kinetic data presented are representative values for illustrative comparison, based on established principles of physical organic chemistry. Actual rates will vary with specific substrates, solvents, and temperatures.
The data clearly indicates that 3-(Phenylsulfonyl)propanoyl chloride is a superior acylating agent in terms of reaction speed. Its enhanced reactivity is a direct consequence of the electronic properties imparted by the phenylsulfonyl group.
Experimental Design for Kinetic Studies
Trustworthy protocols are self-validating. The following detailed workflow allows for the precise determination of reaction kinetics for acylating agents.
Workflow for a Comparative Kinetic Study
Sources
- 1. Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. savemyexams.com [savemyexams.com]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Video: Relative Reactivity of Carboxylic Acid Derivatives [jove.com]
A Senior Application Scientist's Guide to Phenylsulfonyl Group Installation: A Comparative Analysis of Reagents Beyond 3-(Phenylsulfonyl)propanoyl chloride
Introduction: The Phenylsulfonyl Moiety in Modern Chemistry
The phenylsulfonyl group (PhSO₂), a cornerstone functional group in organic synthesis, holds significant sway in the realms of pharmaceuticals and materials science. Its strong electron-withdrawing nature, metabolic stability, and ability to act as a versatile synthetic handle make it a privileged scaffold in drug design and a key component in advanced polymers. While 3-(phenylsulfonyl)propanoyl chloride is a competent reagent for introducing the 3-(phenylsulfonyl)propanoyl moiety via nucleophilic acyl substitution[1], a comprehensive understanding of alternative strategies for installing the core phenylsulfonyl group is crucial for the modern researcher. This guide provides an in-depth comparison of alternative, and often more direct, reagents, supported by experimental insights to inform your synthetic strategy.
The Benchmark: 3-(Phenylsulfonyl)propanoyl chloride
The standard approach to leveraging this reagent involves the straightforward conversion of its parent carboxylic acid, 3-(phenylsulfonyl)propanoic acid, using common chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3] The resulting acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles to form amides, esters, and ketones.[1]
However, its utility is not without limitations. The reagent is moisture-sensitive, and its preparation requires the handling of hazardous chlorinating agents. For researchers whose primary goal is the direct installation of the PhSO₂ group onto a target molecule, rather than the entire C₃-linked acyl chain, more direct and efficient alternatives exist.
Workflow: Synthesis of 3-(Phenylsulfonyl)propanoyl chloride
Caption: Synthesis of 3-(Phenylsulfonyl)propanoyl chloride from its carboxylic acid precursor.
Alternative Reagents for Direct Phenylsulfonylation
For applications requiring the direct attachment of the PhSO₂ group, several alternatives offer distinct advantages in terms of reactivity, handling, and substrate scope.
Benzenesulfonyl Chloride: The Workhorse Electrophile
Benzenesulfonyl chloride (PhSO₂Cl) is arguably the most fundamental and widely used reagent for introducing the phenylsulfonyl group.[4][5][6][7] It is a powerful electrophile that reacts readily with a broad range of nucleophiles.
Reactivity and Scope:
-
Sulfonamide Formation: Its reaction with primary and secondary amines is the basis of the classical Hinsberg test for distinguishing between amine classes.[4] This reaction is a cornerstone of medicinal chemistry for synthesizing sulfa drugs and other bioactive molecules.
-
Sulfonate Ester Formation: Alcohols react with PhSO₂Cl, typically in the presence of a base like pyridine, to yield stable sulfonate esters. These esters are excellent leaving groups in substitution and elimination reactions.
Advantages vs. Disadvantages:
-
Pros: Highly reactive, commercially available, and relatively inexpensive.[5][6]
-
Cons: It is a corrosive, viscous oil that hydrolyzes in the presence of moisture.[4] For ease of handling, the solid analog, p-toluenesulfonyl chloride (TsCl), is often preferred.[4]
Representative Protocol: Synthesis of a Sulfonamide
-
Dissolve the amine (1.0 equiv) in a suitable solvent (e.g., dichloromethane or pyridine) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (1.1 equiv) dropwise to the stirred solution.
-
If not using pyridine as the solvent, add a non-nucleophilic base such as triethylamine (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting amine.
-
Quench the reaction with water and perform a standard aqueous workup. Purify the crude product by recrystallization or column chromatography.
Sodium Benzenesulfinate: The Versatile Nucleophile
In contrast to the electrophilic nature of sulfonyl chlorides, sodium benzenesulfinate (PhSO₂Na) is a stable, crystalline solid that serves as an excellent sulfonyl nucleophile.[8][9] This reagent opens up different synthetic pathways, primarily for the formation of carbon-sulfur bonds to generate sulfones.
Reactivity and Scope:
-
Synthesis of Sulfones: It readily displaces halides in Sₙ2 reactions with alkyl halides.[9]
-
Transition Metal Catalysis: It is a key partner in various transition-metal-catalyzed reactions, including the copper-catalyzed cross-coupling with boronic acids to form aryl sulfones and palladium-catalyzed allylic sulfonylation.[9][10]
-
Radical Precursor: Under appropriate conditions, it can be oxidized to a sulfonyl radical, enabling radical-based transformations.[10]
Advantages vs. Disadvantages:
-
Pros: Air-stable, non-volatile solid, making it easy to handle and store.[9] Its nucleophilic nature provides a complementary reactivity profile to sulfonyl chlorides.
-
Cons: Its reaction with less reactive electrophiles (e.g., aryl halides) often requires transition metal catalysis, adding complexity and cost.
Representative Protocol: Copper-Catalyzed Synthesis of an Aryl Sulfone
-
To an oven-dried reaction vessel, add the aryl boronic acid (1.0 equiv), sodium benzenesulfinate (1.5 equiv), and a copper catalyst such as CuI (10 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon).
-
Add a suitable dry solvent, such as DMSO or DMF.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.
Benzenesulfonyl Hydrazide: The Stable Solid Precursor
Benzenesulfonyl hydrazide (PhSO₂NHNH₂) is another crystalline, easy-to-handle solid reagent.[11][12] While not typically used for direct sulfonylation of a target substrate in a single step, it serves as a valuable and stable precursor for generating other sulfonyl-containing reagents or intermediates.
Reactivity and Scope:
-
Precursor to 3-(Phenylsulfonyl)propanoic Acid: As documented, it can undergo a reaction with acrylic acid to synthesize the precursor to the title acyl chloride, 3-(phenylsulfonyl)propanoic acid, in high yield.[13]
-
In Situ Diimide Generation: It is widely used in organic synthesis as a reagent for the in-situ generation of diimide (N₂H₂) for the reduction of double bonds.
-
Blowing Agent: It finds industrial application as a blowing agent in the production of foamed plastics and rubbers.[14]
Advantages vs. Disadvantages:
-
Pros: Highly stable, non-corrosive solid with a good safety profile compared to sulfonyl chlorides.[12]
-
Cons: Its application for introducing a phenylsulfonyl group is often indirect, requiring multiple synthetic steps.[11]
Representative Protocol: Synthesis of 3-(Phenylsulfonyl)propanoic Acid
-
In a pressure tube, combine benzenesulfonyl hydrazide (1.0 equiv, 2 mmol) and acrylic acid (1.5 equiv, 3 mmol).[13]
-
Add water (4 mL) as the solvent.[13]
-
Seal the tube and heat the mixture in an oil bath at 120 °C for 24 hours.[13]
-
After cooling to room temperature, adjust the pH of the solution to ~6 with 1 M HCl.
-
Extract the product into ethyl acetate (3 x 50 mL).[13]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crystalline product.[13]
Comparative Summary of Reagents
| Feature | 3-(Phenylsulfonyl)propanoyl chloride | Benzenesulfonyl Chloride | Sodium Benzenesulfinate | Benzenesulfonyl Hydrazide |
| Formula | C₉H₉ClO₃S[15] | C₆H₅SO₂Cl[4] | C₆H₅SO₂Na[9] | C₆H₅SO₂NHNH₂[12] |
| Physical State | Not isolated; used in situ | Colorless, viscous oil[4] | White crystalline solid[9] | White powder/crystals[12][16] |
| Reactivity | Electrophilic (Acyl Substitution) | Electrophilic (Sulfonylation) | Nucleophilic (Sulfonylation) | Precursor/Reagent |
| Primary Use | Forms amides/esters with a C₃ linker | Forms sulfonamides/sulfonate esters | Forms sulfones | Precursor to other reagents |
| Advantages | High reactivity | Direct sulfonylation, widely available | Stable solid, complementary reactivity | Very stable, easy to handle |
| Disadvantages | Indirect, moisture-sensitive | Corrosive, moisture-sensitive oil | Often requires catalysis | Indirect sulfonylation |
| Safety | Corrosive, lachrymator | Corrosive, reacts with water | Generally low hazard | Low hazard, stable solid |
Visualizing Synthetic Strategies
Caption: Contrasting electrophilic vs. nucleophilic routes to install the phenylsulfonyl group.
Conclusion and Strategic Recommendations
The choice of reagent for introducing a phenylsulfonyl group is fundamentally dictated by the desired final structure and the nature of the substrate.
-
For the synthesis of sulfonamides or sulfonate esters , benzenesulfonyl chloride remains the most direct and efficient choice, with its solid analog p-toluenesulfonyl chloride offering superior handling characteristics.
-
When the goal is the creation of a C-S bond to form alkyl or aryl sulfones , the nucleophilic pathway offered by sodium benzenesulfinate is the preferred method. Its stability and versatility, especially in metal-catalyzed reactions, make it a powerful tool.
-
3-(Phenylsulfonyl)propanoyl chloride should be reserved for instances where the specific 3-(phenylsulfonyl)propanoyl scaffold is required for subsequent elaboration.
-
Benzenesulfonyl hydrazide serves as a stable, solid precursor, particularly useful in multi-step syntheses where in-situ generation of other sulfonylated intermediates is advantageous.
By understanding the distinct reactivity profiles, advantages, and experimental considerations of these reagents, researchers, scientists, and drug development professionals can make more informed and strategic decisions, optimizing their synthetic routes to valuable phenylsulfonyl-containing molecules.
References
- Watanabe Si, et al. A novel stereoselective preparation of various vinyl sulfide derivatives using beta-alkylthioalkenylselenonium salts. J Org Chem. 2000 Dec 29;65(26):8893-8.
- Benzenesulfinic acid sodium salt, 98%. Sigma-Aldrich.
- 3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S. Benchchem.
-
Benzenesulfonyl chloride. Wikipedia. [Link]
- What Is The Use Of Benzenesulfonyl Hydrazide?. Jinli Chemical. (2024-02-02).
-
Kumar, A., & Kumar, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9294-9343. [Link]
- 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis. ChemicalBook.
- Sodium Benzenesulfin
- Benzenesulfonyl chloride. Chem-Impex.
- Benzenesulfonyl hydrazide. ChemicalBook. (2025-09-25).
- Benzenesulfonyl Hydrazide Preparation. Shouguang Nuomeng Chemical Co., Ltd. (2020-07-30).
- Benzenesulfonyl hydrazide, 98%. Sigma-Aldrich.
- Benzenesulfonyl chloride, 99%. Sigma-Aldrich.
-
Benzenesulfonyl chloride | C6H5ClO2S | CID 7369. PubChem. [Link]
-
How would you prepare a sample of propanoyl chloride from propanoic acid?. Quora. (2017-07-26). [Link]
- Benzenesulfonyl chloride for synthesis. Merck Millipore.
-
What should i reconsider in my experiment for acyl chloride to be formed?. ResearchGate. (2019-03-04). [Link]
-
3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S | CID 14084694. PubChem. [Link]
-
How to achieve chlorination of carboxylic acid to convert into acid chloride ?. ResearchGate. (2016-08-19). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 苯亚磺酸 钠盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 11. What Is The Use Of Benzenesulfonyl Hydrazide? [en.jinlichemical.com]
- 12. Benzenesulfonyl hydrazide 98 80-17-1 [sigmaaldrich.com]
- 13. 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 14. Benzenesulfonyl Hydrazide Preparation - News - Shouguang Nuomeng Chemical Co., Ltd [nuomengchemical.com]
- 15. 3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S | CID 14084694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Benzenesulfonyl hydrazide | 80-17-1 [chemicalbook.com]
A Comparative Guide to Acylating Agents: Benchmarking the Efficiency of 3-(Phenylsulfonyl)propanoyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly within drug discovery and development, the judicious selection of an acylating agent is a critical determinant of reaction efficiency, selectivity, and the ultimate success of a synthetic campaign.[1] This guide provides an in-depth, objective comparison of 3-(Phenylsulfonyl)propanoyl chloride against other commonly employed acylating agents, supported by experimental data and detailed methodologies to inform your reagent selection process.
Introduction to Acylation: The Foundation of Molecular Construction
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic chemistry.[2][3] This fundamental transformation is integral to the synthesis of a vast array of essential organic compounds, including esters, amides, and ketones.[2][4] The reactivity of the acylating agent is a paramount consideration, with the generally accepted reactivity trend being: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids.[1][5] Acyl chlorides, such as 3-(Phenylsulfonyl)propanoyl chloride, are among the most reactive acylating agents due to the high electrophilicity of the carbonyl carbon and the excellent leaving group ability of the chloride ion.[6][7]
Profiling 3-(Phenylsulfonyl)propanoyl chloride: A Versatile Building Block
3-(Phenylsulfonyl)propanoyl chloride (CAS 3445-53-2) is a specialized acid chloride reagent with the molecular formula C9H9ClO3S.[8][9] It serves as a versatile building block in organic synthesis, enabling the facile introduction of the 3-(phenylsulfonyl)propanoyl moiety onto various nucleophiles.[8] The presence of the phenylsulfonyl group is of particular interest in medicinal chemistry, where it is often employed to modulate the electronic properties, metabolic stability, or conformation of target molecules.[8]
The reactivity of 3-(Phenylsulfonyl)propanoyl chloride is heightened by the electron-withdrawing effects of both the adjacent sulfonyl group and the chlorine atom, making the carbonyl carbon significantly electrophilic and primed for nucleophilic acyl substitution reactions.[8] This inherent reactivity makes it a valuable tool for constructing complex molecular architectures, including heterocyclic scaffolds.[8]
Comparative Performance Analysis of Acylating Agents
To provide a quantitative basis for comparison, the following table summarizes the performance of 3-(Phenylsulfonyl)propanoyl chloride against other common acylating agents in a model acylation reaction. The data presented is illustrative and based on established principles of chemical reactivity.[1] Actual results may vary depending on the specific substrate and reaction conditions.[10]
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Relative Reactivity | Typical Reaction Time (Aniline) | Illustrative Yield (%) | Byproduct |
| 3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S | 232.68[9] | High | 1-3 hours | >95 | HCl |
| Acetyl Chloride | CH3COCl | 78.50 | High | <1 hour | ~98[11] | HCl |
| Acetic Anhydride | (CH3CO)2O | 102.09 | Moderate | 2-4 hours | ~95[11] | Acetic Acid |
| Benzoyl Chloride | C6H5COCl | 140.57 | High | 1-2 hours | >98[10] | HCl |
Key Insights from the Comparative Data:
-
Reactivity: As an acyl chloride, 3-(Phenylsulfonyl)propanoyl chloride exhibits high reactivity, comparable to other acyl chlorides like acetyl chloride and benzoyl chloride.[6][7] This generally leads to shorter reaction times and high yields.
-
Structural Complexity: Unlike simpler acylating agents, 3-(Phenylsulfonyl)propanoyl chloride introduces a more complex functional group, the phenylsulfonylpropanoyl moiety. This can be a strategic advantage in multistep syntheses where this particular functionality is desired in the final product.[8]
-
Byproduct Management: The reaction with 3-(Phenylsulfonyl)propanoyl chloride, like other acyl chlorides, produces hydrogen chloride (HCl) as a byproduct.[6] This necessitates the use of a base, such as pyridine or triethylamine, to neutralize the acid and drive the reaction to completion. Acid anhydrides, in contrast, produce a carboxylic acid byproduct, which is less corrosive.[6]
Experimental Workflow for Benchmarking Acylating Agents
To ensure a robust and reproducible comparison, a standardized experimental protocol is essential. The following workflow outlines a general procedure for the acylation of a primary amine, a common transformation in drug development.
Caption: A generalized experimental workflow for the comparative acylation of a primary amine.
Detailed Experimental Protocol: N-Acylation of Aniline
This protocol provides a specific example for the acylation of aniline, a model primary amine.
Materials:
-
Aniline (1.0 eq)
-
3-(Phenylsulfonyl)propanoyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (10 mmol) and triethylamine (12 mmol) in anhydrous DCM (50 mL).[10]
-
Cool the solution to 0 °C using an ice bath.[5]
-
Slowly add a solution of 3-(Phenylsulfonyl)propanoyl chloride (11 mmol) in anhydrous DCM (10 mL) dropwise to the stirred solution.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, quench the reaction by adding water (20 mL).[5]
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(phenyl)-3-(phenylsulfonyl)propanamide.
Causality Behind Experimental Choices
-
Inert Atmosphere: Acyl chlorides are moisture-sensitive, and an inert atmosphere prevents hydrolysis of the starting material.[8]
-
Anhydrous Solvent: The use of anhydrous DCM is crucial to prevent unwanted side reactions with water.[5]
-
Base (Triethylamine): Triethylamine acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the equilibrium towards product formation.[10]
-
Cooling to 0 °C: The initial cooling of the reaction mixture helps to control the exothermic nature of the acylation reaction, especially with highly reactive acyl chlorides, minimizing the formation of byproducts.[5]
-
Work-up Procedure: The aqueous work-up with sodium bicarbonate is designed to remove any remaining unreacted acyl chloride and the triethylammonium hydrochloride salt.
Conclusion and Future Outlook
3-(Phenylsulfonyl)propanoyl chloride stands as a highly effective and versatile acylating agent, particularly valuable for the introduction of the phenylsulfonylpropanoyl moiety in the synthesis of complex, biologically active molecules.[1][8] Its high reactivity is comparable to other acyl chlorides, ensuring efficient and high-yielding transformations.[6][7] The choice between 3-(Phenylsulfonyl)propanoyl chloride and other acylating agents will ultimately be dictated by the specific requirements of the synthetic route, including the nature of the substrate and the desired functionality in the final product.[1] As drug discovery continues to demand increasingly sophisticated molecular architectures, the strategic application of specialized acylating agents like 3-(Phenylsulfonyl)propanoyl chloride will undoubtedly play a pivotal role.
References
-
Ace Chemistry. Acylating agents. Available from: [Link]
-
Study.com. Acylation Overview, Mechanism & Agents. Available from: [Link]
-
Wikipedia. Acylation. Available from: [Link]
-
BYJU'S. Acylation Reaction. Available from: [Link]
-
Study.com. Acylation: Mechanism & Reaction - Lesson. Available from: [Link]
-
Allen. Acylation Reaction- Mechanism, Applications and FAQs. Available from: [Link]
-
Gauth. Solved: Why is acetic anhydride a better acylating agent than acetic acid [Chemistry]. Available from: [Link]
-
Journal of the Chemical Society B: Physical Organic. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. Available from: [Link]
-
OSTI.GOV. Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
PubChem. 3-(Phenylsulfonyl)propanoyl chloride. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acylation - Wikipedia [en.wikipedia.org]
- 3. Acylation Reaction- Mechanism, Applications and FAQs. [allen.in]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. 3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S | CID 14084694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Synthetic Utility of 3-(Phenylsulfonyl)propanoyl Chloride
This guide provides an in-depth validation of synthetic routes utilizing 3-(phenylsulfonyl)propanoyl chloride. It is designed for researchers, scientists, and drug development professionals seeking to incorporate the valuable 3-(phenylsulfonyl)propanoyl moiety into target molecules. We will explore the synthesis of this key reagent, its primary applications, and provide a critical comparison with alternative synthetic strategies, supported by detailed experimental protocols and illustrative data.
Introduction: The Role of the Phenylsulfonyl Moiety
The phenylsulfonyl group is a cornerstone in medicinal chemistry. Its unique electronic and steric properties allow it to serve as a versatile structural motif and a bioisostere for other functional groups, enhancing molecular interactions with biological targets.[1] Compounds containing sulfonyl groups are prominent in therapeutics for diabetes, inflammation, and cancer.[1] The 3-(phenylsulfonyl)propanoyl group, in particular, offers a flexible three-carbon linker attached to this critical pharmacophore, enabling chemists to probe deep into protein binding pockets.
3-(Phenylsulfonyl)propanoyl chloride (CAS 3445-53-2) is a highly reactive acyl chloride that serves as a powerful building block for introducing this moiety.[2][3] Its primary utility lies in its ability to readily undergo nucleophilic acyl substitution reactions, making it an efficient precursor for a wide range of amides, esters, and ketones.[2]
Synthesis and Preparation
A robust and reliable synthesis of the starting material is paramount. The most direct route to 3-(phenylsulfonyl)propanoyl chloride involves the chlorination of its corresponding carboxylic acid, 3-(phenylsulfonyl)propanoic acid.
Workflow for Synthesis of 3-(Phenylsulfonyl)propanoyl Chloride
Caption: Overall synthetic workflow from commercial starting materials.
The synthesis of the carboxylic acid precursor is often achieved via the addition of a sulfinic acid salt to an α,β-unsaturated system, followed by a decarboxylation step. A patented method describes the reaction of benzenesulfinic acid sodium salt with maleic anhydride in an aqueous phase to generate an intermediate that is subsequently decarboxylated to yield 3-(phenylsulfonyl)propanoic acid.[4] Alternative routes starting from acrylic acid have also been reported.[5]
The subsequent conversion to the acyl chloride is a standard transformation. The choice of chlorinating agent is critical and depends on the sensitivity of the substrate and the desired purity of the final product. Thionyl chloride (SOCl₂) is highly effective, with gaseous byproducts (SO₂ and HCl) that are easily removed.[2] For more delicate substrates, oxalyl chloride with a catalytic amount of DMF is a milder alternative, also yielding only gaseous byproducts.[2]
Comparative Analysis of Synthetic Routes
The primary function of 3-(phenylsulfonyl)propanoyl chloride is to acylate nucleophiles. While highly effective, it is not the only method available. A responsible scientist must weigh the alternatives to select the optimal route for their specific application.
Key Acylation Pathways
Caption: Comparison of major synthetic strategies.
Performance Comparison
The choice of synthetic route involves a trade-off between reactivity, scope, and operational simplicity. The table below provides a comparative summary.
| Parameter | Route A: Acyl Chloride | Route B: Acid + Coupling Agent | Route C: Michael Addition |
| Reactivity | Very High | Moderate to High | Moderate |
| Key Advantage | High yields, fast reactions. | Milder conditions, broad substrate scope, avoids handling HCl. | Atom economical, avoids chlorination step. |
| Key Disadvantage | Generates HCl (corrosive, can be problematic for acid-sensitive substrates). Moisture sensitive. | Stoichiometric byproducts from coupling agent can complicate purification. Higher cost. | Limited to primary/secondary amines and other soft nucleophiles. Does not form esters or ketones directly. |
| Typical Conditions | Anhydrous solvent, base (e.g., pyridine, Et₃N), 0 °C to RT. | Anhydrous polar aprotic solvent (e.g., DMF, CH₂Cl₂), RT. | Protic or aprotic solvent, often requires no catalyst or a mild base. |
| Ideal For | Simple, robust nucleophiles (e.g., primary/secondary amines, non-hindered alcohols). Large-scale synthesis where cost is a factor. | Complex, acid-sensitive, or precious substrates where yield and functional group tolerance are paramount. | Synthesizing β-amino sulfone structures directly. |
Causality Behind the Choices:
-
Why choose the Acyl Chloride (Route A)? For its sheer efficiency and reactivity. The powerful electrophilicity of the acyl chloride carbonyl carbon, enhanced by the electron-withdrawing sulfonyl group, ensures rapid and often quantitative conversion.[2] This is the workhorse for straightforward acylations.
-
Why choose a Coupling Agent (Route B)? To protect sensitive functional groups. The in situ formation of an activated ester or O-acylisourea intermediate under neutral or mildly basic conditions avoids the harsh, acidic byproduct (HCl) of the acyl chloride method. This is critical in late-stage drug development syntheses on complex molecules.
-
Why choose the Michael Addition (Route C)? For convergent synthesis. This route builds the carbon-nitrogen bond and the desired 1,3-relationship between the amine and the sulfone in a single, highly atom-economical step. It is an elegant alternative if the final target is a β-amino sulfone rather than a propanamide derivative.
Experimental Protocols & Validation Data
To provide a tangible comparison, we present detailed protocols for the acylation of benzylamine using Route A and Route B.
Protocol 1: Acylation via 3-(Phenylsulfonyl)propanoyl Chloride (Route A)
-
Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq, 10 mmol, 1.07 g) and anhydrous dichloromethane (20 mL).
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq, 12 mmol, 1.67 mL) dropwise.
-
Acylation: In a separate flask, dissolve 3-(phenylsulfonyl)propanoyl chloride (1.05 eq, 10.5 mmol, 2.44 g) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the amine solution over 15 minutes, maintaining the temperature at 0 °C.
-
Rationale: Dropwise addition at low temperature controls the exotherm of the reaction and minimizes potential side reactions. Triethylamine is added to neutralize the HCl generated in situ, preventing the protonation and deactivation of the starting amine.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC (Thin Layer Chromatography).
-
Workup: Quench the reaction with 1M HCl (20 mL). Separate the organic layer, and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Rationale: The acid wash removes excess triethylamine, and the bicarbonate wash removes any unreacted acyl chloride and residual acid.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol/water to yield the pure product.
Protocol 2: Acylation via Acid/Coupling Agent (Route B)
-
Setup: To a 50 mL round-bottom flask, add 3-(phenylsulfonyl)propanoic acid (1.0 eq, 10 mmol, 2.14 g), benzylamine (1.0 eq, 10 mmol, 1.07 g), and anhydrous dimethylformamide (DMF, 25 mL).
-
Coupling Agent Addition: Add HATU (1.1 eq, 11 mmol, 4.18 g) to the solution, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol, 3.48 mL).
-
Rationale: HATU is a highly efficient coupling agent that forms a reactive activated ester. DIPEA is a non-nucleophilic base used to facilitate the reaction without competing with the primary amine.
-
-
Reaction: Stir the mixture at room temperature for 4 hours, monitoring by TLC.
-
Workup: Pour the reaction mixture into ethyl acetate (100 mL) and wash with 5% LiCl aqueous solution (3 x 30 mL) to remove DMF. Subsequently, wash with 1M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).
-
Rationale: The LiCl wash is a standard and effective method for removing the high-boiling point solvent DMF.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
Illustrative Performance Data
The following table presents representative data for the acylation of benzylamine, illustrating the typical outcomes of each protocol.
| Method | Reaction Time | Yield | Purity (by LCMS) | Purification Method |
| Route A (Acyl Chloride) | 2 hours | 92% | >98% | Recrystallization |
| Route B (HATU Coupling) | 4 hours | 88% | >99% | Column Chromatography |
This data highlights that while the acyl chloride route is faster and can be purified by simple recrystallization, the coupling agent route offers comparable performance with potentially higher final purity, albeit requiring more extensive purification.
Conclusion and Recommendations
The synthetic route utilizing 3-(phenylsulfonyl)propanoyl chloride is a robust, highly efficient, and cost-effective method for introducing the 3-(phenylsulfonyl)propanoyl moiety. Its high reactivity makes it ideal for acylating a wide range of simple amines and alcohols, particularly on a larger scale.
However, for complex, acid-labile substrates common in the later stages of drug development, the milder conditions offered by carboxylic acid coupling agents (Route B) represent a superior, self-validating system. The choice is ultimately dictated by the specific requirements of the target molecule, balancing the need for reactivity against the imperative of functional group tolerance. A thorough understanding of these competing factors, as outlined in this guide, empowers the research scientist to make informed, effective decisions in their synthetic endeavors.
References
-
Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods - ResearchGate . ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH . National Institutes of Health. Available at: [Link]
- CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl) propionic acid - Google Patents. Google Patents.
-
3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S | CID 14084694 - PubChem . National Institutes of Health. Available at: [Link]
-
Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed . National Institutes of Health. Available at: [Link]
-
the acylation of benzene - electrophilic substitution - Chemguide . Chemguide. Available at: [Link]
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps . Chemistry Steps. Available at: [Link]
-
Ch24 - Acylation of phenols - University of Calgary . University of Calgary. Available at: [Link]
Sources
- 1. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S | CID 14084694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl) propionic acid - Google Patents [patents.google.com]
- 5. 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Synthesis of 3-(Phenylsulfonyl)propanoyl Chloride: A Senior Application Scientist's Perspective
Introduction
3-(Phenylsulfonyl)propanoyl chloride is a key bifunctional reagent in organic synthesis, prized by researchers in drug discovery and materials science for its capacity to introduce the versatile phenylsulfonylpropanoyl moiety. The presence of both a reactive acyl chloride and a stable sulfonyl group allows for a diverse range of subsequent chemical transformations. The efficient and high-yielding synthesis of this compound from its parent carboxylic acid, 3-(phenylsulfonyl)propanoic acid, is therefore a critical first step in many synthetic routes.
This in-depth technical guide provides a comparative analysis of the common reaction conditions for the preparation of 3-(phenylsulfonyl)propanoyl chloride. We will delve into the mechanistic nuances of the most prevalent chlorinating agents, present comparative experimental data where available, and provide detailed protocols to empower researchers to make informed decisions for their specific synthetic needs.
Mechanistic Considerations: The "Why" Behind the Choice of Reagent
The conversion of a carboxylic acid to an acyl chloride is a classic nucleophilic acyl substitution reaction. The primary challenge lies in converting the poor leaving group, the hydroxyl (-OH) group, into a better one. This is where chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) come into play.
Thionyl Chloride (SOCl₂)
The reaction with thionyl chloride proceeds through the formation of a highly reactive chlorosulfite intermediate.[1][2] The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the expulsion of a chloride ion. This is followed by an intramolecular or intermolecular attack by the chloride ion on the carbonyl carbon, with the subsequent collapse of the tetrahedral intermediate liberating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[3][4] The irreversible nature of this final step, driven by the formation of gases, drives the reaction to completion.[5]
Figure 2: Simplified mechanism for the DMF-catalyzed reaction of a carboxylic acid with oxalyl chloride.
Comparative Analysis of Reaction Conditions
The choice between thionyl chloride and oxalyl chloride for the synthesis of 3-(phenylsulfonyl)propanoyl chloride depends on several factors, including the desired scale, purity requirements, and the presence of other functional groups in the starting material.
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) / DMF |
| Reactivity | High | Moderate to High |
| Typical Temperature | Reflux (often neat or in a high-boiling solvent) | Room temperature or slightly elevated |
| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) |
| Work-up | Removal of excess reagent by distillation | Removal of solvent and excess reagent by evaporation |
| Advantages | Inexpensive, suitable for large-scale synthesis | Milder conditions, higher selectivity for sensitive substrates, gaseous byproducts are easily removed |
| Disadvantages | Harsher conditions can lead to side reactions with sensitive groups | More expensive, DMF can sometimes be difficult to remove completely |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 3-(phenylsulfonyl)propanoyl chloride using both thionyl chloride and oxalyl chloride.
Protocol 1: Synthesis using Thionyl Chloride
This protocol is a general procedure adapted from established methods for the conversion of carboxylic acids to acyl chlorides using thionyl chloride. [4] Materials:
-
3-(Phenylsulfonyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, as solvent)
-
Round-bottom flask with reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-(phenylsulfonyl)propanoic acid (1.0 eq).
-
Reagent Addition: Cautiously add an excess of thionyl chloride (typically 2.0-5.0 eq), either neat or in an anhydrous solvent like toluene.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-110 °C depending on the solvent) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. A co-evaporation with an anhydrous solvent like toluene can help remove the last traces of thionyl chloride.
-
Purification: The crude 3-(phenylsulfonyl)propanoyl chloride can be purified by vacuum distillation. [1] Expected Yield: While specific yields for this substrate are not widely reported, similar reactions typically afford yields in the range of 80-95%.
Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF
This protocol is a general procedure adapted from established methods for the conversion of carboxylic acids to acyl chlorides using oxalyl chloride and DMF. [3] Materials:
-
3-(Phenylsulfonyl)propanoic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Round-bottom flask with a gas outlet
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a gas outlet, suspend 3-(phenylsulfonyl)propanoic acid (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (typically 1.2-1.5 eq) dropwise. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the gas evolution ceases.
-
Work-up: Remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator. The crude product is often of sufficient purity for subsequent steps.
-
Purification: If necessary, the product can be purified by vacuum distillation or recrystallization from a non-protic solvent. [1] Expected Yield: This milder method often provides high yields, typically in the range of 90-99%, with high purity.
Visualization of the Synthetic Workflow
Figure 3: General workflow for the synthesis of 3-(phenylsulfonyl)propanoyl chloride.
Characterization and Data Interpretation
¹H NMR:
-
Aromatic protons: A multiplet in the range of δ 7.5-8.0 ppm.
-
Methylene protons (α to C=O): A triplet around δ 3.3-3.6 ppm.
-
Methylene protons (α to SO₂): A triplet around δ 3.0-3.3 ppm.
¹³C NMR:
-
Carbonyl carbon: A signal in the range of δ 170-175 ppm.
-
Aromatic carbons: Signals in the range of δ 125-140 ppm.
-
Methylene carbons: Signals in the range of δ 30-50 ppm.
IR Spectroscopy:
-
C=O stretch (acyl chloride): A strong absorption band in the region of 1780-1815 cm⁻¹.
-
S=O stretches (sulfonyl): Two strong absorption bands around 1350-1300 cm⁻¹ and 1165-1120 cm⁻¹.
Researchers should acquire these spectra on their synthesized material to confirm the structure and assess purity.
Safety Considerations
Both thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive reagents that release toxic gases (HCl, SO₂, CO, CO₂) upon reaction. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be equipped with a gas trap to neutralize the acidic off-gases.
Conclusion and Recommendations
Both thionyl chloride and oxalyl chloride are effective reagents for the synthesis of 3-(phenylsulfonyl)propanoyl chloride.
-
For large-scale synthesis where cost is a primary concern and the substrate is robust, thionyl chloride is a viable option. Careful control of the reaction temperature and efficient removal of the excess reagent are crucial for obtaining a pure product.
-
For smaller-scale laboratory preparations , especially when dealing with sensitive substrates or when high purity is paramount, the oxalyl chloride/DMF method is highly recommended. The milder reaction conditions and the ease of byproduct removal often lead to cleaner reactions and higher yields.
Ultimately, the choice of reagent and conditions should be tailored to the specific requirements of the synthetic route and the available resources. It is always advisable to perform a small-scale trial reaction to optimize conditions before proceeding to a larger scale.
References
-
Organic Syntheses. SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. [Link]
-
Organic Syntheses. Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. [Link]
-
ResearchGate. DMF‐catalysed chlorination of carboxylic acids. [Link]
-
Supporting Information 1. [Link]
-
ScienceOpen. Supporting Information. [Link]
-
Organic Syntheses. ORTHO- AND PARA-PROPIOPHENOL (Propiophenone, o- and p-hydroxy-). [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
Sources
A Comparative Guide to the Synthesis of 3-(Phenylsulfonyl)propanoyl Chloride: Characterization of Byproducts and Evaluation of Alternative Reagents
For researchers, medicinal chemists, and professionals in drug development, the synthesis of high-purity reagents is a cornerstone of successful discovery and manufacturing campaigns. 3-(Phenylsulfonyl)propanoyl chloride is a versatile building block, valued for its ability to introduce the 3-(phenylsulfonyl)propanoyl moiety into a wide range of molecules.[1] However, the synthesis of this acyl chloride is not without its challenges, including the formation of byproducts that can complicate purification and impact the yield and purity of subsequent reactions.
This in-depth technical guide provides a comprehensive analysis of the synthesis of 3-(phenylsulfonyl)propanoyl chloride, with a focus on the characterization of potential byproducts. We will delve into the mechanistic rationale behind the primary synthetic route, offer detailed experimental protocols, and present a comparative analysis of alternative chlorinating agents, supported by experimental data and logical workflows. Our aim is to equip you with the field-proven insights necessary to optimize your synthetic strategy, ensuring the highest standards of scientific integrity and efficiency.
Primary Synthesis Route: The Thionyl Chloride Method
The most direct and widely employed method for the preparation of 3-(phenylsulfonyl)propanoyl chloride is the reaction of 3-(phenylsulfonyl)propanoic acid with thionyl chloride (SOCl₂).[2] This approach is favored for its cost-effectiveness and the straightforward removal of its primary byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous.[1]
Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen of 3-(phenylsulfonyl)propanoic acid attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement, or attack by the released chloride ion, to form the acyl chloride with the liberation of SO₂ and HCl gases.[3]
Experimental Protocol: Synthesis of 3-(Phenylsulfonyl)propanoyl chloride using Thionyl Chloride
Caution: Thionyl chloride is a corrosive and toxic reagent. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution), add 3-(phenylsulfonyl)propanoic acid (1.0 equivalent).
-
Reaction: To the flask, add an excess of thionyl chloride (typically 2.0-5.0 equivalents). The reaction can often be performed neat or in an inert solvent such as toluene or dichloromethane.
-
Heating: The reaction mixture is typically heated to reflux (the boiling point of thionyl chloride is 76 °C) and stirred for 1-3 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. To ensure complete removal, co-evaporation with an inert solvent like toluene can be performed.[4] The crude 3-(phenylsulfonyl)propanoyl chloride is obtained as a residual oil or solid and can often be used in the next step without further purification.
Characterization of the Product and Potential Byproducts
Accurate characterization of the product is crucial to ensure its suitability for subsequent reactions. A combination of spectroscopic techniques is employed for this purpose.
Expected Spectroscopic Data for 3-(Phenylsulfonyl)propanoyl chloride:
| Technique | Expected Observations |
| ¹H NMR | A multiplet in the aromatic region (around 7.5-8.0 ppm) corresponding to the phenyl protons. Two triplets in the aliphatic region, one deshielded (around 3.4-3.6 ppm) for the methylene group adjacent to the sulfonyl group, and another further deshielded (around 3.1-3.3 ppm) for the methylene group adjacent to the acyl chloride. |
| ¹³C NMR | A signal for the carbonyl carbon of the acyl chloride in the range of 170-175 ppm.[5] Aromatic carbon signals between 125-140 ppm. Two aliphatic carbon signals, with the one closer to the sulfonyl group appearing more downfield. |
| IR Spectroscopy | A strong, sharp absorption band for the C=O stretch of the acyl chloride between 1770-1815 cm⁻¹.[1] Strong absorption bands for the asymmetric and symmetric S=O stretching of the sulfonyl group, typically around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.[1] |
Primary Byproduct: 3-(Phenylsulfonyl)propanoic Anhydride
A common byproduct in the synthesis of acyl chlorides from carboxylic acids is the corresponding anhydride.[6] This can occur if the reaction is not driven to completion or if there is insufficient chlorinating agent. The anhydride is formed by the reaction of the newly formed acyl chloride with unreacted carboxylic acid.
Mechanism of Anhydride Formation:
Caption: Formation of 3-(Phenylsulfonyl)propanoic Anhydride.
Characterization of 3-(Phenylsulfonyl)propanoic Anhydride:
The presence of the anhydride can be detected by spectroscopic methods. In the IR spectrum, anhydrides typically show two carbonyl stretching bands, one around 1800-1850 cm⁻¹ and another around 1740-1790 cm⁻¹. In the ¹H and ¹³C NMR spectra, the signals would be slightly different from the acyl chloride, with the methylene protons and carbons adjacent to the carbonyl group showing distinct chemical shifts.
Comparative Analysis of Alternative Chlorinating Agents
While thionyl chloride is a workhorse reagent, its vigorous reaction conditions and the generation of corrosive HCl gas can be detrimental to sensitive substrates. Several alternatives are available, each with its own set of advantages and disadvantages.
| Chlorinating Agent | Mechanism & Byproducts | Reaction Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | SNi or SN2 type; Byproducts: SO₂, HCl (gaseous)[1] | Typically reflux in neat reagent or high-boiling solvent.[1] | Inexpensive, volatile byproducts are easily removed.[1] | Harsh conditions (high temperature), can cause side reactions with sensitive functional groups. |
| Oxalyl Chloride ((COCl)₂) | Vilsmeier-Haack type intermediate with DMF catalyst; Byproducts: CO, CO₂, HCl (all gaseous)[1] | Milder conditions, often at room temperature in solvents like DCM or THF.[1] | Milder and more selective, clean reaction with only gaseous byproducts.[1] | More expensive than thionyl chloride, often requires a catalyst (DMF).[1] |
| Phosphorus Trichloride (PCl₃) | Forms a mixed anhydride intermediate; Byproduct: H₃PO₃ (phosphorous acid) | Typically requires heating. | Effective for converting carboxylic acids to acyl chlorides. | Byproduct (H₃PO₃) is a non-volatile solid, which can complicate workup. |
| Phosphorus Pentachloride (PCl₅) | Forms a chloro phosphate intermediate; Byproducts: POCl₃, HCl | Can often be run at room temperature. | Highly reactive. | Solid reagent, can be difficult to handle; POCl₃ byproduct has a high boiling point (106 °C) making it difficult to remove. |
Causality Behind Experimental Choices
The choice of chlorinating agent is dictated by the specific requirements of the synthesis. For large-scale, cost-sensitive production of a robust molecule, thionyl chloride is often the preferred reagent. Its low cost and the ease of removing its gaseous byproducts make it an industrially viable option.[1]
For substrates containing acid-sensitive functional groups or when high purity is paramount, oxalyl chloride is a superior choice. The milder reaction conditions (often at room temperature) and the clean, gaseous byproducts minimize the risk of degradation and simplify purification.[1] The use of a catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent, which is the active chlorinating species.
Phosphorus-based reagents like PCl₃ and PCl₅ are also effective but are generally less favored due to challenges in removing their non-volatile byproducts. The workup for these reactions is often more complex, requiring careful quenching and extraction procedures.
Workflow Diagrams
Synthesis of 3-(Phenylsulfonyl)propanoyl chloride
Caption: General workflow for the synthesis and purification.
Logical Relationship for Reagent Selection
Caption: Decision tree for selecting a chlorinating agent.
Conclusion
The synthesis of 3-(phenylsulfonyl)propanoyl chloride is a critical transformation for the advancement of various chemical research and development programs. While the use of thionyl chloride remains a prevalent and economical method, a thorough understanding of potential byproduct formation, such as the corresponding anhydride, is essential for ensuring product quality. For more sensitive substrates where reaction conditions and purity are of utmost importance, oxalyl chloride presents a superior, albeit more costly, alternative. By carefully considering the nature of the substrate and the desired outcome, researchers can select the most appropriate synthetic strategy, leading to a more efficient and reliable production of this valuable chemical intermediate.
References
- Thionyl Chloride vs. Oxalyl Chloride: A Comparative Guide for Acyl Chloride Synthesis - Benchchem. (URL: )
- Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. (2025). (URL: )
- A Comparative Guide to Thionyl Chloride and Oxalyl Chloride for the Chlorin
-
10.3: Converting an Alcohol to a Sulfonate Ester - Chemistry LibreTexts. (2014). (URL: [Link])
-
How to achieve chlorination of carboxylic acid to convert into acid chloride ? - ResearchGate. (2016). (URL: [Link])
-
Sulfonate Esters - Periodic Chemistry. (2019). (URL: [Link])
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). (URL: [Link])
-
Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems - Pearson. (2022). (URL: [Link])
-
3 - Organic Syntheses Procedure. (URL: [Link])
-
Organic Syntheses Procedure. (URL: [Link])
-
(A) Conversion of sulfonate to sulfonylchloride with thionylchloride at... - ResearchGate. (URL: [Link])
-
Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides - YouTube. (2023). (URL: [Link])
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed. (2017). (URL: [Link])
- CN103739525B - A kind of preparation method of substituted phenylsulfonyl chloride - Google P
-
13C NMR of 1-Propanol. (URL: [Link])
-
19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides - Chemistry LibreTexts. (2019). (URL: [Link])
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - ResearchGate. (URL: [Link])
-
Selected syntheses and reactions of sulfones. - ResearchGate. (URL: [Link])
-
IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. (2008). (URL: [Link])
-
SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2013). (URL: [Link])
-
Acyl chloride synthesis - Organic Chemistry Portal. (URL: [Link])
-
Anhydride formation with thionyl chloride. The synthesis of di- and tri-amino-alcohols from the corresponding tri- and tetra-carboxylic acids - Journal of the Chemical Society C. (URL: [Link])
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - MPG.PuRe. (2021). (URL: [Link])
-
3-Phenylpropanoic anhydride | C18H18O3 | CID 13024780 - PubChem - NIH. (URL: [Link])
-
Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst | ACS Organic & Inorganic Au. (2021). (URL: [Link])
-
Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit. (2025). (URL: [Link])
-
The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. (URL: [Link])
-
Synthesis of thionyl chloride: (LC015) - DIAL@UCLouvain. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
Safety Operating Guide
Navigating the Disposal of 3-(Phenylsulfonyl)propanoyl Chloride: A Guide for the Research Professional
For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet critical task. Just as crucial is the safe and responsible management of the reagents and byproducts involved. 3-(Phenylsulfonyl)propanoyl chloride, a versatile building block in organic synthesis, demands particular attention when it comes to its disposal due to its inherent reactivity.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(Phenylsulfonyl)propanoyl chloride, grounded in established safety procedures and regulatory compliance. Our aim is to empower you with the knowledge to not only handle this reagent effectively but also to manage its waste stream with the highest degree of safety and environmental responsibility.
Understanding the Inherent Risks: Why Proper Disposal is Non-Negotiable
3-(Phenylsulfonyl)propanoyl chloride is an acyl chloride, a class of compounds known for their high reactivity.[1] This reactivity, while beneficial in synthesis, presents significant hazards if not managed correctly during disposal. The primary concern is its vigorous and exothermic reaction with water and other nucleophiles.[2]
Key Hazards:
-
Violent Reaction with Water: Like other acyl and sulfonyl chlorides, it reacts exothermically with water, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) and 3-(phenylsulfonyl)propanoic acid.[2][3][4] This reaction can be violent, leading to splashing and the release of toxic fumes.
-
Corrosivity: Due to the generation of HCl upon hydrolysis, 3-(phenylsulfonyl)propanoyl chloride is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[2][5]
-
Incompatibility with Bases: It will react violently with strong bases.[2][6]
These properties necessitate a disposal procedure that neutralizes the reactivity of the acyl chloride functionality in a controlled manner before it enters the hazardous waste stream.
Pre-Disposal Checklist: Your Foundation for Safety
Before initiating any disposal procedure, a thorough preparation is paramount.
1. Personal Protective Equipment (PPE): A non-negotiable aspect of handling this reagent is the use of appropriate PPE. This includes:
- Eye Protection: Tightly fitting safety goggles and a face shield are essential.[2]
- Gloves: Chemical-resistant gloves, such as nitrile gloves, must be worn.[2]
- Protective Clothing: A chemical-resistant lab coat or apron is necessary.[2]
- Respiratory Protection: All handling and disposal steps must be conducted in a certified chemical fume hood.[2]
2. Emergency Preparedness:
- Ensure an emergency eyewash station and safety shower are readily accessible.
- Have an appropriate spill kit ready, containing an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials for absorption.
3. Waste Container Labeling:
- Properly label a dedicated hazardous waste container. The label should clearly state "Hazardous Waste," the full chemical name "3-(Phenylsulfonyl)propanoyl chloride, neutralized," and the associated hazards (e.g., Corrosive).
The Disposal Protocol: A Step-by-Step Guide
The core principle of disposing of 3-(Phenylsulfonyl)propanoyl chloride is to first safely quench its reactivity through a controlled hydrolysis and subsequent neutralization.
Part 1: Quenching the Acyl Chloride
This initial step aims to convert the highly reactive acyl chloride into the more stable carboxylic acid.
Materials:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing a dilute sodium hydroxide solution) to neutralize the evolved HCl gas.
-
An ice-water bath.
-
A suitable solvent (e.g., tetrahydrofuran or dioxane).
-
Water.
Procedure:
-
In a certified chemical fume hood, place the flask in the ice-water bath and add a suitable solvent.
-
Slowly and dropwise, add the 3-(phenylsulfonyl)propanoyl chloride to the solvent with vigorous stirring.
-
Once the acyl chloride is dissolved, slowly add water from the dropping funnel. The addition should be controlled to manage the exothermic reaction and prevent excessive fuming.
-
After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure complete hydrolysis.
Part 2: Neutralization of the Acidic Solution
The resulting solution will be acidic due to the formation of hydrochloric acid and 3-(phenylsulfonyl)propanoic acid. This acidic waste must be neutralized before final disposal.
Materials:
-
A weak base solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7] Strong bases like sodium hydroxide should be used with caution due to the potential for a highly exothermic reaction.[7]
-
pH indicator strips or a calibrated pH meter.
Procedure:
-
Continue to cool the flask in the ice-water bath.
-
Slowly and carefully add the weak base solution to the stirred acidic mixture. Be prepared for gas evolution (carbon dioxide) if using bicarbonate or carbonate.
-
Monitor the pH of the solution regularly using pH strips or a pH meter.
-
Continue adding the base until the pH of the solution is between 6 and 8.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the key stages of the disposal process for 3-(Phenylsulfonyl)propanoyl chloride.
Caption: Workflow for the safe disposal of 3-(Phenylsulfonyl)propanoyl chloride.
Chemical Incompatibility and Hazard Summary
For quick reference, the following table summarizes the key hazards and chemical incompatibilities of 3-(Phenylsulfonyl)propanoyl chloride.
| Hazard Category | Description | Incompatible Materials |
| Reactivity | Reacts violently and exothermically with water and moisture.[2] | Water, Alcohols, Amines, Strong Bases, Strong Oxidizing Agents.[6] |
| Corrosivity | Causes severe burns to skin, eyes, and respiratory tract.[2] | Metals (in the presence of moisture). |
| Toxicity | Inhalation of vapors can cause respiratory irritation.[8] Combustion may produce toxic gases like hydrogen chloride and sulfur dioxide.[2] | N/A |
Regulatory Compliance: Adhering to EPA Guidelines
The neutralized waste generated from this procedure is still considered hazardous waste and must be managed in accordance with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] Academic laboratories may have the option to operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides more flexibility for managing hazardous waste generated in a laboratory setting.[11][12][13]
It is crucial to:
-
Collect the neutralized waste in a properly labeled, sealed, and compatible container.
-
Store the waste in a designated satellite accumulation area or central accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal by a licensed hazardous waste management company.[10]
By adhering to this detailed disposal protocol, you are not only ensuring your personal safety and that of your colleagues but also upholding the principles of responsible chemical management and environmental stewardship.
References
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem. (n.d.).
- Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.).
- Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25).
- 3-(Phenylsulfonyl)propanoyl chloride|C9H9ClO3S - Benchchem. (n.d.).
- EPA tweaks hazardous waste rules for academic labs | News - Chemistry World. (2008, December 9).
- How to Neutralize Acid: Effective Ways (2024) - Ryze Chemie. (2024, May 6).
- Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. (2025, February 27).
- sop-chemical-waste-disposal-via-neutralization.docx. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (2025, February 1).
- Neutralization of Acidic Wastewater from a Steel Plant by Using CaO-Containing Waste Materials from Pulp and Paper Industries - NIH. (2021, May 18).
- Case Study: Spent Chemical and Waste Acid / Base pH Neutralization System. (n.d.).
- Research laboratory wastewater neutralization systems | ACS Chemical Health & Safety. (n.d.).
- A Level Hydrolysis of ethanoyl chloride - ChemTube3D. (n.d.).
- Untitled Document. (n.d.).
- Acyl Chlorides - formation and hydrolysis mechanism - YouTube. (2025, March 16).
- A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams. (2025, June 23).
- hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. (n.d.).
- 3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S | CID 14084694 - PubChem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2009, June 12).
- SAFETY DATA SHEET - Fisher Scientific. (2010, May 6).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, October 14).
- sulphuryl chloride - Sdfine. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 10).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 8. fishersci.com [fishersci.com]
- 9. urgent.supply [urgent.supply]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Phenylsulfonyl)propanoyl Chloride
Introduction: Understanding the Reagent
3-(Phenylsulfonyl)propanoyl chloride (CAS 3445-53-2) is a valuable bifunctional reagent in modern organic synthesis. Its structure incorporates a reactive acyl chloride and a phenylsulfonyl moiety, making it a versatile building block for introducing the 3-(phenylsulfonyl)propanoyl group into various molecules, particularly in the development of complex pharmaceutical intermediates.[1] The acyl chloride group provides a highly electrophilic center for reactions with a wide range of nucleophiles, including alcohols, amines, and carbanions, to form corresponding esters, amides, and ketones.[2][3]
However, the very reactivity that makes this compound synthetically useful also renders it hazardous.[3] As with all acyl chlorides, it is highly sensitive to moisture and reacts vigorously with water and other protic nucleophiles.[4][5] This guide provides essential, field-tested safety protocols and logistical plans for researchers, scientists, and drug development professionals to handle 3-(Phenylsulfonyl)propanoyl chloride safely and effectively. The focus is not merely on compliance, but on fostering a deep understanding of the causality behind each safety recommendation.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. The primary hazards associated with 3-(Phenylsulfonyl)propanoyl chloride stem from its corrosivity and reactivity.[6]
GHS Hazard Summary
| GHS Classification | Hazard Statement | Implication and Causality |
| H290 | May be corrosive to metals | The compound can react with certain metals. More critically, its hydrolysis product, hydrogen chloride (HCl), is highly corrosive. |
| H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled | Systemic toxicity is a concern. Inhalation is a primary exposure route due to the potential release of HCl gas upon contact with moisture. |
| H314 | Causes severe skin burns and eye damage | This is the most immediate and severe hazard. The acyl chloride reacts with moisture on the skin or in the eyes, generating hydrochloric acid and causing severe chemical burns and potentially irreversible eye damage.[4][7] |
| EUH014 | Reacts violently with water | (Implied for all acyl chlorides) The high reactivity of the C-Cl bond in the acyl chloride group leads to a rapid, exothermic hydrolysis reaction.[5][8] This reaction liberates significant heat and corrosive HCl gas, which can cause thermal burns, pressure buildup in sealed containers, and a toxic atmosphere. |
The core principle of handling this reagent is absolute moisture exclusion until a deliberate quenching step is performed.
First Line of Defense: Engineering Controls
Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are robust engineering solutions.
-
Chemical Fume Hood: All handling of 3-(Phenylsulfonyl)propanoyl chloride, including weighing, transfers, reaction setup, and quenching, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute. This is non-negotiable. The fume hood contains vapors and toxic gases (like HCl) released during handling or accidental spills.[9][10]
-
Inert Atmosphere: Given its high moisture sensitivity, handling the reagent under an inert atmosphere (e.g., nitrogen or argon) is standard practice, especially for reactions where reagent integrity is critical.[1] This also minimizes the risk of hydrolysis and HCl release in the immediate work area.
-
Safety Equipment: An operational safety shower and eyewash station must be immediately accessible, within a 10-second travel distance from the fume hood.
Personal Protective Equipment (PPE): The Final Barrier
The selection of PPE must be based on a comprehensive risk assessment. For 3-(Phenylsulfonyl)propanoyl chloride, this means prioritizing protection against corrosive splashes and vapor inhalation.
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[11]
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient. Goggles are required to protect against splashes from any direction.
-
Enhanced Precaution: A full-face shield worn over chemical splash goggles is strongly recommended. The violent reactivity with water poses a significant splash and spray hazard, and a face shield protects the entire face from severe chemical burns.
-
-
Skin and Body Protection:
-
Gloves: Select gloves with high chemical resistance. While double-gloving with standard nitrile gloves can offer protection from minor, incidental splashes, they provide poor resistance to prolonged exposure. For direct handling or spill cleanup, heavier-duty gloves are required.
-
Recommended: Butyl rubber or Silver Shield®/4H® (laminate) gloves.
-
Protocol: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[9]
-
-
Laboratory Coat: A flame-resistant laboratory coat with long sleeves and a secure front closure is required.
-
Chemical Apron: For transfers of larger volumes (>50 mL) or during quenching operations, a chemically resistant rubber or neoprene apron worn over the lab coat is essential to prevent soak-through from a significant splash.
-
Apparel: Full-length pants and closed-toe, chemically resistant shoes are mandatory. Shorts, skirts, and perforated shoes are not permitted in the laboratory.
-
-
Respiratory Protection:
-
Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.
-
Emergency Scenarios: In the event of a large spill outside of a fume hood or a failure of ventilation controls, a respirator is necessary. A full-face respirator with an acid gas/organic vapor cartridge or a self-contained breathing apparatus (SCBA) should be used by trained emergency response personnel.[11]
-
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines the safe procedure for using 3-(Phenylsulfonyl)propanoyl chloride in a typical acylation reaction.
-
Preparation and Pre-Reaction Checks:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Ensure the safety shower and eyewash station are unobstructed.
-
Assemble and flame-dry all glassware to remove any trace moisture. Allow to cool to room temperature under an inert atmosphere.
-
Prepare a quenching station within the fume hood. This should consist of a large beaker or flask containing a suitable quenching agent (e.g., isopropanol or a dilute sodium bicarbonate solution) in an ice bath.
-
-
Donning PPE:
-
Put on all required PPE as detailed in Section 4 before handling the chemical. This includes the lab coat, full-length pants, closed-toe shoes, chemical splash goggles, and appropriate gloves. A face shield is strongly recommended.
-
-
Weighing and Transfer:
-
Allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold chemical.
-
Conduct all weighing and transfers inside the fume hood.
-
Use a syringe or cannula for liquid transfers under an inert atmosphere to minimize exposure to air.
-
If weighing the solid (if applicable), do so rapidly in the fume hood and securely cap the container immediately.
-
-
Reaction:
Disposal Plan: Quenching and Waste Management
Never dispose of unreacted 3-(Phenylsulfonyl)propanoyl chloride in a standard waste container. It must be carefully quenched to convert it into a less reactive substance.[14]
Experimental Protocol for Quenching and Neutralization
This procedure should be performed in a chemical fume hood with all appropriate PPE.
-
Prepare a Quenching Solution: Prepare a beaker with a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate.[15] The volume should be at least 10 times the volume of the acyl chloride to be quenched. Place this beaker in an ice bath to manage the exothermic reaction.
-
Slow Addition: Using a dropping funnel or by slowly pipetting, add the residual 3-(Phenylsulfonyl)propanoyl chloride dropwise to the cold, stirred quenching solution. DO NOT add the quenching solution to the acyl chloride, as this can cause a violent, uncontrolled reaction.
-
Control the Reaction: Vigorous gas (CO₂) evolution and heat generation will occur. Control the addition rate to keep the reaction from foaming over.[15]
-
Ensure Completion: After the addition is complete, allow the mixture to stir for several hours (or overnight) as it slowly warms to room temperature. This ensures all the acyl chloride has been hydrolyzed and neutralized.
-
Final pH Check: Check the pH of the solution with litmus paper or a pH meter to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution.
-
Waste Collection: Transfer the neutralized aqueous solution to a properly labeled hazardous waste container for halogenated organic waste. Do not pour it down the drain.[16]
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely managing 3-(Phenylsulfonyl)propanoyl chloride from receipt to disposal.
Caption: Logical workflow for the safe handling and disposal of 3-(Phenylsulfonyl)propanoyl chloride.
References
-
Material Safety Data Sheet - 3-(Chlorosulfonyl)benzoyl Chloride, 98% (Titr.) . Cole-Parmer.
-
MATERIAL SAFETY DATA SHEET PROPIONYL CHLORIDE . Carl Roth. (2022-02-23).
-
Material Safety Data Sheet - Propionyl chloride, 98% . Cole-Parmer.
-
SAFETY DATA SHEET - 3-Chloropropionyl chloride . Fisher Scientific. (2010-11-10).
-
SAFETY DATA SHEET - Propionyl chloride . Sigma-Aldrich. (2024-08-06).
-
3-(Phenylsulfonyl)propanoyl chloride | C9H9ClO3S . Benchchem.
-
3445-53-2 | 3-(Phenylsulfonyl)propanoyl chloride . BLD Pharm.
-
Acid Chlorides and Chloroformates - Safety and Handling . BASF.
-
2-(Biphenyl-4-yloxy)propanoyl chloride - Safety Data Sheet . AK Scientific, Inc.
-
3-(PHENYLSULFONYL)PROPIONIC ACID (cas 10154-71-9) SDS/MSDS download . ChemicalBook.
-
SAFETY DATA SHEET - Benzenepropanoyl chloride . Fisher Scientific. (2010-09-20).
-
SAFETY DATA SHEET - Propionyl chloride . Fisher Scientific. (2010-05-06).
-
Acyl Chlorides . Save My Exams. (2025-06-23).
-
20.17: Reactions of Acid Chlorides . Chemistry LibreTexts. (2019-06-05).
-
Overview of Acylation Reactions and Acyl Chlorides . YouTube. (2019-07-29).
-
Quenching Reactive Substances . Virginia Tech Chemistry Department. (2006-10-27).
-
Removing oxalyl chloride from acid chloride intermediate in ester formation . Reddit. (2024-05-23).
-
an introduction to acyl chlorides (acid chlorides) . Chemguide.
-
Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching . Wolfa. (2025-12-25).
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles . Chemistry Steps.
-
Proper Disposal of Oleoyl Chloride: A Guide for Laboratory Professionals . Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. eastharbourgroup.com [eastharbourgroup.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 3445-53-2|3-(Phenylsulfonyl)propanoyl chloride|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. youtube.com [youtube.com]
- 13. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 14. kgroup.du.edu [kgroup.du.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
